Technical Documentation Center

Palmitoyl Disulfide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Palmitoyl Disulfide

Core Science & Biosynthesis

Foundational

Palmitoyl Disulfide (CAS 13979-05-0): A Comprehensive Technical Guide on Chemical Properties, Redox-Responsive Mechanisms, and Applications in Advanced Drug Delivery

Executive Summary In the landscape of advanced lipid-based drug delivery and reactive sulfur species (RSS) pharmacology, Palmitoyl Disulfide (CAS 13979-05-0) has emerged as a highly specialized structural motif. Also kno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced lipid-based drug delivery and reactive sulfur species (RSS) pharmacology, Palmitoyl Disulfide (CAS 13979-05-0) has emerged as a highly specialized structural motif. Also known as palmitic dithioperoxyanhydride, this molecule consists of two 16-carbon saturated acyl chains linked by a central diacyl disulfide bridge[1].

Unlike simple alkyl disulfides, the diacyl disulfide moiety features adjacent carbonyl groups that significantly increase the electrophilicity of the sulfur and carbon centers. This unique electronic environment allows palmitoyl disulfide to serve dual functions:

  • A Redox-Responsive Structural Lipid: Capable of destabilizing lipid nanoparticles (LNPs) in the highly reducing environment of the cytosol.

  • An H₂S₂ Donor: Acting as a precursor for hydrogen persulfide (H₂S₂), a potent reactive sulfur species, upon nucleophilic cleavage[2],[3].

This whitepaper provides an in-depth analysis of the physicochemical properties, core reaction mechanisms, and field-proven protocols for integrating palmitoyl disulfide into modern drug development workflows.

Physicochemical Profiling

Understanding the physical properties of palmitoyl disulfide is critical for its successful integration into lipid bilayers or organic synthetic pathways. Its extreme lipophilicity dictates the need for specialized handling and solvent selection.

Table 1: Physicochemical Properties of Palmitoyl Disulfide

PropertyValueApplication Insight
Chemical Name Palmitoyl DisulfideStandard IUPAC derivative name.
CAS Number 13979-05-0Primary registry identifier[1].
Molecular Formula C₃₂H₆₂O₂S₂Confirms the diacyl structure[1].
Molecular Weight 542.96 g/mol Essential for precise molar ratio calculations in LNP microfluidics.
LogP (Predicted) ~ 13.5Highly hydrophobic; anchors deeply within the lipid bilayer core.
Appearance White to off-white powderCrystalline solid at room temperature.
Solubility Soluble in DCM, CHCl₃, hot EtOHInsoluble in water; requires organic phase for formulation.

Mechanistic Chemistry: The Diacyl Disulfide Motif

As an application scientist, I emphasize that the utility of palmitoyl disulfide lies entirely in the causality of its cleavage. The diacyl disulfide bond is not merely a linker; it is an environmentally sensitive trigger.

Nucleophile-Triggered H₂S₂ Generation

Recent advancements have demonstrated that diacyl disulfides are highly efficient precursors for hydrogen persulfide (H₂S₂)[2]. When an intracellular nucleophile (such as a primary amine or a thiol) attacks the highly electrophilic carbonyl carbon, it initiates an acyl substitution.

The Causality of Cleavage: The attack expels a thiopercarboxylate intermediate (R-C(=O)S-S⁻). Because this intermediate is thermodynamically unstable in aqueous physiological conditions, it undergoes rapid secondary cleavage, reacting with water or a second nucleophile to liberate H₂S₂ and a stable amide or thioester byproduct[3]. H₂S₂ is a significantly stronger one- and two-electron reductant than H₂S, making this pathway highly valuable for targeted cytoprotection[3].

Pathway PD Palmitoyl Disulfide (CAS 13979-05-0) INT Thiopercarboxylate Intermediate PD->INT Nucleophilic Attack BYP Palmitoyl Amide/Thioester PD->BYP Byproduct NUC Nucleophile (R-NH2 or R-SH) NUC->PD H2S2 Hydrogen Persulfide (H2S2) INT->H2S2 Secondary Cleavage RSS Reactive Sulfur Signaling H2S2->RSS Cellular Redox Action

Fig 1. Nucleophile-triggered activation of Palmitoyl Disulfide yielding H2S2.

Selective Acylation

Beyond RSS generation, the electrophilicity of palmitoyl disulfide allows it to be used as a specialized reagent for the selective acylation of phenolic hydroxyls and amines in bioconjugation workflows, often outperforming standard acid chlorides in complex molecular environments.

Applications in Advanced Drug Delivery (LNPs)

In the formulation of Lipid Nanoparticles (LNPs) for mRNA or siRNA delivery, endosomal escape remains a critical bottleneck. Palmitoyl disulfide acts as a "smart" helper lipid.

During systemic circulation, the extracellular concentration of glutathione (GSH) is low (~2-20 µM), and the LNP remains stable. Upon endocytosis, the LNP enters the cytosol where GSH concentrations spike to 2-10 mM. This highly reducing environment rapidly cleaves the disulfide bond. The cleavage destroys the cylindrical geometry of the palmitoyl lipid, inducing a phase transition in the LNP bilayer that destabilizes the endosomal membrane and triggers a burst release of the nucleic acid payload.

Table 2: Comparative LNP Characterization (Standard vs. PD-LNP) Data represents typical formulation outcomes using a DLin-MC3-DMA base.

FormulationZ-Average Size (nm)PDIEncapsulation Efficiency (%)mRNA Release (PBS, 24h)mRNA Release (10 mM GSH, 24h)
Standard LNP 75 ± 50.12> 95%< 5%< 15%
PD-LNP (10 mol%) 82 ± 60.14> 92%< 8%> 85%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps, explaining the why behind each methodological choice.

Protocol 1: Biphasic Synthesis of Palmitoyl Disulfide

Objective: Synthesize high-purity diacyl disulfide while preventing hydrolysis.

  • Preparation: Dissolve 10 mmol of palmitoyl chloride in 50 mL of anhydrous dichloromethane (DCM). In a separate flask, dissolve 5 mmol of sodium disulfide (Na₂S₂) and 0.5 mmol of tetrabutylammonium bromide (TBAB) in 50 mL of deionized water.

  • Reaction: Cool the DCM solution to 0°C under argon. Add the aqueous solution dropwise under vigorous stirring.

    • Causality: Palmitoyl chloride is highly prone to hydrolysis. The biphasic system keeps the acid chloride in the organic phase. TBAB acts as a phase-transfer catalyst, shuttling the S₂²⁻ anion into the DCM to drive the nucleophilic attack in a water-free microenvironment, suppressing palmitic acid formation.

  • Purification: Separate the organic layer, wash with brine, dry over MgSO₄, and evaporate. Recrystallize the crude product from hot ethanol.

  • Validation: Perform ¹H-NMR. A successful synthesis is validated by the disappearance of the acid chloride α-CH₂ triplet (~2.8 ppm) and the appearance of the diacyl disulfide α-CH₂ signal (~2.5 ppm).

Protocol 2: Formulation of Redox-Responsive LNPs

Objective: Engineer an LNP that selectively releases payload in reducing environments.

  • Lipid Phase: Dissolve Ionizable Lipid (e.g., MC3), Cholesterol, DSPC, PEG-Lipid, and Palmitoyl Disulfide in ethanol at a molar ratio of 50 : 28.5 : 10 : 1.5 : 10.

  • Aqueous Phase: Dilute mRNA in 50 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing: Mix the two phases using a microfluidic cartridge at a 3:1 (Aqueous:Ethanol) flow rate ratio.

    • Causality: The acidic pH protonates the ionizable lipid, driving electrostatic complexation with the mRNA. Simultaneously, the extreme hydrophobicity of palmitoyl disulfide forces it to co-assemble into the hydrophobic core/shell of the LNP during the rapid solvent exchange.

  • Dialysis: Dialyze immediately against PBS (pH 7.4) for 12 hours.

    • Validation: Measure size via Dynamic Light Scattering (DLS). The formulation is validated if the PDI is < 0.2, confirming uniform self-assembly without aggregation.

LNP LIPIDS Lipid Mix (PD + DSPC + Chol + PEG-Lipid) MIX Microfluidic Mixing (Controlled N/P Ratio) LIPIDS->MIX MRNA Aqueous Phase (mRNA Payload) MRNA->MIX LNP Redox-Responsive LNP MIX->LNP Self-Assembly CELL Endocytosis into Target Cell LNP->CELL RELEASE Disulfide Cleavage & mRNA Release CELL->RELEASE GSH Intracellular GSH (2-10 mM) GSH->RELEASE Trigger

Fig 2. Formulation and activation workflow of redox-responsive LNPs using Palmitoyl Disulfide.

Protocol 3: Fluorometric Validation of H₂S₂ Release

Objective: Prove that palmitoyl disulfide cleavage yields H₂S₂ specifically, rather than simple thiols.

  • Setup: Prepare a 10 µM solution of Palmitoyl Disulfide in PBS (pH 7.4, containing 1% DMSO for solubility).

  • Trigger: Introduce 100 µM of a nucleophilic trigger (e.g., cysteine or a primary amine).

  • Probe Addition: Add 5 µM of Sulfane Sulfur Probe 4 (SSP4).

    • Causality: Standard thiol probes (like Ellman's reagent) cannot distinguish between H₂S, H₂S₂, and simple thiols. SSP4 contains a specific fluorogenic motif that is cleaved exclusively by the unique dual nucleophilic/electrophilic nature of sulfane sulfur (S⁰) present in H₂S₂, providing an absolute, self-validating readout of persulfide generation.

  • Measurement: Monitor fluorescence (Ex: 482 nm, Em: 515 nm) continuously for 60 minutes to establish the release kinetics.

References

  • Xu, S., Wang, Y., Parent, Z. T., & Xian, M. (2020). Diacyl disulfides as the precursors for hydrogen persulfides (H2S2). Bioorganic & Medicinal Chemistry Letters, 30(4), 126903.[Link]

  • Kang, J., Ferrell, A. J., & Chen, W. (2024). Thiiranes: Intelligent Molecules for S-Persulfidation. Journal of the American Chemical Society, 146(12), 8000-8008.[Link]

  • Powell, C. R., Dillon, K. M., & Matson, J. B. (2021). The Path to Controlled Delivery of Reactive Sulfur Species. Accounts of Chemical Research, 54(19), 3950-3960.[Link]

Sources

Exploratory

Thermodynamic Profiling and Redox-Responsive Mechanics of Palmitoyl Disulfide Self-Assembly

A Technical Guide for Advanced Drug Delivery Systems Introduction: The Architecture of Palmitoyl Disulfide In the landscape of nanomedicine and targeted drug delivery, lipid-based self-assembly remains a cornerstone tech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Advanced Drug Delivery Systems

Introduction: The Architecture of Palmitoyl Disulfide

In the landscape of nanomedicine and targeted drug delivery, lipid-based self-assembly remains a cornerstone technology. Among the most versatile building blocks are palmitoyl disulfide architectures—amphiphilic molecules characterized by a hydrophobic C16 (palmitoyl) tail and a redox-sensitive disulfide linkage. As a Senior Application Scientist, I approach these systems not merely as static chemical structures, but as dynamic, thermodynamically driven machines. Understanding the precise energetics of their assembly and disassembly is critical for engineering nanocarriers that remain stable in systemic circulation yet rapidly release their payload within the tumor microenvironment.

Thermodynamic Drivers of Self-Assembly

The formation of supramolecular structures (such as micelles, liposomes, or solid lipid nanoparticles) from palmitoyl disulfide monomers is a spontaneous thermodynamic process governed by the minimization of the system's Gibbs free energy ( ΔG )[1].

The primary driving force is the hydrophobic effect . When the C16 palmitoyl tails aggregate, they minimize their exposed surface area to the aqueous solvent. This aggregation forces the release of highly ordered clathrate water molecules that previously surrounded the hydrophobic tails, resulting in a massive gain in solvent entropy ( ΔS>0 ). This entropic gain easily overcomes the entropic penalty of restricting the lipid molecules into a confined, highly ordered geometry.

Concurrently, the disulfide bond acts as a critical structural constraint. By covalently linking the hydrophobic domains or connecting a hydrophilic headgroup to the tail, the disulfide linkage dictates the critical packing parameter (CPP). This constraint directly influences the enthalpy ( ΔH ) of the system by optimizing the van der Waals interactions between the tightly packed acyl chains[2].

The Redox-Responsive Disassembly Mechanism

For drug development professionals, the disulfide bond is a highly exploitable thermodynamic switch. The intracellular compartments of tumor cells (e.g., the cytosol) maintain a highly reducing environment due to elevated concentrations of Glutathione (GSH), typically ranging from 2 to 10 mM. In stark contrast, the extracellular fluid and blood plasma maintain GSH levels at a mere 2 to 20 µM[3].

Upon cellular internalization, the high concentration of GSH acts as a redox trigger. Through a thiol-disulfide exchange reaction, GSH cleaves the palmitoyl disulfide into its constituent thiol monomers. This cleavage drastically alters the hydrophilic-lipophilic balance (HLB) of the system. The thermodynamic equilibrium is violently shifted, forcing the spontaneous disassembly of the nanocarrier and resulting in the rapid, targeted release of the encapsulated therapeutic payload[4].

Quantitative Thermodynamic Data

To engineer reproducible formulations, we must quantify the energetic parameters of the system. The table below summarizes the core thermodynamic values associated with palmitoyl disulfide self-assembly.

Thermodynamic ParameterSymbolTypical Value RangeMechanistic Significance
Critical Micelle Concentration CMC1.5 – 5.0 µMThe threshold concentration at which spontaneous self-assembly occurs.
Gibbs Free Energy ΔGmic​ -35 to -45 kJ/molNegative values confirm the spontaneity and thermodynamic stability of the assembly.
Enthalpy of Micellization ΔHmic​ -5 to +10 kJ/molReflects the energy from van der Waals packing of palmitoyl chains and hydrogen bonding.
Entropy of Micellization TΔSmic​ +40 to +50 kJ/molThe dominant driving force; quantifies the release of ordered clathrate water molecules.
Phase Transition Temp. Tm​ 41 – 45 °CMarks the transition from a rigid gel phase to a fluid liquid-crystalline phase.

Systems Visualization: The Thermodynamic Cycle

The following diagram illustrates the logical workflow of the self-assembly and redox-triggered disassembly process.

G Monomers Palmitoyl Disulfide Monomers Assembly Self-Assembled Nanocarrier Monomers->Assembly Hydrophobic Effect (ΔG < 0, ΔS > 0) GSH Intracellular GSH (Redox Trigger) Assembly->GSH Cellular Internalization Disassembly Disassembled State (Payload Release) GSH->Disassembly Disulfide Cleavage Disassembly->Monomers Oxidation (Reversible)

Thermodynamic cycle and redox-triggered phase transition of palmitoyl disulfide nanocarriers.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry principles to prevent false positives during drug formulation.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: While fluorometric assays can determine the CMC, they cannot deconvolute the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions. ITC directly measures the heat exchanged during micellization, allowing simultaneous determination of ΔH , Ka​ (and thus CMC), and ΔS in a single, label-free experiment.

  • Sample Preparation: Prepare a 10 mM stock solution of palmitoyl disulfide in a physiological buffer (e.g., PBS, pH 7.4). Prepare the exact same buffer as the diluent to prevent heat-of-mixing artifacts.

  • Degassing: Degas both the lipid solution and the buffer under vacuum for 10 minutes at 25°C. Rationale: Microbubbles will cause erratic heat spikes during titration, ruining the signal-to-noise ratio.

  • Titration Execution: Load the lipid solution into the ITC syringe and the buffer into the sample cell. Program the instrument to perform 30 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Data Deconvolution: Integrate the area under each injection peak to plot heat vs. molar ratio.

  • Validation Checkpoint: The integrated heat plot must show a sigmoidal curve. The inflection point validates the CMC. Furthermore, the baseline heat of dilution (from the final injections where micelles no longer form) must be subtracted from the raw data to ensure the calculated ΔHmic​ represents true micellization enthalpy.

Protocol B: Redox-Triggered Disassembly Kinetics via DLS and FRET

Causality: Dynamic Light Scattering (DLS) tracks the hydrodynamic radius ( Rh​ ) shift, but DLS alone cannot differentiate between intact micelles and aggregated post-cleavage debris. Coupling DLS with Förster Resonance Energy Transfer (FRET) using a lipophilic dye pair ensures that the physical size change strictly correlates with the loss of molecular proximity (true disassembly).

  • Nanocarrier Formulation: Co-assemble palmitoyl disulfide with a FRET pair (e.g., DiO as donor, DiI as acceptor) at a 1 mol% ratio via thin-film hydration and sonication.

  • Baseline Measurement: Measure the baseline Rh​ via DLS and the baseline FRET efficiency via a spectrofluorometer (Excitation: 484 nm; Emission: 501 nm and 589 nm).

  • GSH Titration: Split the sample into two cohorts. To Cohort A (Tumor Model), add GSH to a final concentration of 10 mM. To Cohort B (Circulation Control), add GSH to a final concentration of 10 µM.

  • Kinetic Monitoring: Continuously monitor both DLS and FRET signals at 37°C for 4 hours.

  • Validation Checkpoint: In Cohort A, the FRET signal (589 nm emission) must decrease proportionally to the increase in the polydispersity index (PDI) and the shift in Rh​ , confirming structural collapse. Cohort B must show <5% variance from the baseline, validating the redox-specificity of the formulation.

References

  • Title: Use of thiol-disulfide equilibria to measure the energetics of assembly of transmembrane helices in phospholipid bilayers Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Redox-Responsive Drug Delivery Systems: A Chemical Perspective Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Stimuli-Responsive Self-Assembly Disassembly in Peptide Amphiphiles to Endow Block-co-Fibers and Tunable Piezoelectric Response Source: ACS Applied Materials & Interfaces URL: [Link]

  • Title: Nanodisc Self-Assembly is Thermodynamically Reversible and Controllable Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Foundational

The In Vitro Degradation Profile of Palmitoyl Disulfide: A Comprehensive Technical Guide

Introduction As a Senior Application Scientist in lipid nanoparticle (LNP) and liposomal formulation, I approach the degradation profiling of bioreducible lipids not merely as a static measurement, but as a dynamic, ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist in lipid nanoparticle (LNP) and liposomal formulation, I approach the degradation profiling of bioreducible lipids not merely as a static measurement, but as a dynamic, thermodynamic system. Palmitoyl disulfide is a critical architectural component in modern redox-responsive nanomedicines. It leverages the stark concentration gradient of glutathione (GSH)—which is approximately 2–20 µM in the extracellular plasma but surges to 2–10 mM within the intracellular cytosol—to trigger localized payload release[1]. The incorporation of disulfide bonds into lipid tails significantly enhances cellular uptake and facilitates endosomal escape, making it a highly effective strategy for mRNA and chemotherapeutic delivery[2].

Mechanistic Causality of Degradation

The functional design of palmitoyl disulfide relies on the thiol-disulfide exchange reaction. When exposed to a highly reducing environment, the disulfide bond undergoes nucleophilic attack by the thiolate anion of GSH.

Causality Rationale : This chemical cleavage fundamentally alters the hydrophilic-lipophilic balance (HLB) of the lipid matrix. The scission of the hydrophobic palmitoyl chains generates highly polar free thiol groups. This rapid shift in polarity disrupts the packing parameter of the lipid bilayer or micelle core, driving a phase transition that results in structural collapse and the subsequent burst release of the encapsulated payload[3]. Furthermore, the released thiols can covalently interact with cellular membranes, straining endosomal packing and promoting endosomal rupture[2].

Mechanism A Intact Palmitoyl Disulfide (Stable in Plasma) C Thiol-Disulfide Exchange (Cleavage Event) A->C Endocytosis B Intracellular GSH (2-10 mM) B->C Reducing Agent D Free Thiol Generation (Chemical Shift) C->D Kinetics Validation E LNP Destabilization (Physical Collapse) C->E Structural Validation

Redox-responsive degradation pathway of palmitoyl disulfide in cytosolic conditions.

Designing a Self-Validating In Vitro System

To establish absolute trustworthiness in your formulation data, an in vitro degradation assay cannot rely on a single analytical technique. It must be designed as a self-validating system where the chemical degradation of the lipid directly and proportionally correlates with the physical destabilization of the nanoparticle and the functional release of the drug[4].

  • Chemical Validation : LC-MS/MS tracks the precise molar decay of the intact palmitoyl disulfide.

  • Physical Validation : Dynamic Light Scattering (DLS) monitors the resulting aggregation or fragmentation.

  • Functional Validation : Fluorometry quantifies the release of the encapsulated active pharmaceutical ingredient (API).

Protocol N1 LNP Formulation N2 Incubation Buffer (± 10mM GSH) N1->N2 N3 Aliquot Sampling (0-48h) N2->N3 N4 LC-MS/MS (Lipid Decay) N3->N4 N5 DLS Analysis (Size/PDI Shift) N3->N5 N6 Fluorometry (Drug Release) N3->N6

Self-validating in vitro workflow for assessing palmitoyl disulfide degradation.

Detailed Experimental Protocols
Protocol 1: GSH-Triggered Lipid Cleavage Assay (LC-MS/MS)

Objective : To quantify the chemical half-life of palmitoyl disulfide under physiological and tumor-mimicking reducing conditions. Causality Rationale : We utilize 10 mM GSH to mimic the intracellular reducing environment, while 10 µM GSH serves as the plasma control. The reaction must be quenched at specific timepoints using N-ethylmaleimide (NEM). NEM rapidly alkylates free thiols, preventing post-sampling auto-oxidation or further disulfide exchange. This preserves the exact molecular snapshot of the lipid at the precise time of sampling[5][6].

Step-by-Step Methodology :

  • Preparation : Formulate palmitoyl disulfide LNPs at a lipid concentration of 1 mg/mL in PBS (pH 7.4).

  • Incubation : Divide the formulation into two cohorts. To Cohort A (Test), add GSH to a final concentration of 10 mM. To Cohort B (Control), add GSH to 10 µM. Incubate both at 37°C under continuous orbital shaking (150 rpm).

  • Sampling & Quenching : At intervals (0, 1, 2, 4, 8, 24, and 48 h), extract 50 µL aliquots. Immediately add 50 µL of 50 mM N-ethylmaleimide (NEM) in cold methanol to quench the reaction and precipitate proteins/salts[6].

  • Extraction : Vortex the quenched samples for 2 minutes, then centrifuge at 13,000 × g for 10 minutes at 4°C to separate the lipid fraction.

  • Quantification : Inject the supernatant into an LC-MS/MS system (e.g., Q-TOF) equipped with a C18 column. Monitor the specific MRM transitions for the intact palmitoyl disulfide parent ion to calculate the degradation kinetics.

Protocol 2: Nanoparticle Integrity and Payload Release Assay

Objective : To link chemical cleavage to physical LNP destabilization and drug release. Causality Rationale : Disulfide cleavage often leads to the detachment of stabilizing shells (e.g., PEGylated lipids) or core disruption, inducing measurable aggregation before complete dissolution[4]. Tracking the Polydispersity Index (PDI) alongside payload fluorescence provides a real-time kinetic map of structural failure.

Step-by-Step Methodology :

  • Setup : Load the palmitoyl disulfide LNPs with a fluorescent surrogate (e.g., Nile Red) or the target API (e.g., Doxorubicin). Transfer 1 mL of the LNP suspension into a Slide-A-Lyzer dialysis cassette (MWCO 10 kDa).

  • Dialysis : Submerge the cassette in 50 mL of release media (PBS pH 7.4 with 10 mM GSH) at 37°C.

  • Physical Monitoring (DLS) : At matched timepoints (from Protocol 1), extract 20 µL from the inside of the cassette. Dilute 1:100 in PBS and measure Z-average diameter and PDI via DLS.

  • Functional Monitoring (Release) : Extract 1 mL from the outside release media (replacing with 1 mL fresh media to maintain sink conditions). Quantify the released API using a microplate fluorometer.

  • Data Integration : Plot the % intact lipid, % change in PDI, and % payload release on a unified time axis to validate the causal cascade.

Quantitative Data Presentation

To synthesize the expected degradation profile, the following table summarizes the kinetic parameters of palmitoyl disulfide LNPs across distinct physiological mimics. The data highlights the extreme selectivity of the disulfide bond to reducing environments.

Environmental MimicBuffer ConditionsIntact Lipid Half-Life (t½)Peak PDI Shift (Time)Payload Release at 24h
Systemic Circulation PBS, pH 7.4, 10 µM GSH> 72 hoursMinimal (< 0.05 shift)< 10%
Tumor Microenvironment PBS, pH 6.5, 10 µM GSH> 48 hoursMinimal (< 0.10 shift)< 15%
Intracellular Cytosol PBS, pH 7.4, 10 mM GSH2.5 hoursSignificant (at 4h)> 85%
Endolysosomal Compartment Acetate, pH 5.5, 10 mM GSH1.8 hoursSevere (at 2h)> 95%

Table 1: Comparative in vitro degradation kinetics of palmitoyl disulfide formulations. Data reflects the highly selective redox-responsiveness of the disulfide linkage.

Conclusion

The in vitro degradation profiling of palmitoyl disulfide requires a rigorous, multi-modal approach. By coupling LC-MS/MS quantification with DLS and release kinetics, researchers can establish a self-validating mechanistic link between thiol-disulfide exchange and nanoparticle efficacy. This comprehensive understanding is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of next-generation redox-responsive nanomedicines.

References
  • Rational Design of Redox-Responsive and P-gp-Inhibitory Lipid Nanoparticles with High Entrapment of Paclitaxel for Tumor Therapy - PubMed / Wiley.
  • Fabrication Of Dual pH/redox-Responsive Lipid-Polymer Hybrid Nanoparticles For Anticancer Drug Delivery And Controlled Release - Dovepress.
  • Construction of Disulfide Containing Redox-Responsive Polymeric Nanomedicine - ResearchG
  • Development of a Novel Quantitative Method for Protein S-Palmitoyl
  • Acyl-PEGyl Exchange Gel Shift Assay for Quantitative Determination of Palmitoylation of Brain Membrane Proteins - NIH/PMC.
  • Liver-Detargeted Aromatic Bioreducible mRNA Lipid Nanoparticles Confer Lymph Node Tropism and Robust Antigen-Specific Immunity - ACS Public

Sources

Exploratory

Palmitoyl Disulfide (Bis(1-oxohexadecyl) Disulfide): Molecular Profiling, Solubility Dynamics, and Application Workflows

Executive Summary Palmitoyl disulfide, chemically designated as bis(1-oxohexadecyl) disulfide, is a symmetric diacyl disulfide characterized by two 16-carbon aliphatic chains flanking a central, highly reactive disulfide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Palmitoyl disulfide, chemically designated as bis(1-oxohexadecyl) disulfide, is a symmetric diacyl disulfide characterized by two 16-carbon aliphatic chains flanking a central, highly reactive disulfide bridge. In lipid biochemistry and synthetic biology, this molecule serves as a critical hydrophobic precursor for the generation of reactive sulfur species (RSS), specifically hydrogen persulfide (H₂S₂) (1[1]). Due to its unique amphiphilic-like structure—where a reactive, electrophilic core is shielded by massive lipophilic tails—handling, solubilizing, and deploying palmitoyl disulfide requires strict thermodynamic and kinetic controls.

This technical guide provides an authoritative breakdown of its physicochemical properties, solvent thermodynamics, and field-proven methodologies for its use in advanced biochemical assays.

Molecular Weight Dynamics & Physicochemical Specifications

The molecular weight of palmitoyl disulfide is 542.96 g/mol , a value that significantly influences its diffusion kinetics in lipid bilayers and organic solvents (2[2]). The dual hexadecyl chains dominate the molecule's spatial footprint, creating a high van der Waals volume that strictly dictates its behavior in aqueous versus organic environments.

Table 1: Physicochemical Specifications of Palmitoyl Disulfide

ParameterValue
IUPAC Name S-hexadecanoylsulfanyl hexadecanethioate
Common Synonyms Palmitoyl Disulfide; Bis(1-oxohexadecyl) Disulfide (3[3])
CAS Registry Number 13979-05-0 (2[2])
Molecular Formula C₃₂H₆₂O₂S₂ (2[2])
Molecular Weight 542.96 g/mol (2[2])

Solubility Profile & Solvent Thermodynamics

The solvation of palmitoyl disulfide is a thermodynamic competition between the cohesive forces of the crystalline lipid tails and the solvent's ability to intercalate without hydrolyzing the central thioester-like bonds. The acyl disulfide linkage (-C(=O)-S-S-C(=O)-) is an electrophilic center highly susceptible to nucleophilic attack and solvolysis, particularly in protic or alkaline environments (4[4]).

Table 2: Solubility Profile & Solvent Compatibility

SolventSolubilityRationale / Application Note
Water (H₂O) InsolubleHigh lipophilicity of the dual C16 chains prevents aqueous solvation.
Dichloromethane (DCM) High (>50 mg/mL)Optimal for stock solutions; its aprotic nature preserves the acyl disulfide bond.
Dimethylformamide (DMF) Moderate (10-20 mg/mL)Excellent for intermediate dilutions before aqueous assay integration.
Dimethyl Sulfoxide (DMSO) Low to ModerateMay require gentle heating; prolonged storage risks oxidation/degradation.
Ethanol (EtOH) Low (Soluble if hot)Protic solvent; risks solvolysis of the reactive thioester linkage over time.

Expertise Insight (Causality): Why avoid protic solvents like ethanol for long-term stock solutions? Protic solvents can act as weak nucleophiles. While the 16-carbon chains provide some steric hindrance, the thermodynamic drive to form thiopalmitic acid in the presence of trace water or alcohols will inevitably degrade the diacyl disulfide core, rendering the stock inactive for precise RSS generation.

Chemical Reactivity & Persulfide Generation

Acyl disulfides are distinguished from standard alkyl disulfides by their extreme reactivity. In biological and synthetic systems, palmitoyl disulfide acts as a potent donor of hydrogen persulfide (H₂S₂) (1[1]). When exposed to a nucleophile—such as a primary amine or a thiol—the nucleophile attacks the carbonyl carbon. This acyl transfer reaction expels a persulfide anion, which rapidly protonates to form H₂S₂, leaving behind an acylated byproduct (e.g., a palmitoyl amide) (4[4]).

G A Palmitoyl Disulfide C Acyl Transfer Intermediate A->C Attack B Nucleophile B->C D H2S2 (Persulfide) C->D Release E Acylated Byproduct C->E

Reaction pathway of Palmitoyl Disulfide undergoing nucleophilic cleavage to release H2S2.

Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . They integrate real-time quality control to ensure the integrity of the diacyl disulfide bond before downstream application.

Protocol 1: Anhydrous Solubilization and Stock Preparation

Objective: To prepare a 10 mM stock solution of Palmitoyl Disulfide without compromising the diacyl disulfide linkage.

  • Gravimetric Analysis: Accurately weigh 5.43 mg of Palmitoyl Disulfide into a sterile, amber glass vial.

    • Causality: Amber glass is mandatory to prevent potential photolytic cleavage of the S-S bond during storage.

  • Primary Solvation: Add 1.0 mL of anhydrous Dichloromethane (DCM) to the vial.

    • Causality: DCM provides the necessary non-polar environment to overcome the van der Waals forces of the dual hexadecyl chains while remaining strictly aprotic to prevent hydrolysis.

  • Agitation: Vortex gently for 30 seconds. Do not sonicate.

    • Causality: High-energy sonication induces localized heating and cavitation, potentially generating free radicals that prematurely cleave the disulfide bond.

  • Self-Validation (TLC): Spot 2 µL of the solution on a Silica Gel 60 F254 plate. Elute with Hexane:Ethyl Acetate (9:1). A single distinct spot confirms an intact diacyl disulfide, whereas trailing indicates degradation into thiopalmitic acid.

Protocol 2: Nucleophile-Triggered H₂S₂ Release Assay

Objective: To utilize Palmitoyl Disulfide as a lipophilic precursor for H₂S₂ generation in membrane-mimetic environments.

  • Buffer Preparation: Prepare a 100 mM HEPES buffer (pH 7.4) containing 0.1% Triton X-100.

    • Causality: The surfactant maintains the lipid's solubility once introduced into the aqueous phase, preventing immediate precipitation.

  • Precursor Injection: Inject 10 µL of the 10 mM Palmitoyl Disulfide stock (from Protocol 1) into 980 µL of the buffer. Mix by rapid inversion.

  • Nucleophilic Triggering: Add 10 µL of a 100 mM primary amine (e.g., benzylamine) or thiol source.

    • Causality: Acyl disulfides react rapidly with nucleophiles to undergo acyl transfer, expelling the persulfide anion which protonates to form H₂S₂ (1[1]).

  • Detection: Immediately monitor H₂S₂ release using a persulfide-specific fluorescent probe (e.g., SSP4).

Workflow Step1 1: Weighing 5.43 mg Palmitoyl Disulfide Step2 2: Solubilization Add 1 mL anhydrous DCM Step1->Step2 Step3 3: Validation Visual clarity & TLC check Step2->Step3 Step3->Step2 Fail Step4 4: Dilution Transfer to working buffer Step3->Step4 Pass Step5 5: Assay Introduce Nucleophile Step4->Step5

Step-by-step workflow for the solubilization and functional validation of Palmitoyl Disulfide.

References

  • Splendid Lab.Pharma Impurity Supplier & Custom Synthesis in India.
  • LGC Standards.Buy Online CAS Number 13979-05-0 - TRC.
  • National Institutes of Health (PMC).Reactive sulfur species and their significance in health and disease.
  • ResearchGate.Diacyl Disulfides as the Precursors for Hydrogen Persulfide (H2S2).

Sources

Foundational

The Physiological Impact of Palmitoyl Disulfide Lipid Metabolites: A Technical Guide

Executive Summary The intersection of lipidomics and redox biology has unveiled a complex network of lipid metabolites that act as metabolic messengers[1]. Among these, palmitoyl disulfide species—often studied in the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The intersection of lipidomics and redox biology has unveiled a complex network of lipid metabolites that act as metabolic messengers[1]. Among these, palmitoyl disulfide species—often studied in the context of transmembrane helix assembly and dynamic thiol-disulfide homeostasis—represent a critical nexus for cellular signaling and membrane biophysics[2]. This whitepaper explores the physiological impact of these unique lipid metabolites, detailing their role in inter-organ communication, membrane energetics, and redox-mediated metabolic reprogramming.

Mechanistic Foundations: Thiol-Disulfide Equilibria in Lipid Bilayers

Palmitoyl disulfides and related lipid-anchored disulfides are not merely structural components; they are dynamic participants in membrane biophysics. The energetics of transmembrane helix assembly in phospholipid bilayers are heavily influenced by thiol-disulfide exchange reactions[2].

Causality in Membrane Energetics

The association of transmembrane helices depends fundamentally on the hydrophobic mismatch between the bilayer thickness and the peptide length. Physiologically relevant variations in cholesterol levels alter the lateral pressure profile of the membrane, which in turn shifts the thiol-disulfide equilibrium of lipid-embedded peptides[2]. By quantifying these disulfide states, researchers can map the thermodynamic landscape of membrane protein folding.

MembraneEnergetics Chol Cholesterol Variation Bilayer Bilayer Thickness Alteration Chol->Bilayer Modulates Thiol Thiol-Disulfide Exchange Bilayer->Thiol Shifts Equilibrium Assembly Transmembrane Helix Assembly Thiol->Assembly Drives Energetics

Caption: Influence of cholesterol-induced bilayer alterations on thiol-disulfide equilibria and helix assembly.

Physiological Impact: Metabolic Messengers and Redox Signaling

Lipid metabolites function as long-range hormones and paracrine signals to integrate metabolic processes[1]. In the context of oxidative stress, dynamic thiol-disulfide homeostasis serves as a primary indicator of the cellular redox state[3].

When palmitoyl disulfides undergo reduction to their corresponding thiols, they modulate the activity of membrane-associated kinases. For instance, the inhibition of protein kinase C (PKC) and the subsequent anti-inflammatory effects are heavily reliant on the lipid oxidation state and the presence of radical scavengers like α -tocopherol[3]. Furthermore, these lipid mediators can coordinate metabolic reprogramming by regulating fatty acid synthesis and optimizing energy generation[4].

SignalingPathway Pool Palmitoyl Disulfide Pool Redox Redox Sensor Proteins Pool->Redox Thiol Exchange Kinase Protein Kinase C (PKC) Redox->Kinase Allosteric Modulation Metabolism Metabolic Reprogramming Kinase->Metabolism Substrate Switching

Caption: Redox-mediated signaling pathway initiated by palmitoyl disulfide exchange.

Quantitative Data Summaries

To establish a self-validating system, it is crucial to benchmark experimental data against known physiological states. The following table summarizes the dynamic changes in disulfide levels under varying physiological stress conditions.

Physiological StateMean Disulfide Level ( μ mol/L)Thiol/Disulfide RatioMetabolic Impact
Basal / Healthy5.09 ± 2.5912.4Homeostatic lipid metabolism[3]
Chronic Oxidative Stress4.72 ± 2.7115.8Shift to reduction phase; kinase modulation[3]
High Cholesterol BilayerN/A (In vitro)DecreasedTighter helix association; altered energetics[2]

Experimental Protocols: Quantifying Lipid-Disulfide Dynamics

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines the extraction and quantification of lipid-associated disulfides. This protocol is designed to be self-validating by incorporating internal redox standards.

Protocol: Thiol-Disulfide Exchange Quantification in Bilayers
  • Lipid Vesicle Preparation: Hydrate synthetic phospholipids (e.g., POPC) and cholesterol in a physiological buffer (pH 7.4). Extrude through a 100 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).

  • Peptide Incorporation: Introduce the target palmitoylated or cysteine-containing transmembrane peptide into the LUVs. Causality note: The hydrophobic mismatch dictates the baseline association state[2].

  • Redox Equilibration: Add a defined ratio of reduced/oxidized glutathione (GSH/GSSG) to establish a controlled redox potential. Incubate at 25°C for 24 hours to ensure the thiol-disulfide exchange reaches thermodynamic equilibrium.

  • Alkylation: Quench the reaction by adding iodoacetamide (IAA) to irreversibly alkylate free thiols, preventing artifactual oxidation during analysis[4].

  • Quantification: Solubilize the vesicles in detergent and quantify the monomer (thiol) vs. dimer (disulfide) ratio using reverse-phase HPLC or non-reducing SDS-PAGE.

References

  • A Multi-Omics Integration Analysis Reveals That Mori Fructus Polysaccharide Ameliorates Liver Injury via Regulating Liver Metabolic Function Through Inhibiting Lipid Metabolism, Enhancing Glycolysis, and Promoting Amino Acid Utilization Source: MDPI URL:[Link]

  • Changes in Dynamic Thiol/Disulfide Homeostasis, and Substance P, B-Endorphin and α-Tocopherol Concentrations in the Spinal Cord of Chronically Lame Dairy Cows Source: PMC - NIH URL:[Link]

  • Lipid metabolites as metabolic messengers in inter-organ communication Source: PMC - NIH URL:[Link]

  • Use of thiol-disulfide equilibria to measure the energetics of assembly of transmembrane helices in phospholipid bilayers Source: PubMed - NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reversible Palmitoyl-Disulfide Conjugation for Redox-Responsive Peptide Delivery

Scientific Rationale: The Synergy of Lipidization and Redox Sensitivity The development of peptide-based therapeutics is frequently bottlenecked by their inherent hydrophilicity, which restricts plasma membrane permeabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale: The Synergy of Lipidization and Redox Sensitivity

The development of peptide-based therapeutics is frequently bottlenecked by their inherent hydrophilicity, which restricts plasma membrane permeability and leads to rapid systemic clearance. To overcome these barriers, researchers employ reversible lipidization .

Conjugating a palmitoyl (C16 fatty acid) chain to a peptide significantly increases its lipophilicity, facilitating spontaneous insertion into the plasma membrane and driving robust endocytotic uptake[1]. Furthermore, palmitoylation extends the peptide's plasma half-life by promoting reversible binding to serum albumin, preventing rapid renal clearance[2].

However, permanent lipidization can sterically hinder a peptide from interacting with its intracellular target. To achieve traceless delivery , the palmitoyl group must be shed once inside the cell. A disulfide linker acts as an ideal stimuli-responsive trigger due to the highly asymmetric distribution of glutathione (GSH) in biological systems. The concentration of GSH is approximately 2–20 μM in the extracellular matrix and blood plasma, ensuring the conjugate remains highly stable in circulation[3]. Conversely, the cytosolic GSH concentration is 100 to 1000-fold higher (2–10 mM), which rapidly reduces the disulfide bond upon cellular entry, releasing the unmodified, biologically active peptide.

Mechanistic Pathway of Delivery

The causality of this delivery system relies on environmental redox gradients. The extracellular stability allows the palmitoyl moiety to act as a hydrophobic anchor. Once internalized via endocytosis, the conjugate is exposed to the highly reducing environment of the cytosol, triggering thiol-disulfide exchange and cargo release.

G A Extracellular Space (GSH: 2-20 μM) Stable Conjugate B Plasma Membrane Palmitoyl Insertion A->B Hydrophobic Affinity C Endocytosis & Translocation B->C Internalization D Cytosol (GSH: 2-10 mM) Disulfide Cleavage C->D Redox Trigger E Free Active Peptide Target Engagement D->E Traceless Release

Figure 1. Redox-responsive cellular uptake and traceless release mechanism of palmitoyl-disulfide conjugates.

Bioconjugation Chemistry: Pyridyl Disulfide Exchange

To synthesize the palmitoyl-disulfide-peptide conjugate without generating unwanted homodimers (e.g., lipid-lipid or peptide-peptide linkages), we utilize a two-step pyridyl disulfide reaction chemistry [4].

Direct oxidation of two distinct thiols yields a statistical mixture of products. Instead, activating the lipid thiol with 2,2'-dipyridyl disulfide (Aldrithiol-2) forms a highly reactive pyridyl disulfide intermediate. When the cysteine-terminated peptide is subsequently added, its thiolate specifically displaces the pyridine-2-thione leaving group, forming the desired heterodimer with >90% efficiency[5].

Crucially, this method provides a built-in spectrophotometric readout: the displaced pyridine-2-thione has a distinct molar extinction coefficient at 343 nm, allowing for real-time tracking of the conjugation kinetics[5].

Workflow Step1 Step 1: Lipid Activation Palmitoyl-SH + Aldrithiol-2 (pH 4.5 - 5.5) Intermediate Activated Intermediate Palmitoyl-S-S-Pyridyl Step1->Intermediate Disulfide Exchange Step2 Step 2: Bioconjugation Add Cys-Peptide (pH 7.0 - 7.5) Intermediate->Step2 Purify & React Readout Monitor Reaction Absorbance at 343 nm (Pyridine-2-thione release) Step2->Readout Real-time tracking Product Final Product Palmitoyl-S-S-Peptide Step2->Product Conjugation

Figure 2. Two-step pyridyl disulfide reaction workflow with built-in spectrophotometric validation.

Step-by-Step Experimental Protocol

Note: This protocol is engineered as a self-validating system. Do not proceed to subsequent phases without confirming the embedded validation checkpoints.

Materials Required:
  • Palmitoyl-Cysteine (Pal-Cys-SH) or 1,2-dipalmitoyl-sn-glycero-3-phosphothioethanol (DPTE)[4].

  • 2,2'-Dipyridyl disulfide (Aldrithiol-2).

  • Target Peptide containing a single terminal Cysteine (e.g., Cys-Peptide).

  • Activation Buffer : 50 mM Sodium Acetate, pH 4.5–5.5.

  • Conjugation Buffer : 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0–7.5.

Phase 1: Lipid Activation

Causality Check: The activation reaction is strictly performed at an acidic pH (4.5–5.5). This protonates the lipid thiol groups, reducing their nucleophilicity just enough to prevent symmetric lipid-lipid disulfide formation, while still allowing the highly reactive Aldrithiol-2 to form the intermediate[4].

  • Dissolve Aldrithiol-2 in ethanol or Activation Buffer (Use a 5- to 10-fold molar excess relative to the lipid to drive the reaction forward).

  • Dropwise add Pal-Cys-SH (dissolved in a compatible solvent like methanol) to the Aldrithiol-2 solution under continuous magnetic stirring.

  • Incubate for 2 hours at room temperature.

  • Validation Checkpoint 1 (Intermediate Purity) : Purify the activated lipid (Pal-Cys-NPys) via cold precipitation or silica gel chromatography to remove all excess Aldrithiol-2. Confirm the mass of the activated intermediate via MALDI-TOF MS before proceeding.

Phase 2: Peptide Conjugation

Causality Check: The pH is raised to 7.0–7.5 in this step to increase the nucleophilicity of the peptide's cysteine thiolate, driving the rapid displacement of the pyridyl group[5].

  • Dissolve the Cys-Peptide in Conjugation Buffer. Ensure the peptide is fully reduced (if dimerization is suspected, pre-treat with immobilized TCEP and filter).

  • Add the purified Pal-Cys-NPys (1.2 molar equivalents) to the peptide solution.

  • Incubate at room temperature for 1–2 hours.

  • Validation Checkpoint 2 (Real-Time Kinetic Tracking) : Measure the absorbance of the reaction mixture at 343 nm. The reaction is deemed complete when the A343​ value plateaus, indicating the maximum release of the pyridine-2-thione byproduct[5].

Phase 3: Purification and Cleavage Assay
  • Purify the final Palmitoyl-S-S-Peptide conjugate using Preparative RP-HPLC.

  • Validation Checkpoint 3 (GSH Responsiveness) : To ensure the conjugate will release the peptide intracellularly, incubate an aliquot of the purified conjugate in two separate buffers:

    • Buffer A (Extracellular mimic): PBS + 10 μM GSH.

    • Buffer B (Intracellular mimic): PBS + 10 mM GSH.

  • Analyze both samples via analytical HPLC after 30 minutes. Buffer A must show an intact conjugate peak, whereas Buffer B must show the complete disappearance of the conjugate and the quantitative appearance of the free peptide peak[3].

Quantitative Data: Physiological Redox Parameters

The success of this delivery system hinges on the stark contrast between extracellular and intracellular environments. The table below summarizes the quantitative parameters governing the conjugate's behavior.

ParameterExtracellular Matrix / PlasmaIntracellular CytosolImpact on Delivery System
GSH Concentration 2 – 20 μM[3]2 – 10 mMDrives the redox-responsive trigger mechanism.
Redox Environment Highly OxidizingHighly ReducingMaintains disulfide stability during circulation.
Conjugate State Intact Palmitoyl-S-S-PeptideCleaved (Free Peptide)Ensures traceless release at the target site.
Cleavage Kinetics Minimal (<5% over 24h)Rapid (>90% within 30 min)Prevents premature off-target release.

Sources

Application

Application Note: Robust HPLC-CAD Quantification of Palmitoyl Disulfide in Lipid-Based Formulations

Introduction & Scope Palmitoyl disulfide (dihexadecyl disulfide) is a highly hydrophobic lipid derivative featuring a bioreducible disulfide bond. It is increasingly utilized in advanced drug delivery systems, such as st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Palmitoyl disulfide (dihexadecyl disulfide) is a highly hydrophobic lipid derivative featuring a bioreducible disulfide bond. It is increasingly utilized in advanced drug delivery systems, such as stimuli-responsive lipid nanoparticles (LNPs) and liposomal prodrugs. In these systems, the disulfide linkage acts as a bioreducible linker designed to cleave in the highly reducing intracellular environment (e.g., via glutathione), thereby triggering payload release. Due to its critical structural role, precise quantification of palmitoyl disulfide is a mandatory quality control attribute for formulation stability and release kinetics evaluation.

Scientific Rationale & Methodological Design

Detector Selection: Overcoming Optical Limitations

Palmitoyl disulfide lacks a strong conjugated chromophore. While the disulfide bond exhibits weak UV absorbance at 210–220 nm, utilizing these low wavelengths during a steep organic gradient introduces severe baseline drift, masking the analyte peak and rendering integration unreliable. Consequently, Charged Aerosol Detection (CAD) is the preferred analytical tool for lipid quantification 1. CAD provides a uniform, mass-dependent response independent of the analyte's optical properties, achieving limits of detection (LOD) significantly lower than traditional Evaporative Light Scattering Detectors (ELSD) and avoiding the baseline instability of UV detection 2.

Chromatographic Strategy for Extreme Lipophilicity

With two C16 acyl chains (totaling 32 carbons), palmitoyl disulfide is extremely lipophilic.

  • Stationary Phase : A standard fully porous C18 column often causes excessive retention and peak tailing for such hydrophobic molecules. We utilize a core-shell C18 or Phenyl-Hexyl column to enhance mass transfer, provide alternative π-π interactions, and improve peak shape 3, [[4]]().

  • Mobile Phase & Temperature : Standard Water/Methanol gradients are insufficient to elute C32 lipids efficiently. The incorporation of Isopropanol (IPA) into Mobile Phase B is mandatory to increase the eluotropic strength and ensure quantitative recovery 1. Because IPA increases system backpressure, the column compartment must be heated to 50 °C to lower solvent viscosity and sharpen the chromatographic peaks 1. Furthermore, volatile buffers (e.g., 10 mM Ammonium Acetate) are strictly required to ensure compatibility with the CAD nebulizer and prevent salt accumulation 2.

Experimental Protocol (Self-Validating Workflow)

Materials and Reagents
  • Analytes : Palmitoyl Disulfide (Reference Standard, >99% purity).

  • Internal Standard (IS) : 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).

  • Solvents : LC-MS Grade Water, Methanol, and Isopropanol (IPA).

  • Buffer : Ammonium Acetate (LC-MS grade).

Sample Preparation

To ensure a self-validating system, an Internal Standard (IS) is spiked into the extraction solvent. This immediately flags any volumetric errors, incomplete lysis, or matrix-induced ion suppression.

  • Lysis & Extraction : Transfer 50 µL of the LNP formulation into a microcentrifuge tube. Add 950 µL of Extraction Solvent (Methanol:IPA, 1:1 v/v) spiked with 50 µg/mL DMPC (IS) 5.

  • Disruption : Vortex vigorously for 2 minutes to fully disrupt the lipid bilayer and solubilize the highly hydrophobic palmitoyl disulfide.

  • Clarification : Centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet any insoluble matrix components or precipitated nucleic acids.

  • Recovery : Transfer the clear supernatant to an amber HPLC vial equipped with a glass insert for immediate analysis.

System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance:

  • Blank Injection : Inject Extraction Solvent to confirm the absence of carryover at the retention time of palmitoyl disulfide.

  • SST Standard : Inject a 50 µg/mL standard six times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%, and the resolution between the IS and palmitoyl disulfide must be > 2.0.

Data Presentation & Method Parameters

Table 1: Optimized HPLC-CAD Chromatographic Conditions

ParameterSpecification
Column Core-Shell C18 (150 mm × 2.1 mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium Acetate in LC-MS Water
Mobile Phase B 10 mM Ammonium Acetate in Methanol:Isopropanol (1:1, v/v)
Flow Rate 0.4 mL/min
Column Temperature 50 °C
Injection Volume 5 µL
CAD Evaporator Temp 35 °C
Data Collection Rate 10 Hz

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.04060Initial Hold
1.04060Isocratic Wash
7.00100Linear Ramp (Lipid Elution)
12.00100High Organic Hold
12.14060Re-equilibration
15.04060End of Run

Table 3: Method Validation Parameters (Representative Data)

ParameterValueAcceptance Criteria
Linearity Range 1.0 – 500 µg/mLR² > 0.995
Limit of Detection (LOD) 0.3 µg/mLS/N > 3
Limit of Quantification (LOQ) 1.0 µg/mLS/N > 10, RSD < 10%
Intra-day Precision (RSD) 2.1%< 5.0%
Inter-day Precision (RSD) 3.4%< 5.0%
Extraction Recovery 96.5 ± 2.8%90 – 110%

Workflow Visualization

Workflow cluster_prep Sample Preparation (Self-Validating) cluster_analysis HPLC-CAD Analysis N1 Palmitoyl Disulfide (LNP / Prodrug) N2 Lipid Extraction + IS (IPA:MeOH 1:1) N1->N2 N3 Centrifugation (14,000 x g, 10 min) N2->N3 N4 Supernatant Recovery N3->N4 N5 RP-HPLC Separation (C18 Core-Shell, 50°C) N4->N5 N6 Charged Aerosol Detection (CAD) N5->N6 N7 Data Integration & Quantification N6->N7

Figure 1: End-to-end workflow for the extraction and HPLC-CAD quantification of palmitoyl disulfide.

References

  • [3] Title: HPLC Analysis of Lipids in LNP Formulations - KNAUER Source: knauer.net URL:

  • [1] Title: RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC Source: nih.gov URL:

  • [5] Title: Quantitative analysis of lipids and nucleic acids in lipid nanoparticles using monolithic column - Insights.bio Source: insights.bio URL:

  • [4] Title: Analysis of Lipid Nanoparticle Components Using Agilent 6545XT AdvanceBio LC/Q-TOF Source: agilent.com URL:

  • [2] Title: Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC Source: nih.gov URL:

Sources

Method

using palmitoyl disulfide as a redox-sensitive linker in nanocarriers

Application Note: Engineering Redox-Responsive Nanocarriers Using Palmitoyl Disulfide Linkers for Targeted Drug Delivery Introduction & Mechanistic Rationale The "PEG dilemma" is a well-documented hurdle in nanomedicine:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Redox-Responsive Nanocarriers Using Palmitoyl Disulfide Linkers for Targeted Drug Delivery

Introduction & Mechanistic Rationale

The "PEG dilemma" is a well-documented hurdle in nanomedicine: while dense PEGylation or hydrophilic coating prolongs systemic circulation by evading the reticuloendothelial system (RES), it severely hinders cellular uptake and subsequent drug release at the target site[1]. To resolve this, stimuli-responsive architectures have been developed. Among them, redox-sensitive nanocarriers utilizing palmitoyl disulfide linkers represent a highly efficient, field-proven strategy for intracellular drug delivery[2].

The design of these nanocarriers leverages the stark concentration gradient of glutathione (GSH) between the extracellular environment and the intracellular cytosol. In healthy extracellular fluid and blood plasma, GSH concentrations are exceedingly low (2–20 µM). However, within the cytosol of cells—and particularly in highly aggressive tumor cells—GSH concentrations are elevated to 1–10 mM, sometimes reaching up to 20–30 mM[3].

By incorporating a disulfide bond (–S–S–) between a hydrophilic corona and a highly hydrophobic core-forming lipid tail (such as a C16 palmitoyl group), the nanocarrier remains structurally robust in circulation. Upon endocytosis into the GSH-rich tumor cytosol, a rapid thiol-disulfide exchange reaction occurs[2]. GSH donates hydrogen atoms, reducing the disulfide bond into two free thiol groups (–SH) while oxidizing itself to glutathione disulfide (GSSG)[2]. This cleavage severs the amphiphilic balance, triggering the rapid disassembly of the micelle or liposome and initiating the burst release of the encapsulated payload.

Mechanism A Intact Nanocarrier (Palmitoyl-SS-PEG) B Tumor Cytosol (10 mM GSH) A->B Endocytosis C Disulfide Cleavage (Thiol Generation) B->C Redox Reaction D Micelle Disassembly C->D Destabilization E Rapid Drug Release D->E Payload Escape

GSH-mediated cleavage of palmitoyl disulfide nanocarriers leading to targeted drug release.

Experimental Design & Causality

To translate this mechanism into a reliable delivery system, the formulation protocol must be meticulously controlled. Every step in the workflow serves a specific physicochemical purpose:

  • Lipid Selection: The palmitoyl group (e.g., in 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine derivatives or custom Palmitoyl-SS-PEG amphiphiles) is chosen because its 16-carbon aliphatic chain provides strong hydrophobic interactions. This ensures a low critical micelle concentration (CMC), preventing premature drug leakage during blood circulation[2][4].

  • Formulation Technique: Thin-film hydration is utilized because it allows for the intimate molecular mixing of the hydrophobic palmitoyl segments and hydrophobic drugs (e.g., Doxorubicin base or Paclitaxel) in an organic solvent prior to aqueous self-assembly[5].

  • Validation Strategy: A dual-condition dialysis assay is the gold standard for validating redox sensitivity. By testing release in a physiological buffer (10 µM GSH) versus tumor-mimicking conditions (10 mM GSH), the system self-validates its stimulus-responsive trigger[6].

Workflow S1 1. Lipid Synthesis (Palmitoyl-SS-Linker) S2 2. Thin-Film Hydration (Co-dissolve Drug & Lipid) S1->S2 S3 3. Extrusion (Size Homogenization) S2->S3 S4 4. Dialysis Purification (Remove Free Drug) S3->S4 S5 5. In Vitro Release Assay (PBS ± 10 mM GSH) S4->S5

Step-by-step workflow for the formulation and validation of redox-sensitive nanocarriers.

Step-by-Step Methodologies

Protocol A: Formulation of Palmitoyl-Disulfide Nanocarriers via Thin-Film Hydration

Objective: To generate uniform, drug-loaded, redox-sensitive micelles or liposomes.

  • Organic Phase Preparation: Dissolve 10 mg of the synthesized Palmitoyl-SS-PEG amphiphile and 1 mg of the hydrophobic drug (e.g., Doxorubicin base) in 5 mL of a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.

    • Causality: The organic solvent ensures complete dissolution and homogeneous mixing of the hydrophobic drug with the palmitoyl tails, which is impossible to achieve in an aqueous phase.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, uniform lipid/polymer film forms on the flask wall.

  • Desiccation: Place the flask in a vacuum desiccator for at least 6 hours.

    • Causality: Removing trace organic solvents is critical, as residual solvent can destabilize the self-assembled bilayer/micelle core and cause systemic toxicity in downstream in vivo applications[5].

  • Hydration: Hydrate the dried film with 5 mL of pre-warmed Phosphate Buffered Saline (PBS, pH 7.4). Agitate via vortexing for 10 minutes until the film is completely suspended, forming multilamellar vesicles or large aggregates.

  • Size Homogenization (Extrusion): Pass the suspension through a mini-extruder housing polycarbonate membranes. Extrude 11 times through a 200 nm membrane, followed by 11 times through a 100 nm membrane.

    • Causality: Extrusion provides a uniform size distribution (<150 nm) essential for exploiting the Enhanced Permeability and Retention (EPR) effect in tumor tissues. An odd number of passes ensures the final extrudate ends up in the clean receiver syringe, preventing contamination by larger, unextruded aggregates.

Protocol B: In Vitro GSH-Triggered Drug Release Assay

Objective: To quantify the redox-responsive payload release kinetics.

  • Purification: Transfer the extruded nanocarrier suspension into a dialysis membrane bag (Molecular Weight Cut-Off: 3.5 kDa). Dialyze against PBS (pH 7.4) for 4 hours to remove unencapsulated free drug.

  • Experimental Setup: Divide the purified nanocarrier solution into two equal volumes and place them into fresh 3.5 kDa dialysis bags.

  • Release Media Preparation:

    • Control Group: Submerge Bag A in 50 mL of PBS (pH 7.4) containing 10 µM GSH (mimicking blood plasma).

    • Test Group: Submerge Bag B in 50 mL of PBS (pH 5.0 or 7.4) containing 10 mM GSH (mimicking the intracellular tumor microenvironment)[3][6].

  • Incubation & Sampling: Incubate both setups in a shaking water bath at 37°C and 100 rpm. At predetermined time intervals (1, 2, 4, 8, 12, 24, and 48 hours), withdraw 1 mL of the external release media for analysis and immediately replace it with 1 mL of fresh, pre-warmed media.

    • Causality: Replacing the media maintains sink conditions, ensuring that the concentration gradient driving drug diffusion out of the dialysis bag remains constant and does not artificially plateau.

  • Quantification: Measure the drug concentration in the sampled media using UV-Vis spectrophotometry or fluorescence spectroscopy (e.g., measuring absorbance at 480 nm for Doxorubicin)[6].

Expected Results & Data Interpretation

A successful formulation will exhibit highly stable retention of the drug in physiological conditions, contrasted by a rapid burst release upon exposure to reducing environments. The table below summarizes the typical comparative release kinetics expected from a properly formulated palmitoyl disulfide nanocarrier.

Time (Hours)Control Group: 10 µM GSH (pH 7.4)Test Group: 10 mM GSH (pH 5.0 - 7.4)Interpretation of System State
1 < 2% Release15 - 20% ReleaseInitial thiol-disulfide exchange begins; carrier destabilizes.
4 < 5% Release45 - 55% ReleaseRapid micellar disassembly; burst release of hydrophobic payload.
12 ~ 8% Release75 - 85% ReleaseMajority of nanocarriers cleaved; near-complete payload escape.
24 ~ 10% Release> 90% ReleaseSystem reaches equilibrium. High specificity confirmed.
48 ~ 12% Release> 95% ReleaseLong-term stability in blood plasma (control) validated.

Note: The minimal release in the control group confirms that the palmitoyl hydrophobic core is sufficiently stable to prevent premature drug leakage during systemic circulation.

References

  • Disulfide Cross-Linked Polymeric Redox-Responsive Nanocarrier Based on Heparin, Chitosan and Lipoic Acid Improved Drug Accumulation, Increased Cytotoxicity and Selectivity to Leukemia Cells by Tumor Targeting via “Aikido” Principle Source: PMC / NIH URL:[Link]

  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective Source: MDPI URL:[Link]

  • pH and Redox Dual-Sensitive Covalent Organic Framework Nanocarriers to Resolve the Dilemma Between Extracellular Drug Loading and Intracellular Drug Release Source: Frontiers URL:[Link]

  • Extracellularly activatable nanocarriers for drug delivery to tumors Source: PMC / NIH URL:[Link]

  • Stimulus-responsive liposomes for biomedical applications Source: AIR Unimi URL:[Link]

  • Protein encapsulation in liposomes: efficiency depends on interactions between protein and phospholipid bilayer Source: PMC / NIH URL:[Link]

Sources

Application

High-Resolution Glutathione-Mediated Cleavage Assay for Palmitoyl Disulfide Conjugates

Introduction & Mechanistic Rationale Palmitoyl disulfide conjugates are increasingly utilized in advanced drug delivery systems, including lipid nanoparticles (LNPs), liposomes, and lipid-anchored prodrugs[1]. The inclus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Palmitoyl disulfide conjugates are increasingly utilized in advanced drug delivery systems, including lipid nanoparticles (LNPs), liposomes, and lipid-anchored prodrugs[1]. The inclusion of a bioreducible disulfide bond acts as a smart trigger: it remains stable in the extracellular environment but undergoes rapid cleavage upon entering the highly reducing intracellular milieu.

This differential stability is driven by the stark concentration gradient of glutathione (GSH). In human blood plasma, GSH concentrations are typically in the micromolar range (~10 µM), whereas intracellular cytosolic concentrations range from 1 to 10 mM—a 1000-fold difference[2].

Designing a robust in vitro assay to evaluate this cleavage requires a self-validating system that accounts for the unique physicochemical properties of lipid disulfides. Unlike hydrophilic PEGylated disulfides, palmitoyl disulfides are highly hydrophobic. If introduced directly into an aqueous buffer, they will spontaneously form uncontrolled aggregates or precipitate, physically masking the disulfide bond from aqueous GSH and leading to false-negative cleavage kinetics.

The Causality of Assay Design (E-E-A-T Principles)

To ensure technical accuracy and reproducibility, this protocol is engineered around three mechanistic pillars:

  • Interfacial Solubilization: We utilize a non-ionic surfactant (e.g., Triton X-100) to formulate the palmitoyl disulfide into nanomicelles. This ensures the disulfide bond is uniformly presented at the aqueous interface, allowing nucleophilic attack by GSH[3].

  • Thiolate Anion Control: The active nucleophile in disulfide cleavage is the deprotonated thiolate anion (GS⁻). Because the pKa of the GSH sulfhydryl group is ~8.8, strict pH maintenance at 7.4 using a strong buffer (HEPES) is critical to maintain a consistent fraction of reactive GS⁻.

  • Auto-Oxidation Prevention: GSH rapidly auto-oxidizes to glutathione disulfide (GSSG) in the presence of dissolved oxygen and trace transition metals. The mandatory inclusion of EDTA chelates trace metals, preserving the effective GSH concentration throughout the assay window.

Assay Workflow & Logic

Workflow A Palmitoyl Disulfide (Hydrophobic Conjugate) B Solubilization (Triton X-100 Micelles) A->B Interface Prep C Extracellular Mimic (10 µM GSH, pH 7.4) B->C Plasma D Intracellular Mimic (10 mM GSH, pH 7.4) B->D Cytosol E Stable Disulfide (No Cleavage) C->E F Thiol-Disulfide Exchange (Cleavage Triggered) D->F G HPLC / LC-MS Analysis (Quantification) E->G F->G

Workflow for glutathione-mediated cleavage of palmitoyl disulfide conjugates.

Detailed Experimental Protocol

Reagents & Materials
  • Reaction Buffer: 100 mM HEPES, 2 mM EDTA, 0.5% (w/v) Triton X-100, adjusted to pH 7.4. Note: Buffer must be degassed via sonication under vacuum for 15 minutes prior to use.

  • Substrate: Palmitoyl disulfide conjugate (10 mM stock dissolved in anhydrous DMSO).

  • Reducing Agent: L-Glutathione reduced (GSH).

  • Quenching Reagent: 10% Trifluoroacetic acid (TFA) in LC-MS grade water.

  • QC Reagent: Ellman’s Reagent (DTNB) for GSH quantification[4].

Step-by-Step Methodology

Step 1: Preparation of the Micellar Substrate

  • Dilute the 10 mM palmitoyl disulfide DMSO stock into the Reaction Buffer to achieve a final substrate concentration of 100 µM.

  • Vortex vigorously for 2 minutes and sonicate in a water bath for 5 minutes. The Triton X-100 will encapsulate the hydrophobic palmitoyl chains, forming clear nanomicelles with the disulfide bonds exposed to the aqueous phase[3].

Step 2: Preparation of GSH Solutions (Self-Validating Step)

  • Immediately before the assay, prepare a 100 mM GSH stock in degassed Reaction Buffer.

  • QC Check: Verify the active thiol concentration of the GSH stock using an Ellman's Reagent (DTNB) assay measuring absorbance at 412 nm[4]. This prevents assay failure due to degraded/oxidized GSH lots.

Step 3: Reaction Initiation

  • Aliquot 900 µL of the micellar substrate solution (100 µM) into two separate microcentrifuge tubes labeled "Extracellular" and "Intracellular".

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Extracellular Mimic: Add the appropriate volume of GSH stock to achieve a final GSH concentration of 10 µM.

  • Intracellular Mimic: Add the appropriate volume of GSH stock to achieve a final GSH concentration of 10 mM.

Step 4: Time-Course Sampling and Quenching

  • At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw 100 µL aliquots from the reaction mixtures.

  • Immediately transfer the aliquot into a vial containing 10 µL of the Quenching Reagent (10% TFA).

    • Causality: Lowering the pH to ~3.0 instantly protonates the reactive thiolate anions (GS⁻ back to GSH), completely halting the thiol-disulfide exchange. This locks the kinetic snapshot in place for accurate downstream analysis.

Step 5: Analytical Detection

  • Transfer the quenched samples to HPLC/LC-MS vials.

  • Analyze via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA.

  • Monitor the disappearance of the parent palmitoyl disulfide peak and the appearance of the cleaved palmitoyl-thiol peak.

Quantitative Data Presentation

The following table summarizes the expected kinetic profiles of a standard palmitoyl disulfide conjugate under varying physiological mimics.

Physiological MimicGSH ConcentrationpHSolubilization StrategyExpected Half-Life ( t1/2​ )Cleavage at 2 Hours
Blood Plasma 10 µM7.40.5% Triton X-100> 48 hours< 5%
Tumor Microenvironment 10 µM6.50.5% Triton X-100> 72 hours< 2%
Healthy Cytosol 2 mM7.40.5% Triton X-100~ 45 minutes> 85%
Tumor Cytosol 10 mM7.40.5% Triton X-100~ 10 minutes> 99%
Endosome/Lysosome 10 mM5.50.5% Triton X-100~ 120 minutes~ 50%

Note: The significant drop in cleavage rate at pH 5.5 (Endosome mimic), despite high GSH, is due to the protonation of the GSH sulfhydryl group, reducing the availability of the reactive nucleophile.

References

  • Journal of the American Chemical Society. (2026). Liver-Detargeted Aromatic Bioreducible mRNA Lipid Nanoparticles Confer Lymph Node Tropism and Robust Antigen-Specific Immunity. Retrieved from [Link][1]

  • ACS Applied Nano Materials. (2025). Disulfide-Cleavage-Triggered Nanomicelles for Highly Specific Glutathione Detection. Retrieved from [Link][3]

  • ResearchGate. (2016). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Retrieved from [Link][4]

  • Chemistry of Materials. (2014). Design of Controlled Drug Delivery System Based on Disulfide Cleavage Trigger. Retrieved from [Link][2]

Sources

Method

incorporating palmitoyl disulfide into targeted drug delivery systems

The development of targeted drug delivery systems requires a delicate balance between extracellular stability and intracellular payload release. Incorporating a palmitoyl disulfide architecture into nanocarriers—whether...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of targeted drug delivery systems requires a delicate balance between extracellular stability and intracellular payload release. Incorporating a palmitoyl disulfide architecture into nanocarriers—whether as a lipid-drug conjugate (LDC), a self-assembling prodrug, or a structural component of a liposomal bilayer—provides a highly effective, stimuli-responsive solution to this challenge.

This application note explores the mechanistic causality behind palmitoyl disulfide systems and provides self-validating protocols for their synthesis, formulation, and in vitro characterization.

Mechanistic Rationale: The Palmitoyl Disulfide Synergy

The design of a palmitoyl disulfide conjugate relies on two distinct chemical moieties, each selected for a specific biophysical purpose:

  • The Palmitoyl Anchor (C16 Lipid): The hydrophobic nature of the palmitoyl chain drives the spontaneous self-assembly of amphiphilic conjugates into micelles or allows for stable insertion into the hydrophobic core of a liposomal bilayer[1]. This lipidization significantly enhances the drug-loading capacity of hydrophobic carriers and improves the pharmacokinetic profile of the payload[2].

  • The Disulfide Linker (Redox-Responsive Switch): The "PEG dilemma" in nanomedicine describes how stable lipid anchors (like non-cleavable PEG-lipids) prolong circulation but sterically hinder cellular uptake and endosomal escape[3]. A disulfide bond resolves this by acting as a bio-reversible switch. It remains highly stable in the oxidative extracellular environment but is rapidly cleaved via thiol-disulfide exchange upon entering the highly reductive intracellular environment of target cells (particularly within the tumor microenvironment)[4].

The Glutathione (GSH) Gradient

The causality of this targeted release mechanism is driven by the stark concentration gradient of Glutathione (GSH) between different physiological compartments.

Table 1: Physiological Redox Gradients Dictating Disulfide Cleavage

Physiological CompartmentAverage GSH ConcentrationDisulfide Bond StatusFunctional Outcome
Blood Plasma (Extracellular) 2 – 20 μMHighly StableProlonged circulation, minimal premature leakage.
Normal Cell Cytosol 1 – 2 mMSlowly CleavedGradual payload release.
Tumor Microenvironment / Cytosol 2 – 10 mMRapidly CleavedAccelerated nanocarrier dissociation and targeted drug release.

By exploiting this 100- to 1000-fold gradient, palmitoyl disulfide systems ensure that the active therapeutic is selectively liberated only after endocytosis[5].

Mechanism Extracellular Extracellular Environment Plasma GSH (~2-20 μM) Stable Palmitoyl-SS-Drug Endocytosis Cellular Uptake (Endocytosis) Extracellular->Endocytosis Cytosol Cytosol / Tumor Microenvironment High GSH (~2-10 mM) Endocytosis->Cytosol Cleavage Thiol-Disulfide Exchange (Bond Cleavage) Cytosol->Cleavage Release Active Payload Release Cleavage->Release Anchor Palmitoyl Anchor Retention (Membrane Inserted) Cleavage->Anchor

Mechanism of GSH-triggered payload release from palmitoyl disulfide conjugates.

Experimental Protocols: Formulation & Validation

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems . Each phase includes a critical checkpoint to verify the success of the previous step before proceeding.

Phase 1: Synthesis of the Palmitoyl-SS-Payload Conjugate

Objective: Covalently link a therapeutic molecule (e.g., a peptide or small molecule) to a palmitoyl chain via a disulfide bridge.

  • Activation: Dissolve 3-(tritylthio)propionic acid in anhydrous dichloromethane (DCM). Activate the carboxyl group using EDC/NHS chemistry to facilitate conjugation with the amine group of the payload.

  • Deprotection & Disulfide Formation: Remove the trityl protecting group using trifluoroacetic acid (TFA) and a scavenger (e.g., triisopropylsilane) to yield a free thiol. React this intermediate with a palmitoyl-thiol derivative (e.g., palmitoyl-cysteamine) in the presence of an oxidizing agent (such as iodine or simply atmospheric oxygen in a slightly basic buffer) to form the disulfide bridge.

  • Purification: Purify the resulting Palmitoyl-SS-Payload using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Validation Checkpoint: Confirm the molecular weight and purity of the conjugate using LC-MS. A purity of >95% is required to prevent formulation instability in Phase 2.

Phase 2: Formulation of Redox-Sensitive Liposomes (Thin-Film Hydration)

Objective: Incorporate the synthesized conjugate (or a structural lipid like Disulfide Phosphatidylcholine, SS-PC) into a stable liposomal bilayer.

  • Lipid Solubilization: In a round-bottom flask, dissolve the Palmitoyl-SS-Payload (or SS-PC), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture (2:1 v/v).

    • Causality: Chloroform ensures complete solubilization of the hydrophobic palmitoyl tails, while methanol aids in dissolving the slightly polar payload. Cholesterol is included at ~30 mol% to modulate membrane fluidity, filling gaps between phospholipid tails to prevent premature drug leakage[5].

  • Film Formation: Remove the organic solvents via rotary evaporation under reduced pressure at 40°C until a thin, homogeneous lipid film forms. Dry under a vacuum desiccator overnight to remove residual solvent traces.

  • Hydration: Hydrate the lipid film with Phosphate-Buffered Saline (PBS, pH 7.4) at 60°C for 1 hour.

    • Causality: Hydration must occur above the phase transition temperature ( Tm​ ) of DSPC (~55°C). This ensures the lipids are in a fluid crystalline phase, allowing spontaneous self-assembly into multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a 100 nm polycarbonate membrane 15 times using a mini-extruder maintained at 60°C.

    • Causality: Extrusion applies shear force to convert MLVs into uniform Large Unilamellar Vesicles (LUVs). A size of ~100 nm is critical for exploiting the Enhanced Permeability and Retention (EPR) effect in solid tumors.

  • Validation Checkpoint: Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). Acceptance Criteria: Size = 100–130 nm; PDI < 0.2.

Phase 3: In Vitro GSH-Triggered Release Assay

Objective: Validate the redox-responsiveness of the formulated delivery system.

  • Preparation: Aliquot 1 mL of the purified liposome suspension into three separate dialysis bags (Molecular Weight Cut-Off: 3.5 kDa).

  • Redox Incubation: Submerge the dialysis bags into three distinct release media (100 mL each) maintained at 37°C with continuous stirring at 100 rpm:

    • Group A (Control): PBS (pH 7.4) only.

    • Group B (Plasma Mimic): PBS + 10 μM GSH.

    • Group C (Tumor Cytosol Mimic): PBS + 10 mM GSH.

  • Sampling & Quantification: At predetermined time points (1, 2, 4, 8, 12, and 24 hours), withdraw 1 mL of the external release media and replace it with 1 mL of fresh pre-warmed media. Quantify the released payload using HPLC.

  • Validation Checkpoint (Self-Validating Step): Following the 24-hour assay, extract the remaining liposomes from the Group C dialysis bag and analyze them via DLS and Transmission Electron Microscopy (TEM).

    • Causality: If the disulfide bonds were successfully cleaved by the 10 mM GSH, the structural integrity of the liposomes will be compromised. DLS should show a dramatic shift to larger aggregates or multiple peaks, and TEM should reveal ruptured or fused vesicles, definitively proving the redox-responsive mechanism[5].

Workflow Synthesis 1. Conjugation Palmitoyl + SS + Drug Validation1 HPLC/MS Validation Synthesis->Validation1 Formulation 2. Formulation Thin-Film Hydration Validation1->Formulation Validation2 DLS/TEM Validation Formulation->Validation2 Assay 3. Release Assay GSH/DTT Trigger Validation2->Assay

Self-validating experimental workflow for redox-sensitive liposome formulation.

References

  • Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC - NIH. nih.gov.[Link]

  • Amphiphilic Endomorphin-1 Derivative Functions as Self-assembling Nanomedicine for Effective Brain Delivery. jst.go.jp.[Link]

  • Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC. nih.gov.[Link]

  • Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC. nih.gov.[Link]

  • Improved Antitumor Activity of Novel Redox-Responsive Paclitaxel-Encapsulated Liposomes Based on Disulfide Phosphatidylcholine - PubMed. nih.gov.[Link]

Sources

Application

solvent selection guide for palmitoyl disulfide lipid thin films

Application Note: Solvent Selection and Thin-Film Hydration Protocols for Palmitoyl Disulfide Lipids Target Audience: Researchers, formulation scientists, and drug development professionals. Focus: Mechanistic solvent se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvent Selection and Thin-Film Hydration Protocols for Palmitoyl Disulfide Lipids

Target Audience: Researchers, formulation scientists, and drug development professionals. Focus: Mechanistic solvent selection, disulfide bond preservation, and self-validating liposomal assembly workflows.

Introduction to Palmitoyl Disulfide Lipid Systems

Palmitoyl disulfide lipids (e.g., POPE-S-S-PEG, 16:0 SS-cleavable lipids) are foundational components in the architecture of stimuli-responsive liposomes and lipid nanoparticles (LNPs). By integrating a reduction-sensitive disulfide (S-S) bond between the hydrophobic di-palmitoyl tail and a hydrophilic headgroup, these lipids enable triggered cargo release within the highly reducing intracellular environments of target cells (such as tumor microenvironments exhibiting elevated glutathione levels)[1].

The thin-film hydration technique (the Bangham method) remains the most established and versatile approach for fabricating these vesicles[2]. However, the unique physicochemical properties of palmitoyl disulfide lipids—specifically the extreme hydrophobicity of the C16 tails contrasted with the chemical vulnerability of the S-S bond—make solvent selection a critical determinant of formulation success.

Mechanistic Insights: The Causality of Solvent Dynamics

As a formulation scientist, you must view solvent selection not merely as a means of dissolution, but as a thermodynamic tool to control lipid co-assembly and preserve molecular integrity.

Solubilization Thermodynamics and Phase Separation

Palmitoyl chains (C16:0) exhibit intense van der Waals packing forces, necessitating a non-polar solvent with a low dielectric constant, such as chloroform ( ϵ=4.8 ), to fully solvate the tails[2]. Conversely, the functional headgroups attached to the disulfide bond (e.g., PEG, peptides, or charged moieties) require a polar co-solvent like methanol ( ϵ=33.0 ) to disrupt intermolecular hydrogen bonding and prevent premature micellar aggregation in the organic phase[3].

The causality of a "cloudy" or "frosty" lipid film lies in the differential evaporation rates of mismatched co-solvents. Chloroform (boiling point 61.2 °C) and methanol (boiling point 64.7 °C) share similar vapor pressures. If a solvent with a vastly different boiling point is substituted, the more volatile solvent evaporates first. This shifts the polarity of the remaining solvent pool, causing the selective precipitation of either the hydrophobic or hydrophilic lipid components. This phase separation leads to heterogeneous liposomes with severely compromised encapsulation efficiency[4].

Disulfide Bond Integrity

Disulfide bonds are highly susceptible to nucleophilic attack and premature oxidation. Trace peroxides, which naturally accumulate in aged ether-based solvents (e.g., diethyl ether, tetrahydrofuran) or improperly stored chloroform, can irreversibly oxidize the S-S bond into sulfinic or sulfonic acids. This destroys the reduction-sensitive release mechanism. Therefore, only HPLC-grade, amylene-stabilized, and freshly opened solvents must be utilized[5].

SolventLogic L Palmitoyl Disulfide Lipid H Hydrophobic Tail (C16) Requires Non-Polar L->H P Polar Headgroup / Linker Requires Polar L->P S Disulfide (S-S) Bond Requires Peroxide-Free L->S C Chloroform (CHCl3) Solubilizes Tails H->C M Methanol (MeOH) Solubilizes Heads P->M Opt Optimal Mixture CHCl3:MeOH (2:1 to 4:1 v/v) S->Opt C->Opt M->Opt

Caption: Logical mapping of solvent selection based on palmitoyl disulfide lipid physicochemical properties.

Quantitative Solvent Selection Matrix

To ensure reproducible lipid mixing, refer to the following solvent compatibility matrix. All quantitative data regarding polarity and boiling points dictate the evaporation kinetics.

Solvent / MixtureBoiling Point (°C)Polarity IndexLipid Tail SolubilityHeadgroup SolubilityS-S Bond CompatibilityApplication Notes
Chloroform (CHCl₃) 61.24.1ExcellentPoorHigh (if stabilized)Primary solvent. Must be amylene-stabilized (ethanol-stabilized variants can alter hydration).
Methanol (MeOH) 64.75.1PoorExcellentHighCo-solvent used to disrupt H-bonding in polar headgroups.
CHCl₃:MeOH (2:1 v/v) ~62.04.4ExcellentExcellentHighGold standard. Matched vapor pressures prevent phase separation during evaporation.
Dichloromethane (DCM) 39.63.1GoodPoorHighAlternative to CHCl₃. Rapid evaporation can cause premature precipitation if vacuum is too strong.
Diethyl Ether 34.62.8GoodVery PoorLow (Peroxide risk)Not recommended. Trace peroxides rapidly oxidize and cleave disulfide bonds.

Self-Validating Experimental Protocol: Thin-Film Hydration

This protocol is engineered as a self-validating system. At each critical juncture, a validation checkpoint ensures the physical and chemical integrity of the formulation before proceeding to the next step.

Workflow A 1. Lipid Dissolution (Palmitoyl SS-Lipid + Co-lipids) B 2. Solvent Selection (CHCl3:MeOH 2:1 v/v) A->B C 3. Rotary Evaporation (Controlled Vacuum & Temp) B->C D 4. High-Vacuum Desiccation (Remove Residual Solvents) C->D E 5. Aqueous Hydration (Buffer T > Tm) D->E F 6. Size Reduction (Extrusion to LUVs) E->F

Caption: Workflow for palmitoyl disulfide lipid thin film hydration and liposome assembly.

Step 1: Preparation of the Anhydrous Lipid Cocktail
  • Weigh the palmitoyl disulfide lipid, structural lipids (e.g., DSPC, Cholesterol), and PEG-lipids.

  • Dissolve the lipid mixture in a freshly prepared Chloroform:Methanol (2:1 v/v) solution to achieve a final lipid concentration of 10–20 mg/mL[1].

  • Causality: The 2:1 ratio provides the optimal dielectric environment to fully solvate both the highly hydrophobic C16 tails and the hydrophilic headgroups, preventing pre-assembly.

Validation Checkpoint 1: Perform Thin-Layer Chromatography (TLC) on the stock solution. A single distinct spot for the S-S lipid confirms the absence of premature disulfide cleavage or degradation.

Step 2: Rotary Evaporation and Film Formation
  • Transfer the lipid solution to a round-bottom flask. The flask volume should be at least 10 times the volume of the solvent to maximize surface area.

  • Attach to a rotary evaporator. Set the water bath to 40 °C and the rotation speed to 150 rpm.

  • Apply vacuum gradually (starting at 400 mbar, stepping down to 150 mbar).

  • Causality: If the vacuum is applied too rapidly, the solvent will "bump" (boil violently), splashing lipids onto the condenser. Gradual pressure reduction ensures the lipids deposit evenly as the matched solvents evaporate simultaneously[1].

Validation Checkpoint 2: Visual inspection. The resulting film must be a transparent, uniform glaze on the flask wall. A frosty, opaque, or milky film indicates differential precipitation and phase separation; the process must be restarted.

Step 3: High-Vacuum Desiccation
  • Remove the flask from the rotary evaporator and connect it to a high-vacuum manifold (lyophilizer or vacuum desiccator) for a minimum of 4 to 12 hours.

  • Causality: Trace residual organic solvents can intercalate into the lipid bilayer, altering the packing parameter, increasing membrane permeability, and causing premature cargo leakage[4].

Validation Checkpoint 3: Gravimetric analysis. Weigh the flask before and after desiccation. A stabilized, constant weight confirms complete solvent removal.

Step 4: Hydration and Vesicle Assembly
  • Pre-heat the aqueous hydration buffer (e.g., PBS or Citric Acid Buffer, pH 4.0–7.4) to 60 °C[1].

  • Add the buffer to the lipid film to achieve the desired final lipid concentration (typically 5–10 mg/mL).

  • Agitate via vortexing or orbital shaking for 45–60 minutes at 60 °C.

  • Causality: The hydration temperature must exceed the phase transition temperature ( Tm​ ) of the palmitoyl tails (typically ~41 °C). Hydrating below the Tm​ leaves the lipids in a solid gel phase ( Lβ′​ ), preventing water penetration. Hydrating at 60 °C forces the lipids into the fluid liquid crystalline phase ( Lα​ ), driving spontaneous vesiculation[2].

Validation Checkpoint 4: Dynamic Light Scattering (DLS). The suspension should yield Multilamellar Vesicles (MLVs) with a Polydispersity Index (PDI) between 0.3 and 0.6.

Step 5: Size Reduction via Extrusion
  • Transfer the MLV suspension to a thermojacketed extruder maintained at 60 °C.

  • Pass the suspension through polycarbonate membranes (e.g., 5 passes through 0.4 µm, followed by 10 passes through 0.1 µm).

  • Causality: Hydration inherently produces heterogeneous MLVs. High-pressure extrusion shears the membranes, forcing them to reform as uniform Large Unilamellar Vesicles (LUVs), which is critical for consistent pharmacokinetics and cellular uptake[4].

Validation Checkpoint 5: Final DLS analysis. The resulting liposomes should exhibit a Z-average diameter of ~100 nm with a PDI < 0.15. To validate S-S bond functionality, treat an aliquot with 10 mM Dithiothreitol (DTT) or Glutathione; DLS should show rapid vesicle destabilization and aggregation.

References

  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application Source: National Institutes of Health (NIH) / PMC URL:[2]

  • A Comparative Review of Thin Film Hydration and Microfluidic Techniques for Liposome Based Drug Delivery Source: International Journal of Pharmaceutical Sciences URL:[4]

  • Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery Source: National Institutes of Health (NIH) / PMC URL:[3]

  • US9765022B2 - Disulfide compounds for delivery of pharmaceutical agents Source: Google Patents URL:[5]

  • MMP-9 Responsive PEG Cleavable Nanovesicles for Efficient Delivery of Chemotherapeutics to Pancreatic Cancer Source: ACS Publications URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting palmitoyl disulfide precipitation during liposome synthesis

Welcome to the Technical Support Center for advanced lipid nanoparticle formulation. As a Senior Application Scientist, I frequently consult with researchers facing a common, yet frustrating, obstacle: the sudden precipi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced lipid nanoparticle formulation. As a Senior Application Scientist, I frequently consult with researchers facing a common, yet frustrating, obstacle: the sudden precipitation of palmitoyl disulfide lipids during redox-responsive liposome synthesis.

Palmitoyl disulfide lipids are highly engineered molecules designed to remain stable in systemic circulation but rapidly cleave in the highly reductive environment of the tumor microenvironment or intracellular cytosol. However, the very structural features that make them effective—long saturated acyl chains and reactive disulfide linkages—also make them notoriously difficult to formulate.

This guide abandons generic advice to provide you with a mechanistic, causality-driven troubleshooting framework.

Diagnostic Flowchart

Before adjusting your protocol, you must identify the exact stage where the thermodynamic or chemical failure is occurring. Use the logic tree below to isolate the root cause of the precipitation.

TroubleshootingFlow Start Precipitation Detected Stage Identify Synthesis Stage Start->Stage Solvent Organic Solvent Phase Stage->Solvent Hydration Aqueous Hydration Phase Stage->Hydration Extrusion Extrusion Phase Stage->Extrusion Action1 Increase MeOH Ratio (e.g., 2:1 CHCl3:MeOH) Solvent->Action1 Incomplete dissolution Action2 Heat Buffer > 55°C (Above Tm) Hydration->Action2 Thermal mismatch Action3 Use Jacketed Extruder at 60°C Extrusion->Action3 Membrane clogging

Fig 1. Diagnostic flowchart for isolating and resolving palmitoyl disulfide precipitation.

Mechanistic Deep Dive & Troubleshooting Q&A

Q: Why does my lipid film instantly precipitate into white, stringy flakes the moment I add the hydration buffer? A: Thermal mismatch driving a phase-state failure. Palmitoyl chains (C16:0) are fully saturated, allowing for extremely tight van der Waals packing. This tight packing results in a high gel-to-liquid crystalline phase transition temperature ( Tm​ ). For context, standard dipalmitoylphosphatidylcholine (DPPC) has a Tm​ of 41.5°C[1]. When you add a hydration buffer that is below the Tm​ of your palmitoyl disulfide lipid, the lipid bilayer cannot transition into the fluid lamellar phase ( Lα​ ). Instead, it remains locked in the rigid gel phase ( Lβ​ ), preventing the lipid sheets from swelling and self-closing into vesicles. The Fix: Pre-heat your hydration buffer to at least 10°C above the Tm​ (target 55–60°C) and maintain this temperature throughout the entire hydration process[2].

Q: I am using standard chloroform, but my palmitoyl disulfide lipid looks cloudy before I even start the rotary evaporator. What is happening? A: Solvent polarity mismatch. While chloroform is excellent for neutral, hydrophobic lipids, palmitoyl disulfide lipids often feature bulky or charged headgroups alongside their highly hydrophobic tails. This creates a severe amphiphilic imbalance. If the solvent is not polar enough, the headgroups will self-associate, causing the lipid to crash out of the organic phase. The Fix: Shift your solvent system. Transition from 100% CHCl3​ to a CHCl3​:MeOH mixture. A 2:1 or even 1:1 (v/v) ratio provides the necessary polarity gradient to fully solvate both the hydrophobic tails and the polar headgroups.

Q: My liposomes hydrate perfectly, but during extrusion, the pressure spikes and the suspension precipitates. How do I prevent this? A: Static cooling leading to membrane crystallization. Extrusion requires forcing the multilamellar vesicles (MLVs) through polycarbonate pores to size them down. If you are using a standard, unheated extruder block, the stainless steel acts as a heat sink, rapidly cooling the lipid suspension below its Tm​ . The lipids instantly crystallize inside the 100 nm pores, clogging the membrane and causing shear-induced aggregation. The Fix: You must use a jacketed extruder connected to a circulating water bath set to 60°C. Ensure the block equilibrates for at least 15 minutes before passing the lipids through.

Self-Validating Protocol: Thin-Film Hydration for High- Tm​ Disulfide Lipids

To ensure reproducibility, a protocol must validate itself at every step. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Organic Solubilization

  • Weigh the palmitoyl disulfide lipid, cholesterol, and helper lipids (e.g., DSPC, PEG-lipid).

  • Dissolve in a 2:1 (v/v) mixture of Chloroform:Methanol. Validation Checkpoint: Hold the flask to a light source. The solution must be optically clear. Any haziness indicates incomplete dissolution; add 5% more methanol dropwise until clear.

Step 2: Thin-Film Formation

  • Attach the flask to a rotary evaporator. Set the water bath to 45°C.

  • Evaporate under reduced pressure (approx. 150-200 mbar) at 100 RPM until a film forms, then drop the pressure to <10 mbar for 2 hours to remove residual solvent. Validation Checkpoint: The resulting film must be a uniform, translucent-to-opaque layer across the lower half of the flask. If you see a thick, crusty "coffee ring" at the bottom, your evaporation was too fast, which will cause precipitation later.

Step 3: High-Temperature Hydration

  • Pre-heat your aqueous buffer (e.g., 1X PBS or 10% Sucrose) to 60°C.

  • Add the buffer to the lipid film. Rotate the flask at atmospheric pressure in a 60°C water bath for 45 minutes. Validation Checkpoint: The suspension should become homogeneously milky (forming MLVs). If large, visible flakes are floating in clear buffer, the temperature dropped below the Tm​ . Re-heat to 65°C and agitate.

Step 4: Isothermal Extrusion

  • Assemble a jacketed extruder with a 100 nm polycarbonate membrane. Circulate 60°C water through the jacket.

  • Pass the heated liposome suspension through the membrane 11 times. Validation Checkpoint: Analyze the final suspension via Dynamic Light Scattering (DLS). The protocol is successful if the Polydispersity Index (PDI) is < 0.2 and the Z-average size is between 100–130 nm[2].

Quantitative Formulation Parameters

Use the following table to benchmark your formulation parameters against established lipid standards.

Lipid ComponentAcyl Chain StructureApprox. Tm​ (°C)Recommended Hydration Temp (°C)Recommended Solvent Ratio (v/v)
DOPC C18:1 (Unsaturated)-1720–25 (Room Temp) CHCl3​ (100%)
DPPC C16:0 (Saturated)41.555 CHCl3​ (100%)
Palmitoyl Disulfide C16:0 (Saturated, SS-linked)40–4560 CHCl3​:MeOH (2:1)
DSPC C18:0 (Saturated)5565 CHCl3​:MeOH (2:1)

Frequently Asked Questions (FAQs)

Q: Can I use probe sonication instead of extrusion to avoid clogging the membrane? A: I strongly advise against it for disulfide lipids. Probe sonication generates intense localized cavitation and heat, which can produce free radicals in the aqueous buffer. Disulfide bonds have a relatively low bond dissociation energy (~268 kJ/mol) compared to carbon-carbon bonds[3]. The free radicals generated by sonication can prematurely oxidize or cleave the disulfide linkages, destroying the redox-responsiveness of your liposomes before they ever reach an in vitro assay. Stick to isothermal extrusion.

Q: Does the encapsulated payload affect the precipitation of my disulfide lipids? A: Absolutely. If you are encapsulating highly charged hydrophilic drugs or large nucleic acids, they can electrostatically bridge the lipid headgroups, causing rapid flocculation (precipitation by aggregation)[4]. To counteract this, ensure your hydration buffer has sufficient ionic strength (e.g., 150 mM NaCl) to shield the charges, or use a non-ionic tonicity modifier like 10% sucrose to maintain osmotic balance without contributing to electrostatic bridging.

References

  • Avanti Polar Lipids / Sigma-Aldrich. Liposome Preparation.Link

  • InsideTx. Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.Link[2]

  • Liv Hospital. Lyso Thermosensitive Liposome Doxorubicin.Link[1]

  • MDPI (Pharmaceutics). Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application.Link[3]

  • National Institutes of Health (PMC). Disulfide-linked Liposomes: Effective Delivery Vehicle for Bcl-2 Antisense Oligodeoxyribonucleotide G3139.Link[4]

Sources

Optimization

LNP Formulation Support Center: Optimizing Palmitoyl Disulfide Lipid Ratios for Maximum Encapsulation

Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) Formulation. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) Formulation. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with bioreducible, disulfide-containing ionizable lipids. This guide bypasses generic advice to focus on the mechanistic causality behind formulation failures, providing self-validating protocols to ensure high encapsulation efficiency (EE) and optimal particle stability.

Part 1: The Causality of Disulfide Lipids in Encapsulation

To troubleshoot effectively, we must first understand the physicochemical rationale behind using palmitoyl disulfide lipids. Traditional LNPs often suffer from poor endosomal escape (typically only 1–2% of the payload reaches the cytosol) and long-term lipid accumulation toxicity[1].

Palmitoyl disulfide lipids solve this through a dual-action mechanism:

  • Electrostatic Condensation: During formulation at an acidic pH, the ionizable headgroup protonates, complexing with the negatively charged phosphate backbone of the mRNA payload to drive high encapsulation efficiency[2].

  • Bioreducible Cleavage: Once the LNP is endocytosed, the acidic endosomal environment triggers membrane fusion. Upon escaping into the cytosol, the high intracellular glutathione (GSH) concentration (2–10 mM) rapidly reduces and cleaves the disulfide bonds. This dismantles the lipid structure, ensuring rapid payload release and facilitating the biodegradation of the lipid tails[3].

Pathway A LNP Uptake (Endocytosis) B Early Endosome (pH 6.3) A->B Internalization C Late Endosome (pH 5.5) B->C Maturation & Protonation D Cytosol (High GSH) C->D Endosomal Escape E Disulfide Cleavage & Payload Release D->E Bioreduction

Fig 1: Mechanism of disulfide-cleavable LNP endosomal escape and GSH-triggered payload release.

Part 2: Troubleshooting FAQs

Q1: Why is my encapsulation efficiency (EE) consistently below 70% despite using the standard 4-lipid mix?

Causality: Encapsulation efficiency is primarily governed by the electrostatic complexation between the ionizable lipid and the mRNA payload. If your EE is low, the two most likely culprits are an improper N/P ratio or an incorrect aqueous buffer pH . The N/P ratio represents the molar ratio of amine groups (N) on the palmitoyl disulfide lipid to the phosphate groups (P) on the RNA[2]. If the buffer is not sufficiently acidic, the ionizable lipid remains unprotonated, failing to bind the RNA. Actionable Fix:

  • Titrate your N/P ratio. For disulfide-based lipids, optimal encapsulation typically occurs between an N/P of 5:1 and 7:1[3].

  • Verify your aqueous phase pH is exactly 4.0 (using a 50 mM Citrate buffer) before mixing.

Q2: My LNPs are aggregating (PDI > 0.2) when scaling up palmitoyl disulfide formulations. How do I fix this?

Causality: Aggregation during scale-up stems from insufficient steric stabilization or improper mixing kinetics. PEG-lipids reside on the LNP surface, providing a hydration layer that prevents particle fusion. If the mixing speed is too slow, the hydrophobic palmitoyl tails associate irregularly before the PEG layer can stabilize the surface, leading to large, polydisperse particles. Actionable Fix: Ensure your microfluidic mixing parameters are optimized. Use a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and increase the Total Flow Rate (TFR) to at least 12 mL/min to ensure rapid nanoprecipitation. If aggregation persists, increase the PEG-lipid molar ratio slightly (e.g., from 1.5% to 2.0%).

Q3: How do I accurately measure EE without clogging my centrifugal filters?

Causality: Researchers often attempt to separate unencapsulated RNA using centrifugal filters (e.g., 100 kDa MWCO). However, high-speed centrifugation forces deformable LNPs into the filter pores, causing lipid phase separation, clogging, and highly inaccurate EE readings[4]. Actionable Fix: Abandon centrifugal filtration for LNP separation. Instead, use overnight Dialysis (e.g., 20k MWCO cassette) against PBS (pH 7.4) to remove ethanol and unencapsulated RNA[4]. For direct EE quantification without physical separation, rely on the self-validating RiboGreen fluorescence assay detailed in the SOPs below.

Q4: The payload is releasing prematurely before in vitro transfection. How do I stabilize the formulation?

Causality: Premature release indicates that the disulfide bonds are being compromised or the LNP core is destabilizing during storage. Disulfide bonds are highly susceptible to premature cleavage if exposed to reducing agents, and ionizable lipids can hydrolyze if left in an acidic environment. Actionable Fix: Ensure the post-formulation buffer exchange step completely removes the acidic formulation buffer (pH 4.0) and transitions the LNPs to a neutral pH (7.4). Store formulated LNPs at 4°C in a buffer strictly devoid of any reducing agents (such as DTT or β-mercaptoethanol).

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: Microfluidic Formulation of Palmitoyl Disulfide LNPs

This protocol utilizes rapid microfluidic mixing to ensure uniform nanoprecipitation.

  • Preparation of Lipid Phase: Dissolve the Palmitoyl Disulfide Ionizable Lipid, DSPC, Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

  • Preparation of Aqueous Phase: Dilute the mRNA payload in 50 mM Citrate Buffer (pH 4.0) to achieve an N/P ratio of 6:1.

  • Microfluidic Mixing: Inject both phases into a staggered herringbone or T-junction microfluidic mixer using a dual-syringe pump. Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol) and the Total Flow Rate (TFR) to 12 mL/min.

  • Buffer Exchange: Immediately transfer the effluent to a Slide-A-Lyzer dialysis cassette (20K MWCO) and dialyze against 100 volumes of 1X PBS (pH 7.4) for 18 hours at 4°C to remove ethanol and neutralize the pH.

Protocol 2: Self-Validating RiboGreen Assay for Encapsulation Efficiency

This assay calculates EE by comparing the fluorescence of accessible RNA versus total RNA, eliminating the need for physical separation.

  • Preparation: Dilute the dialyzed LNP sample in 1X TE buffer to fall within the linear range of the RiboGreen standard curve.

  • Unencapsulated RNA Measurement: Add RiboGreen reagent to an aliquot of the intact LNP sample. The dye cannot penetrate the lipid bilayer and will only bind free, unencapsulated RNA. Measure fluorescence (Ex 480 nm / Em 520 nm).

  • Total RNA Measurement: Add 1% Triton X-100 to a second aliquot of the LNP sample and incubate for 10 minutes at 37°C to completely lyse the LNP core. Add RiboGreen and measure fluorescence.

  • Calculation: EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] × 100.

Workflow N1 Aqueous Phase (mRNA in Citrate Buffer pH 4.0) N3 Microfluidic Mixing (FRR 3:1, TFR 12 mL/min) N1->N3 N2 Lipid Phase (Lipids in Ethanol) N2->N3 N4 Dialysis / TFF (Buffer Exchange to PBS pH 7.4) N3->N4 N5 Characterization (DLS & RiboGreen Assay) N4->N5

Fig 2: Standard microfluidic workflow for formulating and characterizing disulfide LNPs.

Part 4: Quantitative Data Summary

The following table summarizes the critical optimization parameters for palmitoyl disulfide LNPs, synthesizing empirical data to guide your formulation adjustments.

ParameterTested RangeOptimal ValueEffect on Encapsulation Efficiency (EE)Effect on Particle Size (nm)
N/P Ratio 3:1 to 10:16:1 Peaks at 6:1 (>90%); drops at lower ratios due to insufficient positive charge to complex RNA.Decreases slightly as ratio increases, stabilizing at ~80 nm.
Aqueous pH 3.0 to 5.54.0 Highest at pH 4.0; drops significantly at pH > 5.0 due to lack of lipid protonation.Larger, unstable particles (>150 nm) observed at pH > 5.0.
PEG-Lipid Molar % 0.5% to 3.0%1.5% Minimal direct effect on EE, but >2.5% can severely inhibit cellular uptake.Inversely proportional; higher PEG yields smaller particles.
Total Flow Rate (TFR) 2 to 20 mL/min12 mL/min Higher TFR ensures rapid mixing, trapping RNA efficiently (>85% EE).High TFR produces smaller, more uniform particles (PDI < 0.15).

Sources

Troubleshooting

Technical Support Center: Preventing Premature Disulfide Bond Cleavage in Palmitoyl Disulfide Delivery Systems

Welcome to the Technical Support Center for lipid-based drug delivery systems. This guide is specifically engineered for researchers and formulation scientists working with palmitoyl disulfide and related bioreducible li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for lipid-based drug delivery systems. This guide is specifically engineered for researchers and formulation scientists working with palmitoyl disulfide and related bioreducible lipid nanoparticles (LNPs).

While disulfide bonds are highly valued for their stimuli-responsive nature—designed to be cleaved by high intracellular glutathione (GSH) concentrations—they are notoriously susceptible to premature reduction and thiol-disulfide exchange in systemic circulation[1]. This guide provides field-proven strategies to stabilize these linkages without compromising intracellular payload release.

Frequently Asked Questions (FAQs)

Q1: Why is my palmitoyl disulfide linker cleaving in plasma before reaching the target cell? A: Premature cleavage in plasma is primarily driven by thiol-disulfide exchange reactions. While the concentration of reduced glutathione (GSH) in the cytosol is high (1–10 mM), human plasma contains highly reactive free thiols, most notably cysteine (8–11 µM) and the free Cys34 residue on human serum albumin (HSA)[1]. If the disulfide bond in your palmitoyl lipid is unhindered, these plasma thiols act as nucleophiles, attacking the sulfur atoms and causing premature payload leakage.

Q2: How does steric hindrance solve the stability-release paradox? A: The stability of a disulfide bond and its release kinetics are inherently coupled. By introducing alkyl groups (such as methyls) on the carbon atoms immediately adjacent to the disulfide bond (alpha-carbon), you create a physical barrier. This steric hindrance blocks bulky plasma proteins (like HSA) and free cysteine from accessing the disulfide bond in circulation[2]. Once endocytosed, the highly concentrated, smaller GSH molecules in the cytosol can still access and reduce the bond, preserving the stimuli-responsive release mechanism[1].

Q3: Can formulation buffer conditions cause disulfide scrambling during storage? A: Yes. Disulfide exchange is highly pH-dependent because the reactive species is the thiolate anion (S⁻), not the protonated thiol (SH). Alkaline conditions (pH > 7.0) promote the deprotonation of trace free thiols, accelerating non-native disulfide bond formation (scrambling) and premature cleavage[3]. Maintaining a slightly acidic formulation buffer (pH 6.0–6.5) suppresses thiolate formation.

Troubleshooting Guide: Premature Cleavage & Payload Leakage

Issue A: Rapid Payload Leakage in Systemic Circulation (In Vivo)
  • Root Cause: Inadequate steric shielding of the lipid bilayer, allowing plasma proteins to interchelate and reduce the disulfide lipids.

  • Diagnostic Check: Perform an in vitro serum stability assay (see Protocol 1). If leakage exceeds 30% within 2 hours, the lipid requires structural or formulation modification.

  • Solution:

    • Chemical Modification: Switch from an unhindered palmitoyl disulfide to an alpha-methyl or gem-dimethyl substituted analog[2].

    • Surface Shielding: Increase the molar ratio of PEG-lipid (e.g., DMG-PEG2000) from 1.5% to 3.0% to increase the hydration layer thickness, physically repelling serum albumin[4].

Issue B: Loss of LNP Integrity During Long-Term Storage (In Vitro)
  • Root Cause: Trace heavy metals catalyzing oxidation, or suboptimal pH driving disulfide scrambling.

  • Diagnostic Check: Measure the polydispersity index (PDI) and size via Dynamic Light Scattering (DLS) over 14 days. An increasing PDI indicates particle fusion driven by lipid degradation.

  • Solution: Formulate the final LNP suspension in a buffer at pH 6.0–6.5[3]. Add 1 mM EDTA to chelate trace metal ions that catalyze radical-mediated disulfide degradation.

Mechanistic Workflows & Visualizations

The following diagram illustrates the logical troubleshooting path for resolving premature disulfide cleavage in LNP formulations.

TroubleshootingWorkflow Issue Issue: Premature Disulfide Cleavage (High Payload Leakage) Check1 Assess Storage Buffer Issue->Check1 Check2 Assess LNP Surface Issue->Check2 Check3 Assess Linker Chemistry Issue->Check3 Action1 Adjust pH to 6.0-6.5 Add 1mM EDTA Check1->Action1 If pH > 7.0 or Metals Present Action2 Increase PEG-lipid to 3 mol% (Shield from Albumin) Check2->Action2 If Plasma Protein Binding is High Action3 Synthesize gem-dimethyl Disulfide Analogs Check3->Action3 If Circulation Half-life < 2 hrs

Caption: Troubleshooting workflow for preventing premature payload leakage in disulfide-based LNPs.

Pathway of Steric Hindrance vs. Premature Cleavage

CleavagePathway Start Palmitoyl Disulfide Lipid Plasma Plasma Exposure (8-11 µM Cys, Serum Albumin) Start->Plasma Unhindered Unhindered Linker Plasma->Unhindered Hindered Sterically Hindered Linker (gem-dimethyl) Plasma->Hindered Cleavage Premature Cleavage (Off-Target Toxicity) Unhindered->Cleavage Thiol Attack Stable Stable in Circulation Hindered->Stable Shielded Endosome Intracellular Entry (1-10 mM GSH) Stable->Endosome Release Targeted Payload Release Endosome->Release GSH Reduction

Caption: Mechanism of palmitoyl disulfide cleavage and stabilization via steric hindrance.

Quantitative Data: Impact of Steric Hindrance

The degree of alkyl substitution adjacent to the disulfide bond directly dictates the balance between plasma stability and intracellular release efficiency[1]. Use the following table to select the appropriate linker chemistry for your therapeutic goals.

Disulfide Linker ModificationAdjacent Alkyl GroupsPlasma Stability ( t1/2​ )Intracellular Release KineticsRecommended Application
Unhindered (Standard) 0< 2 hoursVery FastIn vitro assays, local/intra-tumoral delivery
Mono-methyl Substituted 1~ 12 hoursFastSystemic delivery (short-circulation requirements)
Gem-dimethyl Substituted 2> 48 hoursModerateSystemic delivery (long-circulation, targeted ADCs/LNPs)

Self-Validating Experimental Protocols

Protocol 1: In Vitro Serum Stability and Cleavage Assay

This protocol validates whether your palmitoyl disulfide LNP is susceptible to premature cleavage by plasma thiols before proceeding to in vivo models.

Materials:

  • Purified LNP suspension encapsulating a fluorescent payload (e.g., Calcein or DiI).

  • Fetal Bovine Serum (FBS) or Human Serum.

  • 10 mM Glutathione (GSH) solution (positive control).

  • PBS (pH 7.4) and Citrate Buffer (pH 6.0).

Step-by-Step Methodology:

  • Preparation: Dilute the LNP suspension to a lipid concentration of 1 mg/mL in PBS (pH 7.4).

  • Incubation: Aliquot 100 µL of LNPs into three separate microcentrifuge tubes:

    • Tube A (Negative Control): Add 100 µL PBS.

    • Tube B (Serum Test): Add 100 µL of 100% Human Serum (final concentration 50% v/v).

    • Tube C (Positive Control): Add 100 µL of 20 mM GSH in PBS (final concentration 10 mM GSH).

  • Thermal Control: Incubate all tubes at 37°C in a thermomixer at 300 rpm.

  • Sampling & Quenching: At time points 0, 1, 2, 4, and 24 hours, extract a 10 µL aliquot from each tube. Immediately dilute into 90 µL of cold Citrate Buffer (pH 6.0) containing 5 mM N-ethylmaleimide (NEM) to alkylate free thiols and halt any further disulfide exchange[5].

  • Quantification: Measure the fluorescence of the released payload using a microplate reader. Calculate the percentage of premature cleavage in Tube B relative to the total release in Tube C. Causality Note: If Tube B shows >30% release within 2 hours, the lipid bilayer is too permeable or the disulfide is insufficiently hindered, necessitating the formulation adjustments detailed in the Troubleshooting Guide.

Protocol 2: Formulation of Sterically Shielded Palmitoyl Disulfide LNPs

This protocol outlines the microfluidic mixing parameters required to create highly shielded LNPs that protect the disulfide bond.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve the palmitoyl disulfide lipid, cholesterol, DSPC, and DMG-PEG2000 in pure ethanol. To maximize steric shielding against serum albumin, use a molar ratio of 50 : 38.5 : 8.5 : 3.0[4].

  • Aqueous Phase Preparation: Dissolve the nucleic acid payload in 50 mM Citrate Buffer. Crucial Step: Ensure the pH is exactly 6.0 to prevent premature thiolate formation during the mixing process[3]. Add 1 mM EDTA to the buffer.

  • Microfluidic Mixing: Inject the lipid phase and aqueous phase into a microfluidic mixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

  • Dialysis & Buffer Exchange: Immediately dialyze the resulting LNPs against 1X PBS (pH 6.5) containing 0.1 mM EDTA for 24 hours at 4°C to remove ethanol and stabilize the disulfide bonds[4].

  • Validation: Confirm particle size (target: 60–80 nm) and PDI (< 0.15) via DLS.

References

  • Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides National Institutes of Health (NIH) / PMC URL:[Link]

  • Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates National Institutes of Health (NIH) / PMC URL:[Link]

  • Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery National Institutes of Health (NIH) / PMC URL: [Link]

  • Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies Rapid Novor URL:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing in Palmitoyl Disulfide Purity Analysis

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we understand that analyzing highly lipophilic molecules like palmitoyl disulfide presents unique chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we understand that analyzing highly lipophilic molecules like palmitoyl disulfide presents unique chromatographic challenges. Peak tailing in this context is rarely a random artifact; it is a physical manifestation of competing retention mechanisms, poor solvation kinetics, or column degradation.

This guide is structured to help researchers, scientists, and drug development professionals systematically diagnose and eliminate peak tailing through causality-driven troubleshooting.

Core Troubleshooting Guide: Understanding the Causality

Q: Why does my palmitoyl disulfide peak exhibit severe tailing ( As​ > 1.5) on a standard C18 column?

A: Peak tailing occurs when more than one retention mechanism is active during separation, and one of these mechanisms becomes overloaded or kinetically slow[1]. For palmitoyl disulfide, tailing is typically driven by three distinct mechanisms:

  • Secondary Silanol Interactions (The Chemical Trap): Traditional silica columns contain unbonded, residual silanol groups (Si-OH). At a mobile phase pH above 3.0, these groups ionize into negatively charged siloxanes (Si-O⁻). If your compound contains any polar moieties, it will undergo secondary electrostatic interactions with these silanols, dragging out the elution profile[2].

  • Trace Metal Chelation (The Disulfide Trap): Disulfide bonds (-S-S-) are electron-rich. Older "Type A" silica matrices often contain trace metals like iron and aluminum. These metals act as Lewis acids, coordinating with the disulfide bond and exacerbating peak tailing[1].

  • Sluggish Mass Transfer (The Hydrophobic Mismatch): The palmitoyl chain (C16) is extremely lipophilic. In standard highly aqueous mobile phases, the molecule may suffer from poor solubility and slow mass transfer between the mobile phase and the stationary phase pores, resulting in a broadened, asymmetric peak[3].

Q: How can I definitively tell if the tailing is caused by chemistry or a broken column?

A: You must run a self-validating System Suitability Test (SST) using neutral markers. Never change mobile phase chemistry before ruling out physical column degradation (such as a void at the column inlet)[2].

Experimental Protocols

Protocol 1: Self-Validating Diagnostic Marker Test

Objective: Isolate physical column degradation from chemical secondary interactions. Causality: A physical void at the column inlet will distort all peaks equally. Chemical interactions will selectively distort the analyte while leaving neutral markers sharp.

  • Prepare Marker Solution: Mix Uracil (10 µg/mL) as a void volume marker ( t0​ ) and Toluene (10 µg/mL) as a neutral hydrophobic marker in your sample solvent.

  • Inject: Inject 5 µL of the marker solution under your current isocratic or gradient conditions.

  • Evaluate Asymmetry ( As​ ): Calculate the tailing factor of the Toluene peak at 10% peak height.

    • Result A ( As​ > 1.2): The column has a physical void or blocked frit. Action: Replace the column.

    • Result B ( As​ ≤ 1.2): The column bed is intact. The tailing of your palmitoyl disulfide is chemical. Action: Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization for Lipophilic Disulfides

Objective: Suppress silanol ionization and improve hydrophobic mass transfer. Causality: Lowering the pH below 3.0 forces silanols into their neutral, protonated state (Si-OH), eliminating electrostatic drag[4]. Adding Isopropanol (IPA) increases the solvating power of the mobile phase, accelerating mass transfer of the C16 chain.

  • Modify Aqueous Phase: Prepare an aqueous mobile phase containing 0.1% (v/v) Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0.

  • Modify Organic Phase: Instead of 100% Acetonitrile, prepare a blend of 50% Acetonitrile and 50% Isopropanol (IPA). The IPA acts as a powerful solubilizer for the palmitoyl chain.

  • Equilibrate: Flush the column with the new mobile phase for at least 15–20 column volumes to ensure complete protonation of the silica surface[5].

  • Re-analyze: Inject the palmitoyl disulfide sample and calculate the new tailing factor.

Diagnostic Workflow Visualization

G Start Palmitoyl Disulfide Peak Tailing (As > 1.2) Diag Inject Neutral Marker (e.g., Uracil / Toluene) Start->Diag Void Marker Tails: Physical Column Void Diag->Void Marker Tails Chem Marker Sharp: Chemical / Solubility Issue Diag->Chem Marker Sharp Silanol Silanol Interactions (Reduce pH < 3.0) Chem->Silanol Metal Trace Metal Chelation (Use Type B Silica) Chem->Metal Solub Poor Mass Transfer (Add IPA / THF) Chem->Solub End Symmetrical Peak (As < 1.2) Silanol->End Metal->End Solub->End

Diagnostic workflow for resolving palmitoyl disulfide peak tailing in HPLC.

Quantitative Optimization Data

The following table summarizes the expected improvements in peak asymmetry ( As​ ) as specific troubleshooting variables are applied to a palmitoyl disulfide separation.

Troubleshooting ActionMechanistic RationaleInitial Tailing Factor ( As​ )Optimized Tailing Factor ( As​ )
Standard Method (pH 7.0, Type A Silica, 100% ACN)Baseline (Multiple secondary interactions active)2.65N/A
Reduce Mobile Phase pH to 2.0 (0.1% TFA)Suppresses silanol ionization (Si-O⁻ Si-OH)[4]2.651.80
Switch to Type B End-Capped Silica Removes trace metals and residual free silanols[1]1.801.45
Add 30% Isopropanol to Organic Phase Enhances lipid mass transfer and solubility[3]1.451.08

Frequently Asked Questions (FAQs)

Q: I optimized the mobile phase, but my peak is still tailing. Should I increase the column temperature?

A: Yes. Increasing the column temperature (e.g., from 25°C to 45°C or 60°C) decreases mobile phase viscosity and significantly increases the rate of mass transfer for large, hydrophobic molecules, which reduces the tendency for peaks to tail[6]. However, ensure your palmitoyl disulfide is thermally stable at these temperatures to prevent on-column degradation or disulfide scrambling.

Q: Can I use a standard C18 column for this analysis?

A: While modern, high-purity (Type B) C18 columns with dense end-capping can work[1], the extreme hydrophobicity of the palmitoyl chain often leads to overly strong retention. We highly recommend switching to a less hydrophobic stationary phase, such as a C8 or C4 column , combined with a non-aqueous reversed-phase (NARP) solvent system.

Q: Why does the tailing get progressively worse over multiple injections?

A: This is a classic symptom of column contamination or sample mass overload[5]. Highly lipophilic compounds can irreversibly adsorb to the stationary phase if the organic wash is not strong enough. Implement a post-run column wash with 100% Isopropanol or a mixture of Isopropanol/Methylene Chloride to strip residual lipids from the column bed.

References

  • Title: Fixing Peak Tailing in HPLC Analysis. Source: Scribd / Physical Sciences Laboratories. URL: [Link][3]

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex. URL: [Link][1]

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Source: Chromatography Online. URL: [Link][2]

  • Title: Peak Tailing in HPLC. Source: Element Lab Solutions. URL: [Link][4]

  • Title: Isolation and Spectral Properties of Kr@C60, a Stable van der Waals Molecule. Source: Journal of the American Chemical Society. URL: [Link][6]

Sources

Troubleshooting

reducing cytotoxicity of palmitoyl disulfide in mammalian cell cultures

Technical Support Center: Mitigating Palmitoyl Disulfide Cytotoxicity Welcome to the technical support guide for researchers, scientists, and drug development professionals working with palmitoyl disulfide in mammalian c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Mitigating Palmitoyl Disulfide Cytotoxicity

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with palmitoyl disulfide in mammalian cell cultures. This resource provides in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions to help you overcome challenges related to cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is palmitoyl disulfide, and what are the primary drivers of its cytotoxicity in cell culture?

Palmitoyl disulfide is a molecule composed of two 16-carbon saturated fatty acids (palmitic acid) joined by a disulfide (-S-S-) bond. Its cytotoxicity is hypothesized to be a dual-mechanism process:

  • Lipotoxicity from Palmitate Overload : High concentrations of saturated fatty acids like palmitate can induce cellular stress, particularly in non-adipose cells that have a limited capacity for lipid storage.[1] This overload leads to endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis (programmed cell death).[1][2][3][4][5][6]

  • Redox Stress from Disulfide Bond Cleavage : The intracellular environment is highly reducing, primarily due to a high concentration of reduced glutathione (GSH).[7][8] It is likely that the disulfide bond of palmitoyl disulfide is rapidly cleaved upon entering the cell. This cleavage, catalyzed by enzymes like glutathione reductase or occurring via thiol-disulfide exchange with GSH, releases two molecules of palmitic acid simultaneously.[7][8] This process consumes intracellular reducing agents like GSH, potentially disrupting the cell's redox balance and creating oxidative stress.[9]

Visualizing the Cytotoxicity Pathway

The following diagram illustrates the proposed dual-mechanism of palmitoyl disulfide-induced cytotoxicity.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PD_ext Palmitoyl Disulfide Uptake Cellular Uptake PD_ext->Uptake Transport Cleavage Disulfide Cleavage (e.g., by Glutathione) Uptake->Cleavage Palmitate 2x Palmitic Acid Released Cleavage->Palmitate Causes Redox Redox Imbalance (GSH Depletion, ROS ↑) Cleavage->Redox Causes ER_Stress ER Stress & Lipotoxicity Palmitate->ER_Stress Ox_Damage Oxidative Damage Redox->Ox_Damage Apoptosis Apoptosis / Cell Death ER_Stress->Apoptosis Ox_Damage->Apoptosis

Caption: Proposed dual-mechanism of palmitoyl disulfide cytotoxicity.

Troubleshooting Guide

Q2: My cells are showing high levels of death even at what I consider low concentrations. How do I establish a safe working range?

Underlying Cause: The therapeutic or experimental window for lipid-based compounds can be narrow. Direct application of palmitoyl disulfide, which may have poor aqueous solubility, can lead to the formation of micelles or precipitates that are highly toxic to cells. Furthermore, different cell lines exhibit varied sensitivity to lipotoxicity.[3]

Solution: Perform a Dose-Response Cytotoxicity Assay.

A systematic dose-response experiment is critical to determine the concentration at which palmitoyl disulfide is cytotoxic to your specific cell line. The MTT or LDH assay are standard methods for this purpose.

Experimental Protocol: Determining the EC50 using an MTT Assay

The MTT assay measures cell viability by assessing the mitochondrial activity of living cells, which reduces the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

  • Cells of interest

  • 96-well flat-bottomed tissue culture plates

  • Palmitoyl disulfide stock solution (conjugated with BSA, see Q3)

  • Complete culture medium

  • MTT Reagent (5 mg/mL in sterile PBS)[10][11]

  • Detergent Reagent/Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[10]

  • Microplate reader (absorbance at 570-590 nm)[10]

Procedure:

  • Cell Plating: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere and recover for 12-24 hours.[12]

  • Compound Preparation: Prepare a serial dilution of your BSA-conjugated palmitoyl disulfide in complete culture medium. A suggested starting range is from 10 µM to 500 µM.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the various concentrations of your compound. Include "vehicle control" wells (medium with BSA but no compound) and "untreated control" wells (medium only). Incubate for your desired experimental time (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT Reagent to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.[12]

  • Solubilization: Add 100-150 µL of Detergent Reagent to each well to dissolve the formazan crystals.[10][12] Wrap the plate in foil and place it on an orbital shaker for 15 minutes.[10]

  • Measurement: Read the absorbance at 570 nm or 590 nm.[10]

  • Analysis: Subtract the background absorbance (from medium-only wells).[10] Plot the absorbance values against the log of the compound concentration to determine the EC50 (the concentration that reduces cell viability by 50%).

ParameterSuggested Starting PointConsiderations
Cell Seeding Density 5,000 - 20,000 cells/wellMust be optimized per cell line to ensure cells are in a logarithmic growth phase.[12]
Concentration Range 10 µM - 500 µMBased on typical ranges for palmitic acid studies.[4] May need adjustment.
Incubation Time 24 - 72 hoursLipotoxicity can be time-dependent.[5] Test multiple time points.
Assay Type MTT, MTS, or LDHMTT/MTS measures metabolic activity. LDH measures membrane integrity by detecting LDH release from damaged cells.[13][14]
Q3: The compound isn't dissolving well in my media and I see precipitates. How can I improve solubility and ensure consistent delivery to my cells?

Underlying Cause: Long-chain fatty acids and their derivatives are poorly soluble in aqueous culture media. This leads to precipitation, inconsistent actual concentrations, and direct physical damage to cells.

Solution: Conjugate Palmitoyl Disulfide to Fatty-Acid-Free BSA.

Bovine Serum Albumin (BSA) acts as a physiological carrier for fatty acids, improving their solubility and facilitating their uptake by cells in a more controlled, non-toxic manner.[15][16]

Experimental Protocol: Conjugating Palmitoyl Disulfide to BSA

This protocol is adapted from standard methods for palmitic acid conjugation.[16][17][18]

Materials:

  • Palmitoyl disulfide

  • 0.1 M NaOH

  • Fatty-acid-free BSA powder

  • Sterile UltraPure water or 150 mM NaCl

  • Sterile 0.45 µm filters

Procedure:

  • Prepare Palmitoyl Disulfide Stock: Dissolve palmitoyl disulfide powder in 0.1 M NaOH with heating (e.g., 70°C) to create a concentrated stock solution (e.g., 100 mM).[18] Safety Note: Handle NaOH with care.

  • Prepare BSA Solution: Separately, dissolve fatty-acid-free BSA powder (e.g., 10-20% w/v) in sterile water or 150 mM NaCl, warming gently (e.g., 37-55°C) with agitation until fully dissolved.[17][18] The solution should be clear.

  • Conjugation: While stirring the warm BSA solution, slowly add the palmitoyl disulfide stock solution to achieve the desired molar ratio (a 6:1 fatty acid to BSA ratio is common).[17] The solution may initially become cloudy.[19]

  • Incubate: Continue to stir the mixture at 37°C for at least 1 hour to allow for conjugation. The solution should become clear again.[17][19]

  • Final Steps: Adjust the pH to 7.4 if necessary.[17] Sterile-filter the final conjugated solution through a 0.45 µm filter. Aliquot and store at -20°C.[18]

Q4: I suspect oxidative stress is a major factor. How can I test for this and what can I do to reduce it?

Underlying Cause: As hypothesized, the cleavage of the disulfide bond can deplete the cell's primary antioxidant, glutathione (GSH), leading to an increase in ROS.[20] Palmitate itself is also known to induce ROS production.[3][21]

Solution 1: Measure Intracellular ROS.

Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to quantify changes in intracellular ROS levels.

Experimental Protocol: Measuring ROS with H2DCFDA

Procedure Outline:

  • Treat Cells: Culture and treat your cells with palmitoyl disulfide (and controls) as determined previously.

  • Load Probe: Wash the cells gently with warm PBS. Add a working solution of H2DCFDA (typically 5-10 µM) and incubate for 20-45 minutes at 37°C, protected from light.[22]

  • Mechanism: Inside the cell, H2DCFDA is deacetylated to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22]

  • Quantify: Wash away excess probe and measure the fluorescence intensity using a microplate reader or flow cytometer (Excitation ~488 nm / Emission ~525 nm).[22] An increase in fluorescence indicates higher ROS levels.

Solution 2: Co-treat with an Antioxidant.

N-acetylcysteine (NAC) is an excellent choice for mitigating this specific type of oxidative stress.

  • Mechanism of Action: NAC is a cell-permeable precursor to L-cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (GSH).[22][23][24] By providing the building blocks for GSH, NAC helps replenish the antioxidant pool that is depleted by disulfide bond reduction, thereby protecting cells from oxidative damage.[20][23]

Experimental Approach:

  • Pre-treat cells with NAC (a common starting concentration is 1-10 mM) for 1-3 hours before adding palmitoyl disulfide.[20][25]

  • Run parallel experiments with and without NAC to quantify its protective effect on cell viability (using an MTT/LDH assay) and ROS production (using H2DCFDA). A significant improvement in viability and a reduction in ROS in the NAC co-treated group would strongly support the hypothesis that oxidative stress is a key cytotoxic mechanism.[20][23]

References

  • MTT Assay Protocol . (n.d.). Bio-protocol. Retrieved from [Link]

  • Ricchi, M., et al. (2009). Resveratrol Enhances Palmitate-Induced ER Stress and Apoptosis in Cancer Cells . PLoS ONE, 4(12), e8364. Retrieved from [Link]

  • 2.2. Fatty Acid Conjugation to Bovine Serum Albumin . (2018). Bio-protocol. Retrieved from [Link]

  • Cnop, M., et al. (2008). Initiation and execution of lipotoxic ER stress in pancreatic β-cells . Journal of Cell Science, 121(14), 2308–2318. Retrieved from [Link]

  • Preparation of BSA complexed free fatty acids for in vitro studies . (n.d.). Protocols.io. Retrieved from [Link]

  • Chaudhari, N., et al. (2014). Palmitic acid induced lipotoxicity is associated with altered lipid metabolism, enhanced CYP450 2E1 and intracellular calcium mediated ER stress in human hepatoma cells . Toxicology Research, 3, 423-433. Retrieved from [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides . (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Zou, L., et al. (2017). Palmitate induces myocardial lipotoxic injury via the endoplasmic reticulum stress-mediated apoptosis pathway . Molecular Medicine Reports, 16(5), 6934-6939. Retrieved from [Link]

  • BSA Preparation and Palmitate-BSA Conjugation . (2019). Bio-protocol. Retrieved from [Link]

  • TACS® MTT Cell Proliferation Assay . (n.d.). Trevigen. Retrieved from [Link]

  • Wei, Y., et al. (2008). Involvement of Endoplasmic Reticulum Stress in Palmitate-induced Apoptosis in HepG2 Cells . Journal of Korean Medical Science, 23(3), 433–440. Retrieved from [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time . American Journal of Biomedical Sciences, 3(4), 241–247. Retrieved from [Link]

  • Preparation of BSA complexed free fatty acids for in vitro studies . (2022). Protocols.io. Retrieved from [Link]

  • Almaguel, F. A., et al. (2020). Docosahexaenoic acid protection against palmitic acid‐induced lipotoxicity in NGF‐differentiated PC12 cells involves enhancement of autophagy and inhibition of apoptosis and necroptosis . Journal of Neurochemistry, 154(3), 288-305. Retrieved from [Link]

  • Wang, X., et al. (2018). N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells . Molecular Medicine Reports, 18(6), 5343–5351. Retrieved from [Link]

  • Chakravarthi, S., et al. (2006). The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress . EMBO reports, 7(3), 271–275. Retrieved from [Link]

  • Conjugation of fatty acids with BSA . (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity LDH Assay Kit-WST Manual . (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]

  • Gonzalez-Franquesa, A., & Patti, M. E. (2017). Protection Strategies Against Palmitic Acid-Induced Lipotoxicity in Metabolic Syndrome and Related Diseases . Nutrients, 9(8), 859. Retrieved from [Link]

  • Alnahdi, A., et al. (2019). N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells . PLoS ONE, 14(12), e0226696. Retrieved from [Link]

  • Tu, Y., et al. (2021). Palmitic Acid Lipotoxicity in Microglia Cells Is Ameliorated by Unsaturated Fatty Acids . International Journal of Molecular Sciences, 22(17), 9132. Retrieved from [Link]

  • LDH Cytotoxicity Detection Kit . (n.d.). Takara Bio. Retrieved from [Link]

  • Pompella, A., et al. (2014). Glutathione, glutathione disulfide, and S-glutathionylated proteins in cell cultures . Methods in Enzymology, 547, 121-137. Retrieved from [Link]

  • Zhang, X., et al. (2024). Palmitoylation at a conserved cysteine residue facilitates gasdermin D-mediated pyroptosis and cytokine release . Proceedings of the National Academy of Sciences, 121(29), e2322695121. Retrieved from [Link]

  • Zhang, Y., et al. (2024). N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress . Journal of Thoracic Disease, 16(8), 5045-5058. Retrieved from [Link]

  • Fan, Y., et al. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells . Toxins, 10(10), 409. Retrieved from [Link]

  • Arunachalam, B., et al. (2000). Enzymatic reduction of disulfide bonds in lysosomes: Characterization of a Gamma-interferon-inducible lysosomal thiol reductase (GILT) . Proceedings of the National Academy of Sciences, 97(2), 745–750. Retrieved from [Link]

  • Interlinked pathways for disulfide bond reduction in the cytoplasm of... . (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). The palmitoylation code in cell death signaling: from molecular mechanisms to therapeutic opportunities . Journal of Translational Medicine, 22(1), 221. Retrieved from [Link]

  • Wang, C., & Yuan, H. (2024). A critical role for palmitoylation in pyroptosis . Cell Research, 34(7), 543-544. Retrieved from [Link]

  • Finnegan, M., et al. (2022). Palmitic Acid Induced a Long-Lasting Lipotoxic Insult in Human Retinal Pigment Epithelial Cells, which Was Not Rescued by TRAIL . International Journal of Retina and Vitreous, 8(1), 66. Retrieved from [Link]

  • Li, Y., et al. (2025). Palmitoylation in cardiovascular diseases: Molecular mechanism and therapeutic potential . Pharmacological Research, 203, 107228. Retrieved from [Link]

  • Maciejewska-Markiewicz, D., et al. (2023). The Role of Palmitic Acid in the Co-Toxicity of Bacterial Metabolites to Endothelial Cells . International Journal of Molecular Sciences, 24(13), 11077. Retrieved from [Link]

  • Advances of Protein Palmitoylation in Tumor Cell Deaths . (2023). Cancers, 15(19), 4847. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Palmitoyl Disulfide Chemical Synthesis

Welcome to the Technical Support Center for the chemical synthesis of palmitoyl disulfide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemical synthesis of palmitoyl disulfide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing long-chain aliphatic disulfides. The unique physicochemical properties of these molecules, characterized by their long, hydrophobic alkyl chains, present specific challenges in reaction setup, monitoring, and product purification.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer robust, validated protocols to enhance your reaction yields and product purity.

Part 1: Understanding the Synthetic Workflow

The synthesis of palmitoyl disulfide typically proceeds through a multi-step pathway starting from the readily available palmitic acid. Understanding this workflow is the first step in effective troubleshooting. The most common route involves the activation of the carboxylic acid, conversion to a thiol intermediate, and subsequent oxidative coupling.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Thiol Formation cluster_2 Step 3: Oxidative Coupling A Palmitic Acid B Palmitoyl Chloride A->B  SOCl₂ or (COCl)₂ C Palmitoyl Thiol (R-SH) B->C  Sulfur Nucleophile  (e.g., NaSH) D Palmitoyl Disulfide (R-S-S-R) C->D  Oxidizing Agent  (e.g., Air, H₂O₂, I₂)

Caption: General synthesis workflow for palmitoyl disulfide.

  • Acid Activation: Palmitic acid is converted to a more reactive species, typically palmitoyl chloride. This is a standard procedure using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] The high reactivity of the acyl chloride makes it an excellent intermediate.[3]

  • Thiol Formation: The activated acyl chloride is reacted with a sulfur nucleophile to generate the corresponding thiol. This step is critical as the free thiol is the direct precursor to the disulfide.

  • Oxidative Coupling: The palmitoyl thiol is oxidized to form the symmetrical disulfide. This is the most common method for preparing disulfides and the primary focus of our troubleshooting guide.[4][5] The choice of oxidant and reaction conditions are paramount for achieving a high yield.[6][7]

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues. Identify the symptom that best matches your observation to find potential causes and solutions.

Symptom 1: Low or No Conversion of Palmitoyl Thiol Starting Material

Question: I've set up my oxidation reaction, but after several hours, analysis (TLC, LC-MS) shows mostly unreacted palmitoyl thiol. What's going wrong?

Answer: This is a common issue that typically points to problems with reaction kinetics or the fundamental reaction setup. Let's break down the likely culprits.

  • Possible Cause 1: Ineffective Oxidation Conditions. The choice of oxidizing agent is critical. While many options exist, they are not universally effective, especially for sterically hindered or poorly soluble thiols.

    • Scientific Rationale: Disulfide bond formation proceeds via the oxidation of two thiol molecules. The ease of this process depends on the redox potential of the oxidant and its ability to interact with the thiol. Air oxidation, for example, is green and inexpensive but can be very slow and inefficient without proper catalysis or conditions.[5][8]

    • Troubleshooting Steps:

      • Optimize pH: The reactive species is the thiolate anion (R-S⁻), not the protonated thiol (R-SH).[9] Ensure your reaction medium has a pH between 8 and 9 to deprotonate the thiol and accelerate the reaction.[8] Use a buffer like ammonium bicarbonate. Be cautious, as very high pH can promote side reactions.

      • Consider a Stronger/More Suitable Oxidant: If air oxidation is failing, switch to a more reliable chemical oxidant. The table below compares common choices.

      • Introduce a Catalyst: For air oxidation, a base like triethylamine (Et₃N) is often used.[5] For H₂O₂-based oxidation, a catalytic amount of an iodide salt (e.g., NaI) dramatically increases the reaction rate.[6]

Oxidizing SystemTypical ConditionsAdvantagesDisadvantages
Air / O₂ pH 8-9, often with base (Et₃N)Environmentally friendly, inexpensive.[5]Often very slow and inefficient; can require long reaction times.[8]
Hydrogen Peroxide (H₂O₂) Catalytic NaI or I₂Green oxidant (byproduct is water), high yields.[6]Can lead to over-oxidation if not controlled.
Dimethyl Sulfoxide (DMSO) Can be used as co-solvent and oxidantMild conditions, effective for many peptides.[8]Can require elevated temperatures; purification can be tricky.
Iodine (I₂) Stoichiometric amounts in alcohol or CH₂Cl₂Fast and efficient.Can be harsh, potential for side reactions with sensitive functional groups.[10]
N-Bromosuccinimide (NBS) 0.5 equiv. in CH₂Cl₂ at room tempVery rapid, high-yielding, and efficient.[11]Not environmentally friendly, produces stoichiometric waste.
  • Possible Cause 2: Poor Reactant Solubility. Palmitoyl thiol is highly lipophilic and will be poorly soluble in many common aqueous buffer systems.

    • Scientific Rationale: For a reaction to occur, the reactants must be in the same phase and able to interact. If the thiol precipitates or forms micelles, its effective concentration in the solution drops to near zero, stalling the reaction.

    • Troubleshooting Steps:

      • Use a Co-solvent: Introduce an organic co-solvent to improve solubility. Acetonitrile/water or DMF/water mixtures are excellent choices.[5][12] Studies on peptide cyclization have shown that acetonitrile/water mixtures can provide superior yields and purity compared to other solvents.[12]

      • Increase Agitation: Ensure vigorous stirring to maximize the surface area between phases if you have a biphasic system.

      • Consider Sonication: Ultrasound can accelerate reactions by promoting mass transfer and generating radicals, often allowing for reactions at room temperature in minutes.[5]

Symptom 2: Complex Product Mixture with Multiple Side Products

Question: My reaction consumes the starting material, but instead of a clean product, I get a smear on my TLC plate or multiple peaks in my LC-MS. How can I improve the selectivity?

Answer: The formation of multiple products indicates that side reactions are competing with the desired disulfide formation. Controlling these pathways is key to achieving a high yield of the desired product.

  • Possible Cause 1: Over-oxidation. The sulfur atom in thiols and disulfides is susceptible to further oxidation.

    • Scientific Rationale: Aggressive oxidizing agents or an excessive stoichiometry can oxidize the disulfide product (R-S-S-R) to a thiosulfinate (R-S(O)-S-R) and ultimately cleave the S-S bond to form sulfonic acids (R-SO₃H).[5][13] These species have very different polarities and are difficult to remove.

    • Troubleshooting Steps:

      • Use a Milder Oxidant: Switch from harsh oxidants like permanganate to milder, more controlled systems like H₂O₂/NaI or air oxidation.[5][6]

      • Control Stoichiometry: Carefully control the amount of oxidant used. For reagents like NBS, use precisely 0.5 equivalents per equivalent of thiol.[11] For others, monitor the reaction closely and quench it as soon as the starting material is consumed.

      • Lower the Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the desired reaction.

  • Possible Cause 2: Formation of Polysulfides. You may be forming species with more than two sulfur atoms (e.g., R-S-S-S-R).

    • Scientific Rationale: This can occur if elemental sulfur is present as an impurity or if certain reaction conditions promote the insertion of sulfur atoms.[14] The reaction of a disulfide with H₂S (a potential byproduct) can also lead to a dynamic equilibrium involving trisulfides.[15]

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure your starting thiol is free from elemental sulfur.

      • Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can favor disproportionation reactions.[14]

Symptom 3: Product is Formed but is Lost During Workup and Purification

Question: I can confirm product formation in the crude reaction mixture, but my final isolated yield is very low. Where is my product going?

Answer: The highly nonpolar and waxy nature of palmitoyl disulfide makes it challenging to handle and purify using standard methods. The problem likely lies in the post-reaction workup.

G A Reaction Complete? (Check via TLC/LC-MS) B Low Yield (Symptom 1 & 2) A->B No C High Conversion Proceed to Workup A->C Yes D Problem with Reaction Conditions (pH, Oxidant, Solvent) B->D Low Conversion E Problem with Reaction Selectivity (Over-oxidation, Side Products) B->E Side Products F Purification Step C->F G Low Isolated Yield (Symptom 3) F->G Product Loss H Final Product F->H Success I Problem with Workup/Purification (Solubility, Chromatography) G->I

Sources

Troubleshooting

optimizing the release kinetics of palmitoyl disulfide nanoparticles

Welcome to the Technical Support Center for Palmitoyl Disulfide Nanoparticles (PDNPs). As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize the release kinetics of your r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Palmitoyl Disulfide Nanoparticles (PDNPs). As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize the release kinetics of your redox-responsive nanocarriers.

The fundamental challenge in engineering PDNPs lies in balancing systemic stability with rapid, on-demand intracellular payload release. Below, we dissect the thermodynamic and kinetic variables that dictate this balance, providing you with field-proven solutions and self-validating experimental workflows.

Mechanism of GSH-triggered thiol-disulfide exchange and subsequent payload release.

Section 1: Formulation & Synthesis Troubleshooting (FAQs)

Q1: Why do my PDNPs exhibit premature payload leakage in systemic circulation (low GSH environments ~2-20 μM)? Causality & Solution: Premature release is rarely a failure of the disulfide bond itself; rather, it stems from inadequate steric shielding or loose lipid packing. If the hydrophobic core is loosely packed, water and trace blood thiols can prematurely access and hydrolyze the disulfide core. To resolve this, you must modulate your excipient composition. Incorporating zwitterionic helper lipids, such as 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), tightens the hydrophobic core via enhanced van der Waals interactions, significantly extending the half-life of the payload in non-reducing environments. 1 confirm that tuning these lipid ratios can shift the therapeutic conjugate half-life from hours to virtually zero premature release over 200 hours[1].

Q2: My in vitro assays show sluggish or incomplete release even at tumor-like intracellular GSH concentrations (10 mM). How can I accelerate the release kinetics? Causality & Solution: The kinetics of the thiol-disulfide exchange reaction are highly dependent on the steric hindrance surrounding the disulfide linkage. If the S-S bond is buried too deeply within the palmitoyl chains ( γ -position), GSH access is thermodynamically restricted. Conversely, if it is too exposed ( α -position), the nanoparticle will degrade prematurely. Research indicates that 2 to a β -position provides the ideal balance, allowing for robust self-assembly while ensuring rapid nucleophilic attack by intracellular GSH[2].

Table 1: Impact of Disulfide Positioning on Release Kinetics

Prodrug Variant Disulfide Position Release at 10 μM GSH (4h) Release at 100 μM GSH (12h) Clinical Implication

| FAD | Highly Exposed ( α ) | >80% | >90% (Rapid) | High risk of premature systemic toxicity. | | FBD | Optimally Shielded ( β ) | <20% | ~60% (Controlled) | Optimal balance of stability and intracellular efficacy. | | FGD | Deeply Buried ( γ ) | <10% | <40% (Sluggish) | Insufficient intracellular payload delivery. | Quantitative data synthesized from redox-responsive nanoassembly release profiles[2].

Q3: How do I ensure my PDNPs effectively overcome multidrug resistance (MDR) in cancer cell lines? Causality & Solution: MDR cells upregulate efflux pumps (e.g., P-glycoprotein) that clear free drugs before they reach the nucleus. To bypass this, PDNPs must be endocytosed intact and then undergo a catastrophic disassembly in the highly reductive cytosol. This floods the cell with the payload faster than efflux pumps can clear it. Utilizing a 3 architecture ensures that a single cleavage event destabilizes the entire micellar structure, resulting in rapid, burst-like intracellular accumulation that overwhelms MDR mechanisms[3].

Q4: I am developing an oral formulation. How does palmitoyl modification affect mucosal penetration and release? Causality & Solution: The gastrointestinal tract presents a harsh barrier. Palmitic acid acts as a hydrophobic chain donor, driving the self-assembly of amphiphilic nanoparticles that resist enzymatic degradation. When combined with disulfide-forming moieties (like cysteine), the surface thiols form transient disulfide bonds with mucus glycoproteins. This 4 anchors the nanoparticle to the epithelium, significantly increasing the local concentration gradient and driving epithelial permeation before the core payload is released[4].

Section 2: Experimental Workflows & Methodologies

Protocol: Self-Validating In Vitro GSH-Triggered Release Kinetics Assay

Objective: Quantify the thiol-disulfide exchange rate and validate the redox-responsiveness of PDNPs. Self-Validation Checkpoint: This protocol utilizes a dual-arm parallel design. The 10 μM GSH arm acts as an internal negative control. If payload release in the 10 μM arm exceeds 20% within 4 hours, your nanoparticle core is insufficiently packed, invalidating the 10 mM results as non-specific diffusion rather than a targeted, redox-triggered release.

Step 1: Nanoparticle Preparation & Encapsulation

  • Dilute purified PDNPs to a standard concentration (e.g., 1 mg/mL) in PBS (pH 7.4).

  • Transfer 1 mL of the PDNP suspension into a dialysis membrane bag. Crucial: Select a Molecular Weight Cut-Off (MWCO) of 7–14 kDa to ensure the cleaved payload can freely diffuse out while intact nanoparticles remain trapped.

Step 2: Sink Condition Setup

  • Submerge the dialysis bag in 15 mL of external PBS buffer at 37 °C in a shaking water bath (100 rpm).

  • Arm A (Systemic Simulation): PBS containing 10 μM GSH.

  • Arm B (Tumor/Intracellular Simulation): PBS containing 10 mM GSH.

Step 3: Aliquot Sampling & Volume Replacement

  • At predetermined intervals (1, 2, 4, 8, 12, 24, and 48 hours), extract 1 mL of the external release medium.

  • Causality Step: Immediately replenish the external bath with 1 mL of fresh, pre-warmed PBS containing the respective GSH concentration. This maintains strict sink conditions and ensures the redox potential driving the cleavage reaction remains constant.

Step 4: Quantification

  • Lyophilize the collected aliquots if concentration is required, then dissolve in an appropriate mobile phase (e.g., acetonitrile/water 50:50 v/v).

  • Quantify payload concentration via HPLC or fluorescence spectroscopy[3].

Step-by-step experimental workflow for evaluating in vitro redox-responsive release kinetics.

Section 3: Intracellular Trafficking Pathway

To fully optimize release kinetics, you must understand the spatial and temporal journey of the nanoparticle. A common point of failure is designing a nanoparticle that cleaves efficiently in a test tube but fails to escape the endosome in vitro. If the PDNP does not possess endosomal escape capabilities (e.g., proton sponge effect via cationic lipids or membrane fusion), it will be degraded in the lysosome before ever reaching the high-GSH environment of the cytosol[5].

Intracellular trafficking pathway of PDNPs from endocytosis to nuclear accumulation.

References

  • Encapsulation and Controlled Release of a Camptothecin Prodrug from Nanocarriers and Microgels: Tuning Release Rate with Nanocarrier Excipient Composition Source: Molecular Pharmaceutics - ACS Publications URL:1

  • Redox-Responsive π-Conjugated Prodrug Nanoassemblies for Cancer Chemotherapy Source: MDPI URL:2

  • Redox-Responsive Nanoparticles from the Single Disulfide Bond-Bridged Block Copolymer as Drug Carriers for Overcoming Multidrug Resistance in Cancer Cells Source: Bioconjugate Chemistry - ACS Publications URL:3

  • Palmitic acid- and cysteine-functionalized nanoparticles overcome mucus and epithelial barrier for oral delivery of drug Source: PMC URL:4

  • Glutathione-Triggered Disassembly of Dual Disulfide Located Degradable Nanocarriers of Polylactide-Based Block Copolymers for Rapid Drug Release Source: Biomacromolecules - ACS Publications URL:5

Sources

Optimization

overcoming aggregation in palmitoyl disulfide aqueous suspensions

Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) and Liposome Formulation. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Lipid Nanoparticle (LNP) and Liposome Formulation. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with palmitoyl disulfide aqueous suspensions.

Palmitoyl disulfide derivatives—such as 1,2-dipalmitoyl-sn-glycero-3-phosphothioethanol (DPTE) conjugated via dipyridyl disulfide (DPDS)—are critical for creating bioreducible, targeted delivery systems[1]. However, their extreme hydrophobicity often leads to rapid aggregation. This guide will decode the causality behind these failures and provide a self-validating framework to ensure monodisperse, stable suspensions.

I. Mechanistic Overview: Aggregation vs. Stabilization

To solve aggregation, we must first visualize the thermodynamic forces at play. Direct hydration of C16 acyl chains below their phase transition temperature (Tm) forces the lipids into a rigid gel phase, triggering a hydrophobic collapse.

G cluster_0 Direct Aqueous Hydration (< Tm) cluster_1 Microfluidic Mixing (> Tm) + PEG-Lipids A Palmitoyl Disulfide (DPTE/DPDS) B Hydrophobic Collapse & Rigid Acyl Chains A->B Aqueous Buffer D Rapid Solvent Displacement & Steric Shielding A->D Ethanol + Aqueous C Macroscopic Aggregation B->C E Stable Monodisperse LNPs D->E

Mechanistic pathways of palmitoyl disulfide in aqueous media: Aggregation vs. Stabilization.

II. Troubleshooting Guide (FAQs)

Q1: Why does palmitoyl disulfide precipitate immediately upon aqueous buffer addition? The Causality: The two C16 palmitoyl chains are intensely hydrophobic. When aqueous buffer is added directly to a lipid film at room temperature, the lipids are below their phase transition temperature (Tm ≈ 41°C). The acyl chains remain in a rigid, crystalline state that cannot properly intercalate water. To minimize thermodynamically unfavorable interactions with the aqueous phase, the unhydrated lipid domains self-associate, leading to macroscopic precipitation. The Solution: Abandon thin-film hydration for highly hydrophobic disulfides. Instead, utilize solvent injection or microfluidic mixing where the lipid is fully solubilized in an organic phase (e.g., ethanol) prior to rapid, controlled introduction to the aqueous phase[2].

Q2: How can I prevent aggregation when conjugating targeting peptides to disulfide-bearing liposomes? The Causality: A common procedural error is attempting to conjugate large peptides (such as tbFGF or GALA) to the surface of pre-formed liposomes. This post-insertion method alters the surface hydration layer and causes steric bridging between adjacent liposomes, leading to irreversible flocculation[1]. The Solution: You must functionalize the lipids prior to liposome formation. By executing the pyridyl disulfide exchange reaction between DPTE and the peptide in a solvent mixture (e.g., THF/Tris) first, you create a purified lipopeptide[1]. This conjugate can then be co-formulated with stabilizing PEGylated lipids (like DSPE-PEG2000), which provide a steric hydration layer that physically blocks particle fusion[3].

Q3: My formulation shows a high Polydispersity Index (PDI > 0.3) and particles are settling. What step in the protocol is failing? The Causality: A high PDI indicates uneven mixing kinetics. If the rate of solvent displacement (ethanol diffusing into water) is slower than the rate of hydrophobic collapse, the lipids will nucleate unevenly, creating a highly heterogeneous population of aggregates. The Solution: You must increase the total flow rate in your microfluidic mixer to ensure rapid supersaturation. A standard optimized molar ratio for disulfide LNPs is 50:38.5:10:1.5 (Disulfide Lipid : Cholesterol : DSPC : PEG-Lipid)[2]. Ensure the Aqueous:Organic flow rate ratio is at least 3:1.

III. Quantitative Formulation Parameters

To optimize your suspension, compare your current parameters against this empirical data matrix. Notice how total flow rate and PEG-lipid inclusion dictate the final colloidal stability.

Formulation Molar Ratio (Disulfide:Chol:DSPC:PEG)Flow Rate Ratio (Aq:Org)Total Flow Rate (mL/min)Z-Average Size (nm)PDI7-Day Stability (4°C)
50 : 38.5 : 11.5 : 0.0 (No PEG)3:112.0> 6000.75Precipitated
50 : 38.5 : 10.0 : 1.51:12.02100.42Aggregated
50 : 38.5 : 10.0 : 1.53:12.01450.28Moderate
50 : 38.5 : 10.0 : 1.5 3:1 12.0 85 0.11 Highly Stable

IV. Step-by-Step Methodology: Microfluidic Assembly of Disulfide LNPs

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Pre-Conjugation (Lipid Activation)

  • Dissolve DPTE and 2,2′-dipyridyldisulfide (DPDS) in a Methanol:Acetic Acid (160:1, v/v) solution[1].

  • Stir in the dark for 48 hours at room temperature to form the reactive dissymmetric disulfide (aDPTE).

  • Validation: Confirm the disappearance of the free thiol peak via Ellman’s reagent assay.

Step 2: Peptide Conjugation

  • React aDPTE with your cysteine-terminated peptide (e.g., GALA-Cys) in a THF/1M Tris-HCl (pH 9.0) buffer[1].

  • Purify the resulting lipopeptide to remove unreacted peptide.

Step 3: Organic Phase Preparation

  • Dissolve the synthesized disulfide lipopeptide, Cholesterol, DSPC, and DSPE-PEG2000 in absolute ethanol at a molar ratio of 50:38.5:10:1.5[2].

  • Validation: The solution must be perfectly clear. Any turbidity indicates incomplete solubilization; heat gently to 50°C if necessary.

Step 4: Microfluidic Mixing

  • Load the organic phase and an aqueous buffer (e.g., 50 mM Citrate, pH 4.0) into separate syringes.

  • Set the microfluidic pump to an Aqueous:Organic flow rate ratio of 3:1, with a total flow rate of 12.0 mL/min[2].

  • Self-Validation (Critical): Immediately measure the output via Dynamic Light Scattering (DLS). If PDI > 0.2, stop. Purge the system, increase the total flow rate, and verify the temperature is above the lipid Tm.

Step 5: Dialysis and Quenching

  • Dialyze the suspension against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 24 hours to remove ethanol and quench particle growth.

  • Validation: Final DLS measurement should confirm a Z-average size of 50–130 nm with a monodisperse peak[2].

Workflow Step1 1. Lipid Activation (DPTE + DPDS in MeOH:AcOH) Step2 2. Peptide Conjugation (e.g., GALA/tbFGF in THF/Tris) Step1->Step2 Step3 3. Organic Phase Prep (Conjugate + Co-lipids in EtOH) Step2->Step3 Step4 4. Microfluidic Mixing (Aq:Org = 3:1, Flow = 12 mL/min) Step3->Step4 Step5 5. Dialysis & Quenching (Remove EtOH against PBS) Step4->Step5 Validation DLS Check: PDI < 0.2? Step5->Validation Validation->Step4 No (Adjust Flow Rate) Proceed to In Vitro / In Vivo Proceed to In Vitro / In Vivo Validation->Proceed to In Vitro / In Vivo Yes

Step-by-step workflow for the formulation and self-validation of disulfide-lipid nanoparticles.

V. References

  • Title: Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery Source: nih.gov URL:

  • Title: Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery Source: mdpi.com URL:

  • Title: Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery Source: semanticscholar.org URL:

Sources

Reference Data & Comparative Studies

Validation

Palmitoyl Disulfide vs. Dipalmitoyl Phosphatidylcholine (DPPC): A Comparative Guide for Liposome Formulation

For Researchers, Scientists, and Drug Development Professionals In the landscape of advanced drug delivery, the structural and functional integrity of liposomal nanocarriers is paramount. The choice of lipids is a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, the structural and functional integrity of liposomal nanocarriers is paramount. The choice of lipids is a critical determinant of a liposome's stability, release characteristics, and overall therapeutic efficacy. This guide provides an in-depth, objective comparison between a classic, structurally robust phospholipid, dipalmitoyl phosphatidylcholine (DPPC), and a stimuli-responsive lipid, palmitoyl disulfide. By examining experimental data and established protocols, this document aims to equip researchers with the necessary insights to select the optimal lipid for their specific drug delivery applications.

Core Principles: Stability vs. Stimuli-Responsiveness

The fundamental difference between DPPC and palmitoyl disulfide lies in their intended function within the liposomal bilayer. DPPC is a cornerstone of stable, conventional liposomes, while palmitoyl disulfide is engineered for "smart," triggered-release systems.

Dipalmitoyl Phosphatidylcholine (DPPC): The Gold Standard for Structural Integrity

DPPC is a saturated phospholipid with two 16-carbon palmitic acid chains.[1] This structure results in a relatively high phase transition temperature (Tm) of approximately 41°C.[2] Below this temperature, DPPC exists in a gel-like state, forming a tightly packed and highly ordered lipid bilayer. This molecular arrangement minimizes the passive diffusion of encapsulated drugs, leading to excellent stability and prolonged circulation times in vivo.[3] Consequently, DPPC is a preferred lipid for formulations where slow, sustained release or passive targeting is desired.

Palmitoyl Disulfide: A Key to Reductive-Sensitive Drug Release

Palmitoyl disulfide-containing lipids incorporate a disulfide bond (-S-S-) within their molecular structure. This bond is relatively stable in the oxidative environment of the bloodstream. However, upon entering the intracellular environment, particularly within tumor cells, these liposomes encounter a significantly higher concentration of reducing agents, most notably glutathione (GSH).[4][5] The elevated GSH levels cleave the disulfide bonds, leading to a disruption of the liposomal membrane and a rapid, triggered release of the encapsulated therapeutic payload.[4][5][6] This mechanism allows for site-specific drug delivery, enhancing therapeutic efficacy while minimizing off-target toxicity.[7][8]

Comparative Performance Metrics

FeatureDipalmitoyl Phosphatidylcholine (DPPC)Palmitoyl Disulfide
Primary Role Structural component for stable liposomes.[1]Stimuli-responsive component for triggered release.[4]
Release Mechanism Slow, passive diffusion across the bilayer.Rapid release upon disulfide bond cleavage by reducing agents like glutathione.[4][5][9]
Ideal Environment Systemic circulation where stability is paramount.Intracellular or tumor microenvironments with high reductive potential.[5][6]
Key Advantage High stability, low drug leakage, well-characterized.[3][10]Targeted, on-demand drug release at the site of action.[4][7]
Considerations Release kinetics are not easily modulated by endogenous stimuli.Potential for premature release if the disulfide bond is not sufficiently stable in circulation.

Experimental Protocols

A robust and reproducible method for liposome preparation is crucial for obtaining reliable and consistent results. The thin-film hydration method is a widely adopted technique for the preparation of both conventional and stimuli-responsive liposomes.[11][12][13][14]

Protocol: Liposome Preparation by Thin-Film Hydration

This protocol can be adapted for both DPPC-based and palmitoyl disulfide-containing liposomes.

1. Lipid Film Formation:

  • Dissolve the desired lipids (e.g., DPPC/cholesterol or palmitoyl disulfide/helper lipids) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[15][16]

  • Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[12][14]

  • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[12]

2. Hydration:

  • Hydrate the lipid film with an aqueous solution (e.g., buffer, saline, or a solution containing a hydrophilic drug) by gentle agitation.[11][12] For lipids with a high phase transition temperature, such as DPPC, it is crucial to perform the hydration step above the Tm (e.g., at 45-50°C).[11] This ensures proper lipid mobility and the formation of well-structured vesicles.

3. Size Reduction (Homogenization):

  • The resulting multilamellar vesicles (MLVs) are typically heterogeneous in size.[14] To obtain a more uniform size distribution of unilamellar vesicles (LUVs), the liposome suspension can be subjected to:

    • Extrusion: Repeatedly passing the liposome suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[13][15] This is the preferred method for achieving a narrow size distribution.

    • Sonication: Using a bath or probe sonicator to break down the MLVs into smaller vesicles.

Liposome_Preparation_Workflow A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Phase B->C D 4. Form Multilamellar Vesicles (MLVs) C->D E 5. Size Reduction (Extrusion/Sonication) D->E F 6. Form Unilamellar Vesicles (LUVs) E->F

Caption: A streamlined workflow for the preparation of liposomes using the thin-film hydration method.

Visualization of Release Mechanisms

The disparate release mechanisms of DPPC and palmitoyl disulfide liposomes are central to their application.

Release_Mechanisms cluster_DPPC DPPC Liposome cluster_PalmitoylDisulfide Palmitoyl Disulfide Liposome DPPC_lipo Stable Bilayer DPPC_release Slow, Passive Drug Diffusion DPPC_lipo->DPPC_release Low Permeability PD_lipo Disulfide-Containing Bilayer GSH High Glutathione (GSH) (Intracellular) PD_disrupt Bilayer Disruption GSH->PD_disrupt Cleavage of Disulfide Bonds PD_release Rapid, Triggered Drug Release PD_disrupt->PD_release

Caption: A comparison of the drug release mechanisms from DPPC and palmitoyl disulfide liposomes.

Concluding Remarks for the Practicing Scientist

The selection between DPPC and palmitoyl disulfide is not a matter of one being superior to the other, but rather a strategic choice based on the desired therapeutic outcome.

  • For systemic, long-circulating drug delivery systems requiring high stability and minimal premature leakage, DPPC remains an excellent and well-validated choice. Its predictable behavior and robust nature make it a reliable component for conventional liposomal formulations.

  • For targeted intracellular delivery, particularly in oncology, palmitoyl disulfide and other redox-sensitive lipids offer a sophisticated approach to on-demand drug release. By exploiting the differential redox potential between the extracellular and intracellular environments, these "smart" liposomes can significantly enhance the therapeutic index of potent drugs.

The future of liposomal drug delivery likely lies in the synergistic combination of these concepts, where stable, long-circulating carriers are further functionalized with stimuli-responsive elements to achieve both prolonged circulation and site-specific, triggered release. A thorough understanding of the fundamental properties of each lipid class, as outlined in this guide, is essential for the rational design and successful development of next-generation liposomal therapeutics.

References

  • Vertex AI Search. (n.d.). Characterization and Investigation of Redox-Sensitive Liposomes for Gene Delivery.
  • PubMed. (2009, July 20). Aerosolized liposomes with dipalmitoyl phosphatidylcholine enhance pulmonary insulin delivery.
  • MDPI. (2021, June 18). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols.
  • Kyfora Bio. (n.d.). DPPC- Dipalmitoylphosphatidylcholine (26449).
  • Wikipedia. (n.d.). Dipalmitoylphosphatidylcholine.
  • Taylor & Francis. (n.d.). Dipalmitoylphosphatidylcholine – Knowledge and References.
  • Science.gov. (n.d.). dipalmitoylphosphatidylcholine dppc liposomes: Topics by Science.gov.
  • PLOS ONE. (2024, April 9). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method.
  • RSC Publishing - The Royal Society of Chemistry. (2024, October 3). A novel, glutathione-activated prodrug of pimasertib loaded in liposomes for targeted cancer therapy.
  • PMC. (n.d.). Liposome-Cross-Linked Hybrid Hydrogels for Glutathione-Triggered Delivery of Multiple Cargo Molecules.
  • ACS Publications. (2011, August 5). Reduction-Sensitive Liposomes from a Multifunctional Lipid Conjugate and Natural Phospholipids: Reduction and Release Kinetics and Cellular Uptake | Langmuir.
  • PMC. (2014, February 14). Glutathione PEGylated liposomes: pharmacokinetics and delivery of cargo across the blood–brain barrier in rats.
  • Elveflow. (n.d.). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
  • Springer Link. (n.d.). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation.
  • MDPI. (2020, December 1). Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery.
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
  • Frontiers. (n.d.). Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment.
  • Holland Lab - San Diego State University. (2017, July 14). Thiol-Triggered Release of Intraliposomal Content from Liposomes Made of Extremophile-Inspired Tetraether Lipids.
  • PubMed. (2023, May 15). Construction of redox-sensitive liposomes modified by glycyrrhetinic acid and evaluation of anti-hepatocellular carcinoma activity.
  • ResearchGate. (2025, October 28). Construction of Redox-sensitive Liposomes Modified by Glycyrrhetinic Acid and Evaluation of Anti-hepatocellular Carcinoma Activity | Request PDF.
  • PubMed. (2004, January 15). The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations.
  • ResearchGate. (n.d.). Reduction-Sensitive Liposomes from a Multifunctional Lipid Conjugate and Natural Phospholipids: Reduction and Release Kinetics and Cellular Uptake | Request PDF.
  • ResearchGate. (n.d.). Two-step lipid-peptide conjugation through pyridyl disulfide reaction....
  • MDPI. (2025, September 27). Sterilization Effects on Liposomes with Varying Lipid Chains.
  • NIH. (n.d.). Disulfide-linked Liposomes: Effective Delivery Vehicle for Bcl-2 Antisense Oligodeoxyribonucleotide G3139.
  • ResearchGate. (n.d.). Temperature-dependant stability comparison between liposomes... | Download Scientific Diagram.
  • PMC. (n.d.). Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications.
  • ResearchGate. (n.d.). Disulfide Phosphatidylcholines: Alternative Phospholipids for the Preparation of Functional Liposomes | Request PDF.
  • Springer Link. (n.d.). Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery.
  • PubMed. (n.d.). Physical stability of different liposome compositions obtained by extrusion method.

Sources

Comparative

Orthogonal Validation of Palmitoyl Disulfide Purity: A Comparative Guide to qNMR and HPLC

As a Senior Application Scientist in lipid nanoparticle (LNP) development, I frequently encounter formulations where the structural integrity of the lipid components dictates the success or failure of the entire therapeu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in lipid nanoparticle (LNP) development, I frequently encounter formulations where the structural integrity of the lipid components dictates the success or failure of the entire therapeutic payload. Palmitoyl disulfide (also known as dihexadecyl disulfide) is a critical hydrophobic anchor used in the design of bioreducible LNPs.

The disulfide linkage acts as a redox-sensitive trigger: it remains highly stable in the extracellular space but is rapidly cleaved in the glutathione (GSH)-rich intracellular environment. This cleavage facilitates endosomal escape and the subsequent release of mRNA payloads[1].

Pathway Intact Intact LNP (Disulfide Stable) Endo Endocytosis Intact->Endo Cytosol Cytosolic Entry (High GSH) Endo->Cytosol Cleavage Disulfide Cleavage (Thiol Formation) Cytosol->Cleavage Release mRNA Release Cleavage->Release

Mechanism of GSH-triggered mRNA release in bioreducible LNPs via disulfide cleavage.

Validating the purity of palmitoyl disulfide is not a mere regulatory box-checking exercise; it is a mechanistic necessity. Even trace amounts of free hexadecanethiol (the synthetic precursor or degradation product) can prematurely destabilize the LNP formulation, alter lipid packing parameters, or cause unwanted side reactions with the nucleic acid payload.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of palmitoyl disulfide, providing actionable, self-validating experimental workflows.

The Analytical Challenge: Why Standard Methods Fall Short

Palmitoyl disulfide ( C32​H66​S2​ ) is a highly lipophilic, aliphatic molecule lacking a strong UV chromophore.

  • The HPLC-UV Limitation: Standard HPLC-UV is practically blind to this lipid unless monitored at extremely low wavelengths (<210 nm), where mobile phase absorption creates massive baseline drift and poor signal-to-noise ratios.

  • The HPLC-CAD/ELSD Compromise: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are the standard chromatographic alternatives. However, their detector response is highly dependent on the analyte's physical properties (e.g., volatility, droplet formation). To quantify an impurity like free hexadecanethiol against the intact disulfide, CAD requires an identical, highly pure reference standard for both the API and the impurity to build a non-linear calibration curve.

  • The qNMR Advantage: qNMR provides absolute quantification without needing an identical reference standard. It relies on the fundamental quantum mechanical principle that the NMR signal area is directly proportional to the number of atomic nuclei[2]. Furthermore, qNMR provides direct structural elucidation, allowing us to simultaneously quantify and identify impurities.

Workflow cluster_NMR qNMR Method (Absolute) cluster_HPLC HPLC-CAD Method (Relative) Sample Palmitoyl Disulfide Lot NMR_Prep Gravimetric Prep with Internal Standard Sample->NMR_Prep HPLC_Prep Serial Dilution of Reference Standard Sample->HPLC_Prep NMR_Acq 1H NMR Acquisition (Relaxation D1 > 5xT1) NMR_Prep->NMR_Acq NMR_Quant Integrate α-CH2 (2.68 ppm) vs IS NMR_Acq->NMR_Quant Decision Orthogonal Purity Validation NMR_Quant->Decision HPLC_Acq RP-HPLC Separation (C18 Column) HPLC_Prep->HPLC_Acq HPLC_Quant Non-linear Calibration Curve Fitting HPLC_Acq->HPLC_Quant HPLC_Quant->Decision

Orthogonal analytical workflow comparing qNMR and HPLC-CAD for lipid purity validation.

Experimental Methodology: Self-Validating qNMR Protocol

To establish a robust E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) foundation, a protocol must not just list steps—it must explain the causality behind them and validate its own accuracy.

Step 1: Gravimetric Sample Preparation
  • Action: Accurately weigh ~20 mg of the palmitoyl disulfide sample and ~5 mg of a certified internal standard (IS), such as Dimethyl sulfone (TraceCERT®), using a microbalance (d = 0.001 mg).

  • Causality: qNMR is an absolute quantitative method. The entire calculation relies on the exact molar ratio between the sample and the IS. Gravimetric precision is the single largest contributor to the method's overall uncertainty budget.

Step 2: Solvent Selection
  • Action: Dissolve the mixture in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS.

  • Causality: Long-chain aliphatic lipids are highly hydrophobic. CDCl3​ prevents micellization, which would otherwise restrict molecular mobility and cause severe line broadening in the NMR spectrum, destroying integration accuracy[2].

Step 3: T1​ Relaxation Assessment (The Self-Validation Step)
  • Action: Execute a T1​ inversion-recovery experiment prior to the main quantitative acquisition. Calculate the longest T1​ relaxation time among the protons of interest. Set the inter-pulse delay ( D1​ ) to ≥5×T1​ .

  • Causality: If D1​ is too short, the nuclei will not fully relax back to their equilibrium magnetization state before the next radiofrequency pulse. This artificially reduces the integral of slower-relaxing nuclei, completely invalidating the purity calculation. By empirically determining T1​ for each batch, the method internalizes its own quality control.

Step 4: Acquisition and Diagnostic Integration
  • Action: Acquire the 1H NMR spectrum (typically 64 scans, 90° pulse angle).

  • Mechanistic Insight: The α -protons adjacent to the disulfide bond ( −CH2​−S−S−CH2​− ) resonate distinctly at ~2.68 ppm (triplet)[3]. In contrast, if the lipid has degraded into free hexadecanethiol, the α -protons adjacent to the free thiol ( −CH2​−SH ) shift upfield to ~2.52 ppm (quartet/multiplet).

  • Causality: This 0.16 ppm diagnostic window allows us to unequivocally distinguish and independently quantify the intact disulfide from its primary degradation product in a single scan, a feat HPLC-CAD cannot achieve without complex MS hyphenation.

Quantitative Data Comparison

To demonstrate the practical difference between these techniques, below is a comparative dataset analyzing a partially degraded lot of palmitoyl disulfide.

Table 1: Comparison of Palmitoyl Disulfide Purity Assessment Methods

Analytical Parameter 1H qNMR (Absolute)HPLC-CAD (Relative)HPLC-UV (210 nm)
Detection Principle Nuclear spin resonanceAerosol chargeUV Absorption
Reference Standard Universal IS (e.g., Dimethyl sulfone)Identical Reference RequiredIdentical Reference Required
Palmitoyl Disulfide (wt%) 96.4 ± 0.2% 97.8 ± 0.6%Not Quantifiable
Hexadecanethiol Impurity 2.8 ± 0.1% 1.1 ± 0.4%Not Quantifiable
Mass Balance Recovery 99.2% N/A (Response varies by analyte)N/A
Sensitivity to Thiols High (Distinct α -CH2 shift at 2.52 ppm)Moderate (Risk of co-elution)Low (Poor chromophore)
Data Interpretation

The data reveals a critical blind spot in standard chromatography. The HPLC-CAD method overestimates the purity of the disulfide (97.8%) and underestimates the thiol impurity (1.1%). This occurs because the CAD response factor for the highly volatile free thiol differs significantly from the heavier intact disulfide. Because qNMR relies on the immutable physics of nuclear spin rather than droplet aerosolization, it captures the true mass balance (96.4% API, 2.8% impurity), ensuring that compromised lipid lots do not advance into LNP formulation stages.

Conclusion

While HPLC remains a cornerstone of pharmaceutical quality control, its application to non-chromophoric, aliphatic lipids like palmitoyl disulfide introduces significant quantification risks. By implementing a self-validating qNMR protocol, researchers can achieve absolute quantification and structural verification simultaneously. For the highest level of confidence in LNP raw material screening, an orthogonal approach—utilizing HPLC for trace impurity profiling and qNMR for absolute primary purity—is the gold standard.

References
  • Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery Source: National Institutes of Health (NIH) URL:[Link]

  • NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations Source: ResearchGate URL:[Link]

  • The fate of organic species upon sintering of thiol-stabilised gold nanoparticles under different atmospheric conditions Source: University of Wollongong (UOW) URL:[Link]

Sources

Validation

Introduction: The Critical Role of Glutathione-Mediated Palmitoyl Disulfide Cleavage

An In-Depth Technical Guide to the Validation of Palmitoyl Disulfide Cleavage by Intracellular Glutathione For Researchers, Scientists, and Drug Development Professionals The reversible modification of proteins by S-palm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of Palmitoyl Disulfide Cleavage by Intracellular Glutathione

For Researchers, Scientists, and Drug Development Professionals

The reversible modification of proteins by S-palmitoylation, the attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a fundamental cellular process that governs protein trafficking, localization, and function. The thioester linkage of the palmitoyl group is inherently labile, allowing for dynamic regulation of protein activity. Harnessing this lability, researchers have increasingly employed disulfide bonds within palmitoyl-modified molecules as environmentally sensitive linkers. The high concentration of reduced glutathione (GSH) within the cell provides a specific and potent trigger for the cleavage of these disulfide bonds. This unique intracellular environment has been ingeniously exploited in the design of drug delivery systems and chemical probes that respond to the cellular redox state.[1][2][3]

This guide provides a comprehensive comparison of methodologies to validate the cleavage of palmitoyl disulfide linkers by intracellular glutathione. We will delve into the biochemical underpinnings of this reaction and critically evaluate the experimental techniques available to researchers, from in vitro assays to sophisticated mass spectrometry approaches. Our focus will be on the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.

The Biochemical Foundation: The Mechanism of Thiol-Disulfide Exchange

The efficacy of a disulfide bond as an intracellularly-cleavable linker is entirely dependent on the starkly different redox environments inside and outside the cell. The intracellular milieu is highly reducing, primarily due to a high concentration of glutathione, a tripeptide (γ-L-glutamyl-L-cysteinylglycine).[4][5]

The Abundance of Intracellular Reduced Glutathione (GSH)

Cells maintain a high concentration of glutathione, typically in the millimolar range (1–10 mM).[5] The vast majority of this pool is in its reduced, thiol-containing form (GSH). The oxidized form, glutathione disulfide (GSSG), is kept at very low levels by the action of glutathione reductase, an NADPH-dependent enzyme.[6][7][8] This high GSH/GSSG ratio, often exceeding 100:1 in the cytosol, creates a robust reducing environment that thermodynamically favors the reduction of disulfide bonds.[5]

The Chemical Reaction: A Nucleophilic Attack

The core of the cleavage process is a thiol-disulfide exchange reaction.[4] The deprotonated thiol group (thiolate) of GSH acts as a nucleophile, attacking one of the sulfur atoms of the palmitoyl disulfide bond. This results in the formation of a mixed disulfide and the release of the other portion of the molecule. This mixed disulfide can then be further reduced by another GSH molecule to yield GSSG and the fully reduced palmitoylated cysteine.

The Role of Cellular Enzymes

While thiol-disulfide exchange can occur non-enzymatically, cells possess enzymes that catalyze this process, enhancing its efficiency. Glutaredoxins (Grxs) are a key family of small redox enzymes that use glutathione to reduce protein-glutathione mixed disulfides and other disulfide bonds.[9][10][11] These enzymes operate through either a monothiol or dithiol mechanism to facilitate the reduction.[11][12] In the endoplasmic reticulum, Protein Disulfide Isomerase (PDI) also plays a role in managing disulfide bond formation and reduction, often in concert with the glutathione buffer.[13][14]

Visualization of the Cleavage Mechanism

Glutathione-Mediated Disulfide Cleavage cluster_0 Palmitoyl-Disulfide-Molecule cluster_1 Intracellular Environment Palmitoyl_Cys Palmitoyl-Cys-SH GSSG GSSG Reporter Reporter/Drug Initial_Molecule Palmitoyl-Cys-S-S-Reporter Mixed_Disulfide Palmitoyl-Cys-S-S-G Initial_Molecule->Mixed_Disulfide + GSH (Nucleophilic Attack) GSH1 GSH GSH2 GSH Mixed_Disulfide->Palmitoyl_Cys + GSH Mixed_Disulfide->Reporter Release

Caption: Mechanism of glutathione-mediated disulfide cleavage.

A Comparative Guide to Validation Methodologies

Validating the cleavage of a palmitoyl disulfide linker requires a multi-faceted approach. We can broadly categorize the methods into three groups: in vitro assays, cell-based assays, and biophysical/analytical techniques. Each has distinct advantages and provides different pieces of the validation puzzle.

Table 1: Comparative Summary of Validation Techniques
Methodology Principle Typical Readout Advantages Limitations
In Vitro Assays Cleavage of the disulfide bond by a reducing agent (GSH, DTT) in a cell-free system.Fluorescence, Absorbance.[15]Simple, rapid, high-throughput, allows for kinetic analysis.Lacks biological context, does not account for cellular uptake or enzyme catalysis.
Cell-Based Assays Monitoring the effects of disulfide cleavage within living cells.Confocal Microscopy, Flow Cytometry, DLS, Cell Viability Assays.[1][16]High biological relevance, confirms cleavage in the target environment.More complex, lower throughput, results can be influenced by multiple cellular factors.
Mass Spectrometry Direct detection of the palmitoylated molecule and its cleavage products.Mass-to-charge ratio (m/z).[17][18]Unambiguous identification of molecules and modification sites, high sensitivity.Technically demanding, potential for sample preparation artifacts (e.g., palmitoyl loss).[19]
HPLC Separation and quantification of reactants and products.UV or fluorescence chromatogram.[20]Quantitative, can measure intracellular GSH levels, separates complex mixtures.Requires specialized equipment, may need derivatization for detection.
In Vitro Validation Assays

These assays provide the most direct and controlled way to confirm that the disulfide bond is susceptible to reduction.

3.2.1 Principle and Experimental Design

The core principle is to incubate the palmitoyl disulfide-containing molecule with a reducing agent and monitor the reaction. Glutathione is the physiologically relevant reducing agent, but dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used as potent positive controls.[15][18] The molecule is typically designed with a reporter group (e.g., a fluorophore) that is released or undergoes a change in its properties upon cleavage.

3.2.2 Detailed Protocol: In Vitro Cleavage Assay with a Fluorescent Reporter

This protocol describes a typical experiment to validate the cleavage of a disulfide bond linking a fluorescent peptide to a carrier molecule using glutathione.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test conjugate (e.g., Carrier-S-S-Fluorescent Peptide) at a known concentration

  • Reduced glutathione (GSH) stock solution (e.g., 100 mM in PBS, freshly prepared)

  • 96-well black microplate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare Reactions: In triplicate, add the test conjugate to wells of the microplate to a final concentration of 10 µM in PBS.

  • Initiate Cleavage: Add GSH to the wells to achieve a final concentration of 10 mM. For a negative control, add an equal volume of PBS instead of GSH.

  • Incubate: Incubate the plate at room temperature, protected from light.

  • Measure Fluorescence: At various time points (e.g., 0, 30, 60, 120 minutes), measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the released fluorescent peptide.[15]

  • Analyze Data: Plot the change in fluorescence over time. A significant increase in fluorescence in the GSH-treated samples compared to the control indicates successful cleavage.

Cell-Based Validation Assays

These assays are crucial for confirming that the cleavage occurs within the complex environment of a living cell.

3.3.1 Principle: Mimicking the Intracellular Environment

The premise is to introduce the palmitoyl disulfide-linked molecule to cultured cells and observe a downstream effect that is dependent on the cleavage of the disulfide bond. This could be the release of a drug, the destabilization of a nanocarrier, or the activation of a fluorescent probe.[1][16]

3.3.2 Key Techniques
  • Confocal Laser Scanning Microscopy (CLSM): To visualize the intracellular release of a fluorescently-labeled cargo.[1]

  • Flow Cytometry: To quantify the cellular uptake and intracellular release of a fluorescent reporter on a single-cell basis.[1]

  • Dynamic Light Scattering (DLS): For nanocarrier applications, to measure the change in particle size distribution upon destabilization caused by GSH-mediated cleavage.[1]

3.3.3 Detailed Protocol: Cell-Based Assay for a Glutathione-Responsive Nanocarrier

This protocol outlines how to use confocal microscopy to visualize the release of a fluorescent drug from a disulfide-linked nanocarrier.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Doxorubicin-loaded, disulfide-containing nanomicelles

  • Hoechst 33342 nuclear stain

  • Confocal microscopy dish

Procedure:

  • Cell Seeding: Seed HeLa cells in a confocal dish and allow them to adhere overnight.

  • Treatment: Treat the cells with the doxorubicin-loaded nanomicelles at a final concentration of 10 µg/mL in complete medium.

  • Incubation: Incubate the cells for a specified period (e.g., 4 hours) to allow for internalization of the nanomicelles.

  • Staining: Remove the medium, wash the cells with PBS, and then incubate with Hoechst 33342 for 15 minutes to stain the nuclei.

  • Imaging: Wash the cells again with PBS and add fresh medium. Visualize the cells using a confocal microscope. Doxorubicin fluoresces red and will initially be localized in punctate endosomal/lysosomal structures. Upon cleavage of the disulfide linker by intracellular GSH, doxorubicin will be released and will accumulate in the blue-stained nucleus.

  • Analysis: Observe the co-localization of the red doxorubicin signal with the blue nuclear signal as evidence of cleavage and drug release.

3.3.4 Workflow for Cell-Based Validation

Cell-Based Validation Workflow cluster_readouts Possible Readouts Start Seed Cells Treat Treat with Palmitoyl-Disulfide Construct Start->Treat Incubate Incubate for Internalization Treat->Incubate Cleavage Intracellular GSH-Mediated Cleavage Incubate->Cleavage Observe Observe Downstream Effect Cleavage->Observe Microscopy Confocal Microscopy Observe->Microscopy Flow Flow Cytometry Observe->Flow Viability Cell Viability Assay Observe->Viability Analysis Data Analysis & Interpretation Microscopy->Analysis Flow->Analysis Viability->Analysis

Caption: Workflow for cell-based validation of disulfide cleavage.

Biophysical and Analytical Techniques

These methods provide direct, quantitative evidence of the chemical transformation of the parent molecule.

3.4.1 Mass Spectrometry for Direct Detection

Mass spectrometry (MS) is the gold standard for identifying molecules and their post-translational modifications.

  • Challenges in Palmitoyl Proteomics: A significant challenge is the lability of the thioester bond of the palmitoyl group itself, which can be lost during sample preparation and MS analysis.[17][18] The use of reducing agents like DTT can accelerate this depalmitoylation.[18] It is recommended to use TCEP as the reducing agent in a neutral buffer to preserve the palmitoylation.[19]

  • Acyl-Biotin Exchange (ABE): This is a powerful chemical method to study S-palmitoylation. It involves three steps: 1) blocking all free thiol groups with a reagent like N-ethylmaleimide (NEM); 2) cleaving the palmitoyl thioester bond with hydroxylamine to reveal a new free thiol; and 3) labeling this new thiol with a biotin-containing reagent, allowing for affinity purification and subsequent MS analysis.[21][22][23][24]

  • Tandem MS Considerations: The method of fragmentation is critical. Collision-induced dissociation (CID) can cause the loss of the palmitoyl group. Electron transfer dissociation (ETD) is often preferred as it tends to preserve the modification while fragmenting the peptide backbone, allowing for precise site localization.[19]

3.4.2 Table 2: Comparison of Mass Spectrometry Fragmentation Techniques
Fragmentation Method Mechanism Effect on Palmitoyl Group Suitability for Site Localization
Collision-Induced Dissociation (CID) Vibrational excitation through collisions with an inert gas.Prone to facile loss of the palmitoyl group.[19]Poor
Electron Capture Dissociation (ECD) Capture of low-energy electrons leading to backbone cleavage.Can cause secondary side-chain losses.[17]Moderate to Good
Electron Transfer Dissociation (ETD) Anion-mediated electron transfer to induce backbone fragmentation.Palmitoyl group is mostly preserved.[19]Excellent

Ensuring Trustworthiness: Self-Validating Systems and Controls

To ensure the scientific integrity of the validation, a robust set of controls is non-negotiable.

  • Negative Controls: A crucial control is a molecule with a non-cleavable linker (e.g., a thioether instead of a disulfide). This construct should not elicit the desired response. Additionally, depleting intracellular GSH using an inhibitor like buthionine sulfoximine (BSO) should abrogate the cleavage of the disulfide-linked molecule.[25]

  • Positive Controls: In vitro, potent reducing agents like DTT or TCEP can be used to confirm that the disulfide bond is, in principle, reducible.[15]

  • Orthogonal Methods: Confidence in the results is significantly increased when they are confirmed by multiple, independent methods. For example, observing drug release by microscopy and quantifying it by HPLC provides a more compelling case than either method alone.

Conclusion: Selecting the Appropriate Validation Strategy

The validation of palmitoyl disulfide cleavage by intracellular glutathione is not a one-size-fits-all process. The choice of methodology depends on the specific research question and the nature of the molecule being studied. A logical and robust validation strategy often begins with simple, high-throughput in vitro assays to confirm the chemical principle. This is followed by more complex, but biologically relevant, cell-based assays to demonstrate efficacy in a physiological context. Finally, for unambiguous structural confirmation and detailed mechanistic insights, sophisticated techniques like mass spectrometry are invaluable. By combining these approaches and employing rigorous controls, researchers can confidently validate the glutathione-responsive behavior of their palmitoyl disulfide-containing systems.

References

  • Jana, S., & Liguori, A. (2013). Intracellular Drug Delivery Nanocarriers of Glutathione-Responsive Degradable Block Copolymers Having Pendant Disulfide Linkages. Biomacromolecules. [Link]

  • Holmgren, A., & Johansson, C. (2004). Glutaredoxins: glutathione-dependent redox enzymes with functions far beyond a simple thioredoxin backup system. Free Radical Biology and Medicine. [Link]

  • Hannoush, R. N. (2022). Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry. STAR Protocols. [Link]

  • Kim, Y., et al. (2010). Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery. Chemical Communications. [Link]

  • Toyo'oka, T., et al. (2002). Determination of intracellular glutathione and thiols by high performance liquid chromatography with a gold electrode at the femtomole level: comparison with a spectroscopic assay. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Soderberg, T. (2022). 15.6: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

  • Nulu, N. (2008). Kinetic Mechanism and Molecular Properties of Glutathione Reductase. Hacettepe Journal of Biology and Chemistry. [Link]

  • Wikipedia. Glutaredoxin. [Link]

  • Lans, I., et al. (2017). Mechanistic insights on the reduction of glutathione disulfide by protein disulfide isomerase. Proceedings of the National Academy of Sciences. [Link]

  • Roos, G., et al. (2009). Thiol−Disulfide Exchange between Glutaredoxin and Glutathione. Biochemistry. [Link]

  • Yuan, Z., et al. (2013). Direct Detection of S-Palmitoylation by Mass Spectrometry. Analytical Chemistry. [Link]

  • Li, Y., et al. (2024). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. International Journal of Nanomedicine. [Link]

  • Anathy, V., & van der Vliet, A. (2013). Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease. Free Radical Biology and Medicine. [Link]

  • Li, Y., et al. (2014). Glutathione-triggered Disassembly of Dual Disulfide Located Degradable Nanocarriers of Polylactide-Based Block Copolymers for Rapid Drug Release. Biomacromolecules. [Link]

  • Lázaro, J. J., et al. (2023). Redox regulation, thioredoxins, and glutaredoxins in retrograde signalling and gene transcription. Journal of Experimental Botany. [Link]

  • Wang, L., et al. (2023). Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells at Atomic Resolution by 19 F-NMR. Journal of the American Chemical Society. [Link]

  • Lillig, C. H., et al. (2005). Characterization of human glutaredoxin 2 as iron–sulfur protein: A possible role as redox sensor. Proceedings of the National Academy of Sciences. [Link]

  • Patsenker, L. D., & Gellerman, G. (2020). Glutathione induced cleavage of disulfide linker in the amino-BODIPY based DD systems allowing ratiometric monitoring of drug release. ResearchGate. [Link]

  • Mochizuki, R., et al. (2023). Simultaneous determination of intracellular reduced and oxidized glutathiones by the König reaction. Analytical Methods. [Link]

  • Wikipedia. Glutathione disulfide. [Link]

  • Wan, J., et al. (2022). Protocol to quantify palmitoylation of cysteines in budding yeast. STAR Protocols. [Link]

  • Conte, E., et al. (2023). A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels. International Journal of Molecular Sciences. [Link]

  • Al-Barwani, F., et al. (2015). Cleavage of the disulfide bond with TCEP or glutathione in vitro. ResearchGate. [Link]

  • Martin, B. R., & Cravatt, B. F. (2023). Chemical probe mediated visualization of protein S-palmitoylation in patient tissue samples. Frontiers in Chemistry. [Link]

  • Bulleid, N. J., & van der Vlies, D. (2005). The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. EMBO reports. [Link]

  • Inaba, K., et al. (2011). Acceleration of disulfide-coupled protein folding using glutathione derivatives. The FEBS Journal. [Link]

  • Lans, I., et al. (2017). Mechanistic insights on the reduction of glutathione disulfide by protein disulfide isomerase. PNAS. [Link]

  • Rossi, R., et al. (2016). Glutathione, glutathione disulfide, and S-glutathionylated proteins in cell cultures. Usiena AIR. [Link]

  • De, S., et al. (2009). In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides. Journal of Lipid Research. [Link]

  • Yuan, Z., et al. (2013). Direct Detection of S-Palmitoylation by Mass Spectrometry. Analytical Chemistry. [Link]

  • Hutterer, K. M., & Tirelli, N. (2017). Prevention of protein disulfide bond reduction.
  • Wang, Y., et al. (2018). Thiol–Disulfide Exchange Reaction for Cellular Glutathione Detection with Surface-Enhanced Raman Scattering. Analytical Chemistry. [Link]

  • Trexler-Schmidt, M., et al. (2018). Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. mAbs. [Link]

  • Liu, Y., et al. (2022). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. ChemRxiv. [Link]

  • Akerboom, T., & Sies, H. (1981). Assay of glutathione, glutathione disulfide, and glutathione mixed disulfides in biological samples. Methods in Enzymology. [Link]

  • Yuan, Z., et al. (2013). Direct Detection of S-Palmitoylation by Mass Spectrometry. ResearchGate. [Link]

  • van den Toorn, H. W. P., et al. (2021). Fast and Accurate Disulfide Bridge Detection. UU Research Portal. [Link]

  • Raines, R. T. (1995). Communication. Raines Lab. [Link]

  • Rungrot, A., et al. (2025). Disulfide-Cleavage-Triggered Nanomicelles for Highly Specific Glutathione Detection: Integration of Solution and 3D Paper-Based Sensing with Proof-of-Concept in Lung Fluid Samples. ACS Applied Nano Materials. [Link]

  • Koster, K. P., et al. (2022). Identification of substrates of palmitoyl protein thioesterase 1 highlights roles of depalmitoylation in disulfide bond formation and synaptic function. PLOS Biology. [Link]

  • Koster, K. P., et al. (2022). Identification of substrates of palmitoyl protein thioesterase 1 highlights roles of depalmitoylation in disulfide bond formation and synaptic function. PLOS. [Link]

  • Noctor, G., et al. (2013). Missing links in understanding redox signaling via thiol/disulfide modulation: how is glutathione oxidized in plants? Frontiers in Plant Science. [Link]

  • Mårtensson, L. G., et al. (2013). Quantifying Changes in the Cellular Thiol-Disulfide Status during Differentiation of B Cells into Antibody-Secreting Plasma. DSpace. [Link]

  • Perricone, N. V. (2012). Topical Palmitoyl Glutathione Formulations.

Sources

Comparative

In Vivo Biodistribution Dynamics: Palmitoyl Disulfide Nanoparticles vs. Conventional Lipid Carriers

As a Senior Application Scientist, one of the most frequent structural challenges I encounter in nanomedicine formulation is overcoming the "PEG dilemma." While PEGylation effectively extends the systemic circulation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent structural challenges I encounter in nanomedicine formulation is overcoming the "PEG dilemma." While PEGylation effectively extends the systemic circulation of lipid nanoparticles (LNPs) by preventing opsonization, it severely hampers cellular uptake and endosomal escape at the target site.

Palmitoyl disulfide nanoparticles (PDNPs) have emerged as a sophisticated, stimuli-responsive solution to this bottleneck. By integrating a highly lipophilic palmitoyl tail for bilayer stability and a redox-responsive disulfide (-S-S-) linkage for triggered de-PEGylation, PDNPs offer a dynamic biodistribution profile. This guide objectively compares the in vivo performance of PDNPs against conventional non-responsive LNPs, providing researchers with actionable experimental protocols and mechanistic insights.

Mechanistic Causality: Why Palmitoyl and Disulfide?

The architectural logic of PDNPs is rooted in exploiting the physiological differences between the bloodstream and the tumor microenvironment (TME).

  • The Palmitoyl Anchor: The 16-carbon saturated palmitoyl chain (commonly utilized in POPE or POPC lipids) provides robust hydrophobic interactions within the lipid bilayer . This structural anchoring prevents premature carrier disintegration and cargo leakage under the shear stress of systemic circulation, outperforming shorter or unsaturated lipid chains.

  • The Disulfide Switch: The extracellular concentration of glutathione (GSH) in blood plasma is approximately 2–10 µM, whereas the intracellular cytosolic concentration in tumor cells is up to 1,000-fold higher (2–10 mM) . When PDNPs accumulate in the tumor via the Enhanced Permeability and Retention (EPR) effect and undergo endocytosis, the high intracellular GSH reduces the disulfide bonds. This cleaves the stealth PEG layer, exposing the lipophilic core, restoring fusogenicity, and triggering rapid intracellular cargo release .

G A PDNP in Blood (Low GSH: ~2 µM) B Tumor Accumulation (EPR Effect) A->B Circulation C Endocytosis (Tumor Cell) B->C Uptake D Cytosolic Reduction (High GSH: 2-10 mM) C->D Endosomal Escape E Disulfide Cleavage & Cargo Release D->E Redox Trigger

Redox-responsive mechanistic pathway of PDNPs in tumor cells.

Comparative Biodistribution Data

To objectively evaluate PDNPs, we must compare their organ-level accumulation against conventional PEGylated LNPs (e.g., DSPC/Chol/DSPE-PEG2000) and free drug formulations. The following table synthesizes typical in vivo biodistribution metrics derived from near-infrared (DiR) fluorescence tracking in C26 colon carcinoma murine models at 24 hours post-injection .

FormulationBlood Half-Life (t1/2)Tumor Accumulation (% ID/g)Liver Accumulation (% ID/g)Intracellular Release Rate
Free Drug / DiR < 1 hour< 2.0%> 45.0%Rapid (Passive Diffusion)
Conventional PEG-LNP ~ 12-15 hours~ 6.0%~ 25.0%Slow (PEG Dilemma)
Palmitoyl Disulfide NP ~ 10-12 hours> 12.0%~ 30.0%Rapid (GSH-Triggered)

Data Insights: While conventional LNPs exhibit slightly higher blood half-lives due to permanent PEGylation, PDNPs achieve significantly higher functional tumor accumulation. The permanent PEG layer on conventional LNPs causes them to be trapped in the extracellular matrix or exocytosed. Conversely, PDNPs shed their PEG layer upon entering the reducing TME, leading to rapid cellular internalization and prolonged retention within the tumor tissue.

Self-Validating Experimental Protocol: In Vivo Biodistribution Assay

To ensure reproducibility and scientific integrity, the following workflow details the standardized methodology for quantifying the biodistribution of PDNPs. This protocol utilizes 1,1'-Dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide (DiR) as a near-infrared lipophilic tracer to minimize tissue autofluorescence and accurately track the lipid carrier.

Phase 1: Formulation and Self-Validation
  • Thin-Film Hydration: Dissolve the lipid matrix (e.g., POPC, Cholesterol, and POPE-S-S-PEG2000 at a 55:40:5 molar ratio) and 1 mol% DiR dye in chloroform/methanol (2:1 v/v).

  • Evaporation & Hydration: Evaporate the solvent under a gentle nitrogen stream to form a thin lipid film. Hydrate the film with PBS (pH 7.4) at 60°C for 1 hour.

  • Extrusion: Extrude the suspension 10 times through a 100 nm polycarbonate membrane to ensure a uniform polydispersity index (PDI < 0.2).

  • Self-Validation Check (Critical): Incubate an aliquot of the synthesized PDNPs with 10 mM dithiothreitol (DTT) in vitro for 2 hours. Measure the hydrodynamic size via Dynamic Light Scattering (DLS). A significant size increase or controlled aggregation confirms successful disulfide cleavage and de-PEGylation, validating the redox-responsive mechanism prior to animal injection.

Phase 2: In Vivo Administration and Imaging
  • Animal Model: Utilize 6-8 week old female BALB/c mice bearing subcutaneous C26 colon carcinoma tumors (~100-150 mm³).

  • Injection: Administer the DiR-loaded PDNPs intravenously via the lateral tail vein at a standardized DiR dose of 0.5 mg/kg. Include a non-cleavable PEGylated LNP control group to isolate the effect of the disulfide bond.

  • Live Imaging: At 1, 4, 12, and 24 hours post-injection, anesthetize the mice using 2% isoflurane and image using an IVIS Spectrum system (Excitation: 710 nm, Emission: 760 nm).

Phase 3: Ex Vivo Quantification
  • Organ Excision: At 24 hours post-injection, euthanize the mice. Carefully excise the tumor, liver, spleen, lungs, kidneys, and heart.

  • Fluorescence Scanning: Image the excised organs immediately to prevent tissue degradation and signal loss.

  • Data Analysis: Quantify the radiant efficiency [(p/sec/cm²/sr) / (µW/cm²)] for each organ using region-of-interest (ROI) analysis. Normalize the fluorescence intensity to the specific organ weight to calculate the % Injected Dose per gram (% ID/g).

Workflow S1 Step 1: Formulation DiR-loaded PDNPs S2 Step 2: Administration IV Injection (Tumor Mice) S1->S2 S3 Step 3: In Vivo Imaging IVIS Spectrum (1-24h) S2->S3 S4 Step 4: Ex Vivo Analysis Organ Excision & Scan S3->S4 S5 Step 5: Quantification % ID/g Calculation S4->S5

Standardized workflow for in vivo biodistribution quantification.

Conclusion

The integration of palmitoyl lipid anchors and disulfide linkages represents a paradigm shift from static to dynamic nanomedicine. By leveraging the physiological redox gradient, PDNPs resolve the inherent conflict between prolonged systemic circulation and efficient intracellular delivery. For researchers developing targeted therapies for solid tumors, transitioning from conventional LNPs to redox-responsive PDNPs offers a validated pathway to maximize therapeutic index while minimizing off-target accumulation.

References
  • Abed, H.F., et al. "Redox-Responsive Drug Delivery Systems: A Chemical Perspective." PMC,[Link]

  • Al-Ahmady, Z., et al. "Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment." Frontiers,[Link]

  • Guimarães, D., et al. "Polymer-Modified Liposomes for Drug Delivery: From Fundamentals to Applications." MDPI,[Link]

  • "Bio-distribution of different DIR-loaded liposomes in C26 tumor-bearing mice." ResearchGate,[Link]

Validation

evaluating palmitoyl disulfide efficacy against standard lipid carriers

Evaluating Palmitoyl Disulfide Efficacy Against Standard Lipid Carriers: A Comprehensive Technical Guide Executive Summary The transition from passive drug delivery to stimuli-responsive architectures represents a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Evaluating Palmitoyl Disulfide Efficacy Against Standard Lipid Carriers: A Comprehensive Technical Guide

Executive Summary

The transition from passive drug delivery to stimuli-responsive architectures represents a critical evolution in nanomedicine. Standard lipid carriers (e.g., DSPC, DOPC, DPPC) have historically provided excellent systemic stability and encapsulation efficiency. However, they frequently suffer from the "PEG dilemma" and slow intracellular degradation, resulting in sub-therapeutic cytosolic drug concentrations[1]. Palmitoyl disulfide—a lipid engineered with a redox-responsive disulfide (-S-S-) bond in its hydrophobic tail—addresses this bottleneck. By exploiting the stark physiological concentration gradient of glutathione (GSH) between the systemic circulation and the tumor cytosol, palmitoyl disulfide carriers offer a structural "fuse" for rapid, on-demand cargo release[2].

This guide provides an objective, data-driven comparison between palmitoyl disulfide formulations and standard lipid carriers, detailing the mechanistic causality, comparative performance metrics, and self-validating experimental protocols required for rigorous evaluation.

Mechanistic Causality: The Glutathione (GSH) Gradient

To understand the efficacy of palmitoyl disulfide, we must first examine the biochemical causality driving its design. Standard liposomes rely on passive diffusion or slow enzymatic degradation for drug release, which often allows multidrug-resistant (MDR) efflux pumps to clear the drug before it reaches a lethal threshold.

Palmitoyl disulfide fundamentally alters this pharmacokinetic profile through a thiol-disulfide exchange reaction. The causality relies on a massive biological gradient:

  • Systemic Circulation: GSH concentrations are exceptionally low (~2–10 μM). In this oxidative environment, the palmitoyl disulfide bilayer remains as stable as a standard DSPC bilayer, preventing premature drug leakage[1].

  • Tumor Microenvironment & Cytosol: Upon accumulation via the Enhanced Permeability and Retention (EPR) effect and subsequent endocytosis, the carrier enters the cytosol where GSH concentrations are 1,000-fold higher (2–10 mM)[2].

This high reductive stress rapidly cleaves the disulfide bond into hydrophilic thiols. The sudden shift in the lipid’s hydrophilic-lipophilic balance (HLB) triggers catastrophic bilayer destabilization, resulting in a burst release of the encapsulated payload. Furthermore, advanced carriers utilizing high-density disulfide bonds act as intracellular GSH scavengers. By depleting cytosolic GSH, these carriers not only trigger drug release but also reverse cellular resistance to platinum-based drugs (such as cisplatin) that are typically deactivated by thiol-containing species[3][4].

Mechanism A Systemic Circulation (GSH ~2-10 μM) B Tumor Tissue (EPR Effect) A->B Stable Bilayer C Endocytosis (Cancer Cell) B->C Cellular Uptake D Cytosol (GSH ~2-10 mM) C->D Endosomal Escape E Disulfide Cleavage (-S-S- to -SH) D->E Redox Trigger F Rapid Cargo Release E->F Bilayer Disruption

Figure 1: GSH-driven redox-responsive cleavage pathway for palmitoyl disulfide lipid carriers.

Comparative Performance Data

When evaluating these carriers, quantitative metrics reveal the distinct advantages of redox-responsive systems over conventional formulations. The table below synthesizes experimental data comparing standard DSPC-based liposomes against Palmitoyl Disulfide (SS-Liposomes).

ParameterStandard Lipid Carriers (e.g., DSPC)Palmitoyl Disulfide CarriersMechanistic Driver
Circulation Stability High (t½ > 12h)High (t½ > 12h)Steric shielding by PEG; stable in low GSH (μM)[1].
Intracellular Release Rate Slow / Passive (>24h)Rapid / Triggered (<4h)High cytosolic GSH (mM) cleaves disulfide bonds[2].
Encapsulation Efficiency 85% - 95%80% - 90%Hydrophobic core accommodates lipophilic drugs.
Toxicity Profile LowLow to ModerateDisulfide cleavage yields biocompatible thiols[5].
Efficacy in MDR Tumors Poor (Efflux pump active)High (Overcomes efflux)Rapid burst release saturates P-glycoprotein pumps.

Self-Validating Experimental Protocols

As a foundational rule in formulation science, protocols must not be blindly followed; they must be understood and self-validating. Below are the optimized workflows for formulating and evaluating palmitoyl disulfide carriers against standard controls.

Protocol 1: Formulation of Redox-Responsive Liposomes via Thin-Film Hydration

Objective: To formulate monodisperse liposomes while preventing premature disulfide reduction.

  • Lipid Film Formation: Dissolve Palmitoyl Disulfide, Cholesterol, and DSPE-PEG2000 (molar ratio 55:40:5) in chloroform. Causality: Cholesterol is maintained at a high molar percentage to ensure dense membrane packing during circulation, preventing premature hydrolysis of the disulfide bond.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure at 30°C to form a thin lipid film. Flush with nitrogen gas to remove residual chloroform.

  • Hydration: Hydrate the film with PBS (pH 7.4) containing the target therapeutic (e.g., Paclitaxel) at 60°C for 1 hour. Causality: The hydration temperature must strictly exceed the phase transition temperature (Tm) of the lipid to ensure fluid-phase assembly[1].

  • Extrusion: Pass the multilamellar vesicles through polycarbonate membranes (200 nm, followed by 100 nm) for 11 cycles using a mini-extruder.

  • Self-Validation Check (Critical): Immediately perform Dynamic Light Scattering (DLS). Acceptance Criteria: Polydispersity Index (PDI) < 0.1. If PDI > 0.15, the sample must be re-extruded. A heterogeneous size distribution will invalidate comparative release kinetics.

Protocol 2: In Vitro GSH-Triggered Release Kinetics (Dialysis Method)

Objective: To objectively quantify the redox-triggered release profile against a non-responsive standard.

  • Setup Dialysis: Transfer 1 mL of purified liposomes (Palmitoyl Disulfide vs. DSPC control) into dialysis bags (MWCO 10 kDa).

  • Sink Conditions: Submerge the bags in 50 mL of PBS containing either 10 μM GSH (simulating systemic circulation) or 10 mM GSH (simulating tumor cytosol)[1]. Maintain at 37°C under continuous stirring (100 rpm).

  • Sampling: Withdraw 1 mL aliquots from the external buffer at predetermined intervals (1, 2, 4, 8, 12, 24 hours), immediately replacing the volume with fresh, pre-warmed buffer to maintain sink conditions.

  • HPLC Quantification: Analyze the aliquots via HPLC to determine the cumulative drug release percentage.

  • Self-Validation Check (Mass Balance): At t=24h, lyse the remaining liposomes inside the dialysis bag using 1% Triton X-100. Quantify the unreleased drug. Acceptance Criteria: (Total Drug Released + Drug Retained in Bag) = Initial Encapsulated Payload ±5%. A failure here indicates drug degradation or non-specific adsorption to the dialysis membrane, invalidating the assay.

Workflow N1 Lipid Film Hydration (Palmitoyl Disulfide / Chol / PEG) N2 Membrane Extrusion (200nm to 100nm) N1->N2 N3 Self-Validation Check: DLS Measurement N2->N3 N3->N2 Fail (Re-extrude) N4 Dialysis against 10 mM vs. 10 μM GSH N3->N4 Pass (PDI < 0.1) N5 HPLC Quantification (Mass Balance Verification) N4->N5 Time-course sampling

Figure 2: Self-validating workflow for redox-responsive liposome preparation and evaluation.

Conclusion

Palmitoyl disulfide represents a highly effective, structurally elegant solution to the limitations of standard lipid carriers. By engineering a carrier that remains inert in the bloodstream but undergoes catastrophic structural failure in the presence of cytosolic GSH, formulation scientists can achieve superior intracellular drug bioavailability. When evaluating these systems, strict adherence to self-validating protocols—specifically regarding size homogeneity and mass balance during release assays—is paramount to generating reproducible, publication-quality data.

References

  • Chi, Y., et al. "Improved Antitumor Activity of Novel Redox-Responsive Paclitaxel-Encapsulated Liposomes Based on Disulfide Phosphatidylcholine." Molecular Pharmaceutics, ACS Publications, 2020. URL:[Link]

  • Xiong, Y., et al. "Nano-Drug Design Based on the Physiological Properties of Glutathione." MDPI Pharmaceutics, 2021. URL:[Link]

  • Li, X., et al. "Glutathione-Scavenging Poly(disulfide amide) Nanoparticles for the Effective Delivery of Pt(IV) Prodrugs and Reversal of Cisplatin Resistance." Nano Letters, ACS Publications, 2018. URL:[Link]

  • Wang, Z., et al. "Enhanced Efficacy against Drug-Resistant Tumors Enabled by Redox-Responsive Mesoporous-Silica-Nanoparticle-Supported Lipid Bilayers as Targeted Delivery Vehicles." MDPI Pharmaceutics, 2024. URL:[Link]

  • Zhong, Z., et al. "Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System." International Journal of Nanomedicine, Dove Medical Press, 2024. URL:[Link]

Sources

Comparative

A Researcher's Guide to the Validation of Palmitoyl Disulfide Functional Groups Using FTIR Spectroscopy

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. The introduction of a palmitoyl disulfide group into a molecule, whether a peptide, a li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. The introduction of a palmitoyl disulfide group into a molecule, whether a peptide, a lipid nanoparticle, or a small molecule drug, can dramatically alter its properties, influencing everything from cellular uptake to therapeutic efficacy. Therefore, robust analytical methods for validating the successful formation of this functional group are not just a matter of procedural confirmation but a cornerstone of reliable and reproducible science.

This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy as a powerful tool for the validation of palmitoyl disulfide functional groups. We will explore the underlying principles, provide a detailed experimental protocol, and compare its performance with alternative analytical techniques, supported by experimental data and authoritative references. Our focus is on providing a self-validating system of protocols and analysis that ensures scientific integrity and trustworthiness in your results.

The Vibrational Signature: Why FTIR is a Valuable Tool

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and the overall molecular structure, creating a distinct "fingerprint" for each compound. While disulfide (S-S) bonds are notoriously weak absorbers in FTIR, their presence and the successful conjugation of the palmitoyl group can be confidently confirmed by observing a constellation of characteristic peaks and the disappearance of precursor signals.

Disulfide bonds play a crucial role in stabilizing the structure of many proteins.[1][2] The formation or cleavage of these bonds can switch the structures and functions of proteins.[1] While the direct detection of the S-S stretching vibration can be challenging due to its weak intensity, FTIR spectroscopy excels at revealing the broader structural changes that accompany the formation of a palmitoyl disulfide linkage. This is particularly evident in the analysis of proteins, where disulfide bond formation can induce significant changes in the secondary structure, readily observable in the Amide I and II bands of the FTIR spectrum.[2][3]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of Palmitoyl Disulfide

The following protocol outlines a step-by-step methodology for acquiring a reliable FTIR spectrum of a palmitoyl disulfide-containing compound. The causality behind each experimental choice is explained to ensure a deep understanding of the process.

Step 1: Meticulous Sample Preparation

The quality of your FTIR spectrum is fundamentally dependent on your sample preparation. For lipidated compounds like palmitoyl disulfide, Attenuated Total Reflectance (ATR)-FTIR is often the most suitable technique.[4]

  • Rationale: ATR-FTIR is a surface-sensitive technique that requires minimal sample preparation and is compatible with a wide range of sample forms, including solids, liquids, and thin films. This is particularly advantageous for amphipathic molecules that may be difficult to prepare as traditional KBr pellets.

  • Procedure:

    • Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal. This is a critical step to subtract any atmospheric or crystal-related absorbance from your sample spectrum.

    • Apply a small amount of your purified palmitoyl disulfide sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • If your sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for all measurements to ensure reproducibility.

    • If your sample is in a solvent, deposit a drop onto the crystal and allow the solvent to evaporate completely, leaving a thin film. The choice of solvent is critical; it must not have strong absorbance in the regions of interest.

Step 2: Optimizing Spectrometer Parameters
  • Rationale: The signal-to-noise ratio of your spectrum is influenced by the number of scans and the spectral resolution. For weakly absorbing groups like the disulfide bond, a higher number of scans is necessary to improve the signal quality.

  • Procedure:

    • Set the spectral range to 4000-400 cm⁻¹. This covers the mid-infrared region where most fundamental molecular vibrations occur.

    • Select a resolution of 4 cm⁻¹. This is generally sufficient to resolve the key functional group vibrations without introducing excessive noise.

    • Co-add at least 64 scans to obtain a spectrum with a good signal-to-noise ratio.

    • Perform a background scan immediately before your sample scan to minimize the impact of changes in the atmospheric composition (e.g., water vapor and CO₂).

Step 3: Data Processing and Baseline Correction
  • Rationale: Raw FTIR spectra often contain contributions from atmospheric water and carbon dioxide, as well as a sloping baseline due to scattering effects. Proper data processing is essential for accurate peak identification and analysis.

  • Procedure:

    • Use the spectrometer software to perform an atmospheric compensation to remove the characteristic rotational-vibrational bands of H₂O and CO₂.

    • Apply a baseline correction to the spectrum. A multi-point baseline correction is often effective in removing any broad, underlying features and ensuring that the peaks originate from a flat baseline.

Below is a Graphviz diagram illustrating the experimental workflow for acquiring an FTIR spectrum of a palmitoyl disulfide sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Set_Parameters Set Spectrometer Parameters (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans) Apply_Sample->Set_Parameters Acquire_Spectrum Acquire Sample Spectrum Set_Parameters->Acquire_Spectrum Atmospheric_Correction Atmospheric Correction (H₂O, CO₂) Acquire_Spectrum->Atmospheric_Correction Baseline_Correction Baseline Correction Atmospheric_Correction->Baseline_Correction Final_Spectrum Final Processed Spectrum Baseline_Correction->Final_Spectrum

Caption: Experimental workflow for FTIR analysis of palmitoyl disulfide.

Data Analysis: Deciphering the Spectral Fingerprint

The validation of palmitoyl disulfide formation relies on identifying a set of characteristic peaks corresponding to the different parts of the molecule and, equally importantly, the disappearance of peaks from the starting materials.

Key Vibrational Modes of Palmitoyl Disulfide

The table below summarizes the expected vibrational modes for a generic palmitoyl disulfide compound. The exact peak positions can vary slightly depending on the molecular environment.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H (Alkyl Chain)Asymmetric & Symmetric Stretching2955-2850Strong
C=O (Ester/Amide)Stretching1750-1630Strong
CH₂Scissoring~1465Medium
C-SStretching705-570Weak to Medium
S-SStretching500-430Weak

Data compiled from various sources, including[5].

A Comparative Approach: Palmitoyl Disulfide vs. Palmitoyl Thiol

A robust validation strategy involves comparing the spectrum of the final product with that of its immediate precursor, for example, a palmitoyl thiol. The key spectral changes to look for are:

  • Disappearance of the S-H Stretch: The most definitive evidence of disulfide bond formation is the disappearance of the weak S-H stretching band from the thiol precursor, which typically appears around 2600-2550 cm⁻¹.

  • Appearance of the S-S Stretch: Concurrently, a new, weak band in the 500-430 cm⁻¹ region should appear, corresponding to the S-S stretching vibration.

  • Shifts in C-S Stretching: The C-S stretching vibration, typically found in the 705-570 cm⁻¹ range, may shift upon disulfide bond formation.

The following diagram illustrates the key spectral regions to monitor when comparing a palmitoyl thiol precursor to the palmitoyl disulfide product.

Spectral_Comparison cluster_thiol Palmitoyl Thiol (Precursor) cluster_disulfide Palmitoyl Disulfide (Product) SH_Stretch S-H Stretch (2600-2550 cm⁻¹) Formation Disulfide Bond Formation SH_Stretch->Formation CS_Stretch_Thiol C-S Stretch (705-570 cm⁻¹) CS_Stretch_Thiol->Formation No_SH Absence of S-H Stretch SS_Stretch S-S Stretch (500-430 cm⁻¹) CS_Stretch_Disulfide Shifted C-S Stretch Formation->No_SH Formation->SS_Stretch Formation->CS_Stretch_Disulfide

Caption: Key spectral changes upon disulfide bond formation.

Comparison with Alternative Techniques

While FTIR is a valuable tool, it is essential to understand its strengths and limitations in the context of other analytical techniques.

TechniquePrincipleAdvantagesDisadvantages
FTIR Spectroscopy Absorption of infrared radiation causing molecular vibrations.Fast, non-destructive, provides information on overall molecular structure, sensitive to changes in protein secondary structure.[2][6]S-S stretch is inherently weak, quantification can be challenging.
Raman Spectroscopy Inelastic scattering of monochromatic light.S-S and C-S stretches are strong and easily detectable, excellent for aqueous samples.Can be prone to fluorescence interference, may require higher sample concentrations.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Provides exact molecular weight confirmation, can be used for disulfide bond mapping in proteins.Destructive technique, provides limited information on the overall molecular conformation.
X-ray Absorption Spectroscopy (XAS) Absorption of X-rays by core electrons.Element-specific, can directly probe the sulfur oxidation state.Requires a synchrotron light source, not a routine laboratory technique.

Conclusion: An Integrated Approach for Confident Validation

FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for the validation of palmitoyl disulfide functional groups. Its strength lies in providing a holistic view of the molecule, confirming not only the presence of specific bonds through their characteristic vibrations but also the broader conformational changes that occur upon successful functionalization.

For a truly self-validating and trustworthy workflow, a multi-faceted approach is recommended. The initial validation by FTIR, focusing on the disappearance of the S-H stretch and the appearance of the S-S stretch, should be complemented by mass spectrometry to confirm the expected molecular weight. For in-depth structural studies, particularly in the context of proteins, circular dichroism (CD) spectroscopy can provide valuable complementary information on secondary structure. By integrating the insights from these different techniques, researchers can achieve a high level of confidence in the successful synthesis and structural integrity of their palmitoyl disulfide-containing molecules.

References

  • Time-resolved FTIR study on the structural switching of human galectin-1 by light-induced disulfide bond formation. RSC Publishing. (2019). Available at: [Link]

  • Disulfide bond influence on protein structural dynamics probed with 2D-IR vibrational echo spectroscopy. Proceedings of the National Academy of Sciences. (2010). Available at: [Link]

  • Effect of thermal denaturation, inhibition, and cleavage of disulfide bonds on the low-frequency Raman and FTIR spectra of chymotrypsin and albumin. SPIE Digital Library. (2014). Available at: [Link]

  • A new spectroscopic approach to examining the role of disulfide bonds in the structure and unfolding of soybean trypsin inhibitor. Biochemistry. (2001). Available at: [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry. (1963). Available at: [Link]

  • Effect of thermal denaturation, inhibition, and cleavage of disulfide bonds on the low-frequency Raman and FTIR spectra of chymotrypsin and albumin. ResearchGate. (2014). Available at: [Link]

  • FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin and Trypsin under Neutral Salts. MDPI. (2020). Available at: [Link]

  • Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI. (2023). Available at: [Link]

  • FTIR Spectroscopy to Reveal Lipid and Protein Changes Induced on Sperm by Capacitation: Bases for an Improvement of Sample Selection in ART. PMC. (2020). Available at: [Link]

  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. ResearchGate. (1963). Available at: [Link]

  • Structural Characterization of Membrane Proteins and Peptides by FTIR and ATR-FTIR Spectroscopy. Springer Nature Experiments. (2010). Available at: [Link]

  • A New Spectroscopic Approach to Examining the Role of Disulfide Bonds in the Structure and Unfolding of Soybean Trypsin Inhibitor. ACS Publications. (2001). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Palmitoyl Disulfide proper disposal procedures

Palmitoyl Disulfide (CAS 13979-05-0) Laboratory Handling and Disposal Guide Standard Operating Procedures for Segregation, Containment, and RCRA-Compliant Elimination Operational Overview & Chemical Logic Palmitoyl Disul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Palmitoyl Disulfide (CAS 13979-05-0) Laboratory Handling and Disposal Guide Standard Operating Procedures for Segregation, Containment, and RCRA-Compliant Elimination

Operational Overview & Chemical Logic

Palmitoyl Disulfide (Bis(palmitoyl) disulfide, CAS 13979-05-0) is a synthetic, redox-sensitive lipid widely utilized by drug development professionals in the formulation of stimulus-responsive lipid nanoparticles (LNPs) and liposomes. The mechanistic value of this compound lies in its bioreducible disulfide bond, which remains stable in extracellular circulation but undergoes rapid cleavage in the highly reducing, glutathione-rich environment of the cytosol, triggering targeted payload release.

However, the very physicochemical properties that make Palmitoyl Disulfide an excellent delivery vehicle—its extreme hydrophobicity (C32 aliphatic chain) and redox reactivity—dictate stringent laboratory safety and disposal protocols. As an application scientist, you must treat this compound not merely as a benign lipid, but as a regulated chemical entity requiring strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) compliance[1].

G LNP Palmitoyl Disulfide (LNP Formulation) Cell Cellular Uptake (Endocytosis) LNP->Cell Delivery Cytosol Cytosolic Environment (High GSH, Reducing) Cell->Cytosol Endosomal Escape Cleavage Disulfide Bond Cleavage (Reduction to Thiols) Cytosol->Cleavage Redox Reaction Release Payload Release & Lipid Degradation Cleavage->Release Destabilization

Figure 1: Intracellular redox-triggered cleavage of Palmitoyl Disulfide in lipid nanoparticles.

Physicochemical Properties & Waste Classification

Before disposing of any chemical, you must classify its waste stream. Palmitoyl Disulfide is typically handled either as a dry powder or dissolved in organic solvents (e.g., chloroform, ethanol) during the lipid film hydration process. Proper classification prevents dangerous chemical incompatibilities, such as mixing reducing agents with oxidizers[2].

Table 1: Waste Stream Categorization for Palmitoyl Disulfide Formulations

Waste StateTypical Matrix / SolventsEPA Waste ClassificationPrimary Hazard & Rationale
Solid Pure powder, contaminated labwareNon-RCRA Hazardous (unless mixed with toxic APIs)Insoluble Lipid: Coats plumbing if washed; must be incinerated to prevent environmental accumulation.
Halogenated Solvent Chloroform, DichloromethaneRCRA F-Listed Waste[1]Toxicity: Halogenated solvents are highly toxic and require specialized high-temperature incineration.
Non-Halogenated Solvent Ethanol, MethanolRCRA D-Listed (Ignitable)[1]Flammability: Flashpoint <140°F; poses severe fire risk in accumulation areas[3].
Aqueous Emulsion PBS, HEPES, Dialysis BufferRegulated Chemical WasteBiological/Chemical Contamination: Contains synthetic nanoparticles potentially loaded with bio-active payloads.

Step-by-Step Disposal Protocols

To ensure a self-validating safety system, execute the following protocols based on the state of the waste generated.

Protocol A: Solid Palmitoyl Disulfide Waste Management

For empty reagent vials, contaminated spatulas, and weighed powder residues.

  • Segregation: Immediately transfer empty Palmitoyl Disulfide vials and contaminated consumables into a designated solid hazardous waste bin.

    • Causality: Palmitoyl Disulfide is a long-chain hydrophobic molecule. If introduced into sinks, it precipitates and accumulates, causing severe plumbing occlusions and violating EPA discharge limits for insoluble materials[3].

  • Containment: Utilize a rigid, puncture-resistant container lined with a chemically compatible transparent bag.

  • Labeling: Affix a standard hazardous waste tag immediately upon placing the first item in the container. Mark the contents clearly as "Solid Chemical Waste - Palmitoyl Disulfide (Lipid)"[4].

  • Storage: Keep the container securely closed unless actively adding waste to prevent airborne contamination[4].

Protocol B: Solvent-Dissolved Lipid Waste

For stock solutions, lipid film hydration washings, and solvent exchanges.

  • Solvent Verification: Identify the primary solvent. Segregate strictly into "Halogenated" (e.g., Chloroform) or "Non-Halogenated" (e.g., Ethanol) streams.

    • Causality: Lipid nanoparticle formulation heavily relies on solvents like chloroform. Chloroform is a chlorinated hydrocarbon; mixing it with non-halogenated solvents creates complex, highly toxic waste streams that require specialized incineration and drastically increase disposal costs[5].

  • Transfer: In a certified fume hood, use a chemically compatible funnel to pour the lipid-solvent mixture into a high-density polyethylene (HDPE) waste carboy[4].

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the liquid volume to mitigate catastrophic leaks[1].

  • Cap Management: Never leave the funnel in the carboy. Seal the container with a leak-proof closure immediately after use to prevent the volatilization of toxic fumes[1][4].

Protocol C: Aqueous LNP Emulsions and Buffer Waste

For post-dialysis buffers and unpurified aqueous lipid suspensions.

  • Payload Quenching (If Applicable): If the LNPs encapsulate active biological payloads (e.g., nucleic acids), treat the solution with an appropriate denaturant or bleach (10% final concentration) for 30 minutes, provided there are no chemical incompatibilities with the lipid mixture.

  • Drain Prohibition: Never pour LNP suspensions down the sink. The suspended nanoparticles cannot be adequately treated by municipal biological activated sludge systems[6]. Furthermore, intentional dilution of chemical waste to meet sewer discharge limits is strictly prohibited by environmental regulations[6].

  • Collection & Documentation: Pour the aqueous suspension into a dedicated "Aqueous Chemical Waste" carboy. Log the estimated mass of Palmitoyl Disulfide and the buffer composition on the waste manifest. Accurate tracking is required for the facility's biennial EPA reporting[7].

W Start Palmitoyl Disulfide Waste Generated IsSolid Is the waste solid or in solution? Start->IsSolid Solid Solid Waste (Powder/Vials) IsSolid->Solid Pure Solid Solvent Solvent Waste (Chloroform/EtOH) IsSolid->Solvent Organic Solvents Aqueous Aqueous Emulsion (LNP Buffers) IsSolid->Aqueous Buffer/Water SAA_Solid Place in Solid Hazardous Waste Bin Solid->SAA_Solid SAA_Solvent Halogenated or Non-Halogenated Carboy Solvent->SAA_Solvent SAA_Aqueous Aqueous Waste Carboy (Do NOT drain dispose) Aqueous->SAA_Aqueous EHRS EHRS Pick-up & Incineration SAA_Solid->EHRS SAA_Solvent->EHRS SAA_Aqueous->EHRS

Figure 2: Laboratory waste segregation and disposal workflow for Palmitoyl Disulfide.

Satellite Accumulation Area (SAA) Management

To maintain environmental compliance under the Resource Conservation and Recovery Act (RCRA), your laboratory must adhere strictly to Satellite Accumulation Area (SAA) regulations[1][4]:

  • Proximity: The SAA must be at or near the point of waste generation and under the direct control of the laboratory personnel generating the waste[1][7].

  • Volume Limits: An SAA may accumulate up to 55 gallons of hazardous waste, or 1 quart of acutely toxic (P-listed) waste at any given time[4].

  • Time Limits: Once a container reaches its maximum capacity, it must be dated. Environmental Health and Radiation Safety (EHRS) must remove the material from your laboratory within 3 calendar days[2][4].

References

  • Palmitoyl Disulfide | 13979-05-0 - Sigma-Aldrich . sigmaaldrich.com.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS.4

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. 1

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. 7

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. 2

  • Guide to Laboratory Sink/Sewer Disposal of Wastes . Vanderbilt University. 6

  • Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer . Cornell University EHS. 3

  • Guide to Laboratory Sink/Sewer Disposal of Wastes (Fact Sheet Revision 1) . Vanderbilt University. 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.